molecular formula C4H8N2O B1281382 (S)-3-Aminopyrrolidin-2-one CAS No. 4128-00-1

(S)-3-Aminopyrrolidin-2-one

Cat. No.: B1281382
CAS No.: 4128-00-1
M. Wt: 100.12 g/mol
InChI Key: YNDAMDVOGKACTP-VKHMYHEASA-N
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Description

(S)-3-Aminopyrrolidin-2-one is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAMDVOGKACTP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497945
Record name (3S)-3-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4128-00-1
Record name (3S)-3-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminopyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopyrrolidin-2-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered lactam structure, combined with a primary amine at a stereogenic center, makes it an attractive scaffold for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, tailored for professionals in the field of chemical and pharmaceutical research.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₄H₈N₂O[2][3]
Molecular Weight 100.12 g/mol [2]
CAS Number 4128-00-1[2]
Appearance Off-white to light brown solid[1]
Melting Point Data not available for free base. >300 °C for hydrochloride salt.
Boiling Point Data not available. (For (S)-3-Aminopyrrolidine: 164-165 °C)[4]
Optical Rotation ([α]D) Data not available. (For (S)-3-Aminopyrrolidine: -20°, neat)[4]
Purity ≥97%
Storage Conditions 2-8°C, under inert gas, protect from light[1]

Structure and Identification:

  • IUPAC Name: (3S)-3-aminopyrrolidin-2-one[2]

  • SMILES: N[C@H]1CCNC1=O[3]

  • InChI: 1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1[2][3]

  • InChIKey: YNDAMDVOGKACTP-VKHMYHEASA-N[2][3]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary lactam and the primary amine.

  • Lactam Group: The amide bond within the pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding γ-amino acid derivative. The lactam nitrogen can also be a site for N-alkylation or N-acylation reactions.

  • Primary Amine Group: The amino group at the C3 position is nucleophilic and can readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and formation of Schiff bases with aldehydes and ketones. This functional handle is crucial for its utility as a synthetic building block, allowing for the covalent attachment of various side chains and pharmacophores.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its derivatives often starts from readily available chiral precursors such as L-aspartic acid or trans-4-hydroxy-L-proline. The following outlines a general synthetic strategy based on methods described in the patent literature.

General Synthetic Pathway from L-Aspartic Acid:

A common route involves the protection of the amino group of L-aspartic acid, followed by the formation of an anhydride. This intermediate is then reacted with a primary amine (e.g., benzylamine) and subjected to cyclodehydration to form a protected succinimide derivative. Subsequent reduction of one of the carbonyl groups and deprotection yields the desired aminopyrrolidinone.

General synthetic workflow from L-Aspartic Acid.

Detailed Protocol (Illustrative Example based on L-Aspartic Acid route):

  • N-Protection: L-aspartic acid is dissolved in an aqueous basic solution (e.g., sodium carbonate). A protecting group precursor, such as benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection), is added, and the reaction is stirred until completion. The N-protected L-aspartic acid is then isolated by acidification and extraction.

  • Anhydride Formation: The N-protected L-aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

  • Ring Opening and Cyclization: The anhydride is reacted with a primary amine (e.g., benzylamine) which opens the ring to form an amide-acid. Subsequent heating, often in the presence of a dehydrating agent, induces cyclization to the succinimide derivative.

  • Selective Reduction: One of the two carbonyl groups of the succinimide ring is selectively reduced to a methylene group. This can be achieved using various reducing agents, and conditions must be carefully controlled to favor the formation of the lactam over complete reduction of both carbonyls.

  • Deprotection: The protecting groups on the exocyclic amine and the lactam nitrogen (if applicable) are removed under appropriate conditions (e.g., hydrogenolysis for Cbz and benzyl groups, or acidic treatment for Boc groups) to yield the final product.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The general principle is to dissolve the impure compound in a minimal amount of a hot solvent in which the compound has high solubility, and then allow the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

General Protocol:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for polar molecules like this include alcohols (e.g., ethanol, isopropanol) or solvent mixtures (e.g., ethanol/ether).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Analytical Methods: Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published high-resolution spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

  • ¹H NMR:

    • The proton on the chiral carbon (C3) is expected to appear as a multiplet.

    • The two protons on C4 will be diastereotopic and should appear as distinct multiplets.

    • The two protons on C5 will also likely appear as multiplets.

    • The protons of the primary amine (NH₂) and the lactam (NH) will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon (C2) of the lactam will have the highest chemical shift, typically in the range of 170-180 ppm.

    • The chiral carbon (C3) bearing the amino group will appear in the aliphatic region.

    • The other two aliphatic carbons of the ring (C4 and C5) will also be in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretching: The primary amine (NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹. The secondary amine of the lactam will show a single N-H stretch in a similar region.

  • C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group is expected around 1650-1700 cm⁻¹. This is a key diagnostic peak for the pyrrolidinone ring.

  • C-N Stretching: Absorptions corresponding to the C-N bonds will be present in the fingerprint region (typically 1000-1350 cm⁻¹).

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules, notably as a scaffold for kinase inhibitors and angiotensin-converting enzyme (ACE) inhibitors.

Role as a Scaffold for PI3K/Abl Kinase Inhibitors

Derivatives of (S)-3-aminopyrrolidine have been investigated as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K). Both Abl and PI3K are critical kinases involved in cell signaling pathways that regulate cell proliferation, survival, and migration. The BCR-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The PI3K pathway is frequently activated downstream of BCR-Abl and contributes to the survival of leukemia cells. Dual inhibition of both kinases is a promising strategy to overcome drug resistance.

PI3K_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates BCR_Abl BCR-Abl Gab2 Gab2 BCR_Abl->Gab2 Activates Gab2->PI3K Activates Downstream Downstream Effectors (e.g., mTOR, FOXO) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->BCR_Abl

Simplified PI3K/Abl signaling pathway.
Role in the Development of ACE Inhibitors

3-Aminopyrrolidin-2-one has been utilized in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs lower blood pressure and are widely used to treat hypertension and heart failure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE ACE ACE->Angiotensin_II Effects Vasoconstriction, Aldosterone Release, etc. Angiotensin_II->Effects Leads to Inhibitor ACE Inhibitor (based on 3-aminopyrrolidin-2-one) Inhibitor->ACE Inhibits

Overview of the Renin-Angiotensin System (RAS).

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a synthetically versatile chiral building block with significant relevance to drug discovery. Its unique combination of a lactam and a primary amine on a stereodefined center provides a robust platform for developing novel therapeutics, particularly in the areas of oncology and cardiovascular disease. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective application in research and development.

References

A Technical Guide to the Physical Properties of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of (S)-3-Aminopyrrolidin-2-one, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its bifunctional nature, containing both a lactam and a primary amine, this molecule serves as a valuable building block in the synthesis of more complex chemical entities. This document compiles available data and outlines standard experimental protocols for the determination of key physical characteristics.

Core Physical Properties

PropertyValueSource(s)
IUPAC Name (3S)-3-aminopyrrolidin-2-one[1]
CAS Number 4128-00-1[1]
Molecular Formula C₄H₈N₂O[1][2]
Molecular Weight 100.12 g/mol [1][2]
SMILES C1CNC(=O)[C@H]1N[1]
Physical State Solid (presumed, based on related compounds)
Melting Point Data not available
Boiling Point Data not available
Flash Point 102 °C
Solubility Data not available
Specific Optical Rotation Data not available

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical data for this compound, the following standard experimental protocols are recommended.

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-4 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This method is suitable for small sample volumes.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a test tube.

  • Capillary Inversion: A short capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Heating: The test tube is gently heated in a suitable bath (e.g., oil or a heating block). As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

  • Reaching Boiling Point: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary as the vapor pressure of the substance overcomes the external pressure.

  • Cooling and Observation: The heating is discontinued. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

Methodology:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable achiral solvent (e.g., water, ethanol, or chloroform) to a specific concentration (c, in g/mL).

  • Polarimeter Calibration: The polarimeter is zeroed using a blank sample cell filled only with the solvent.

  • Sample Measurement: The polarimeter sample cell, of a known path length (l, in decimeters), is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • Angle of Rotation Measurement: The filled cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the specific rotation of a chiral compound like this compound using a polarimeter.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calc Calculation & Result prep1 Weigh Compound Accurately prep2 Dissolve in Achiral Solvent (Known Volume) prep1->prep2 prep3 Calculate Concentration (c) in g/mL prep2->prep3 meas2 Fill Sample Cell (Known Path Length, l) prep3->meas2 Use Prepared Solution meas1 Calibrate Polarimeter with Solvent Blank meas1->meas2 meas3 Measure Observed Rotation (α) meas2->meas3 calc1 Apply Formula: [α] = α / (l × c) meas3->calc1 Input Measured Value result Report Specific Rotation [α] with T and λ calc1->result

References

Spectroscopic Data of (S)-3-Aminopyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-3-Aminopyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties
  • IUPAC Name: (3S)-3-aminopyrrolidin-2-one

  • Molecular Formula: C₄H₈N₂O[1]

  • Molecular Weight: 100.12 g/mol [1]

  • Exact Mass: 100.0637 g/mol [1]

  • CAS Number: 4128-00-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 7.9br s1HNH (amide)
~3.4 - 3.6t1HH-3
~3.1 - 3.3m2HH-5 (CH₂)
~2.0 - 2.2br s2HNH₂ (amine)
~1.8 - 2.0m1HH-4a
~1.6 - 1.8m1HH-4b

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon Assignment
~175 - 178C-2 (C=O)
~50 - 55C-3 (CH)
~40 - 45C-5 (CH₂)
~25 - 30C-4 (CH₂)

Table 3: Predicted IR Spectroscopic Data (Solid Phase, cm⁻¹)

Wavenumber (ν, cm⁻¹)IntensityFunctional Group Vibration
3350 - 3250Medium, BroadN-H stretch (primary amine, NH₂)
3200 - 3100Medium, BroadN-H stretch (secondary amide, NH)
2950 - 2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (amide, lactam)
1650 - 1580MediumN-H bend (primary amine)
1470 - 1430MediumC-H bend (CH₂)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
101.0710[M+H]⁺
123.0529[M+Na]⁺
99.0553[M-H]⁻

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory.

  • Spatula

  • Methanol or isopropanol for cleaning

Procedure (using ATR):

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., with methanol or isopropanol) and allow it to dry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Materials and Equipment:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Syringe pump or liquid chromatography system for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in the chosen solvent.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

  • Instrument Setup:

    • Set the ESI source to either positive or negative ion mode. For this compound, positive ion mode is expected to yield the protonated molecule [M+H]⁺.

    • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Compare the measured accurate mass to the theoretical exact mass to confirm the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution IR FTIR Analysis (ATR) Sample->IR Solid Sample NMR NMR Analysis (¹H, ¹³C) Dissolution->NMR Deuterated Solvent MS MS Analysis (ESI) Dissolution->MS HPLC-grade Solvent Process_NMR Process NMR Data (FT, Phasing, Referencing) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structural_Elucidation Structural Elucidation & Characterization Process_NMR->Structural_Elucidation Process_IR->Structural_Elucidation Process_MS->Structural_Elucidation

References

(S)-3-Aminopyrrolidin-2-one: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (S)-3-Aminopyrrolidin-2-one, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical identity, properties, and applications.

Core Chemical Identifiers

The fundamental identification details for this compound are summarized below.

IdentifierValue
IUPAC Name (3S)-3-aminopyrrolidin-2-one[1]
CAS Number 4128-00-1[1][2]
Molecular Formula C₄H₈N₂O[1][2]
Molecular Weight 100.12 g/mol [2]
SMILES N[C@H]1CCNC1=O[3]
InChI Key YNDAMDVOGKACTP-VKHMYHEASA-N[1][3]

Physicochemical and Computational Data

A summary of key physicochemical and computed properties is provided in the table below, offering insights into the molecule's characteristics relevant to drug design and development.

PropertyValue
Purity ≥97%[2]
Storage 4°C, protect from light[2]
Topological Polar Surface Area (TPSA) 55.12 Ų
logP -1.1664
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 2
Rotatable Bonds 0

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its constrained cyclic structure and chiral amine group make it a valuable scaffold for creating compounds with specific pharmacological activities.

Notably, the broader class of 3-aminopyrrolidin-2-ones has been utilized in the preparation of:

  • Conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).

  • 2-aminoquinolines that act as antagonists for the melanin-concentrating hormone receptor (MCH-1R).

  • Inhibitors of β-amyloid peptide release and/or synthesis, which are relevant to Alzheimer's disease research.

Experimental Workflow: Synthesis of a Hypothetical Inhibitor

The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a target inhibitor. This visualization provides a high-level conceptual pathway for researchers.

G A This compound (Starting Material) B Coupling Reaction (e.g., with a carboxylic acid) A->B Reagents, Solvent, Temp. C Intermediate Product B->C D Deprotection/Modification Step C->D Specific Conditions E Final Inhibitor Compound D->E F Purification (e.g., HPLC) E->F Crude Product G Characterization (e.g., NMR, MS) F->G Purified Product

A generalized synthetic workflow.

Logical Relationship: From Building Block to Therapeutic Target

The following diagram illustrates the logical progression from utilizing this compound as a chemical building block to its role in the development of a therapeutic agent targeting a specific biological pathway.

G cluster_0 Chemical Synthesis cluster_1 Preclinical Development cluster_2 Biological Target A This compound B Lead Compound Synthesis A->B Incorporation C In vitro Assays (Target Binding) B->C Screening D In vivo Studies (Animal Models) C->D Efficacy & Safety E Signaling Pathway Modulation D->E Mechanism of Action F Therapeutic Effect E->F

References

An In-Depth Technical Guide to (S)-3-Aminopyrrolidin-2-one: Molecular Structure, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopyrrolidin-2-one is a chiral cyclic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid, five-membered lactam structure and the presence of a stereocenter make it a valuable scaffold for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents, particularly as an inhibitor of Angiotensin-Converting Enzyme (ACE) and Melanin-Concentrating Hormone Receptor 1 (MCHR1).

Molecular Structure and Stereochemistry

This compound possesses a pyrrolidinone core, which is a five-membered lactam ring, with an amino group attached to the carbon at the 3-position. The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules.

Key Structural Features:

  • Chemical Formula: C₄H₈N₂O[1][2]

  • IUPAC Name: (3S)-3-aminopyrrolidin-2-one[3]

  • CAS Number: 4128-00-1[3]

  • Molecular Weight: 100.12 g/mol [3]

  • Canonical SMILES: C1CNC(=O)[C@@H]1N[3]

  • InChI Key: YNDAMDVOGKACTP-VKHMYHEASA-N[2]

The presence of the chiral center is crucial for its biological activity, as stereoisomers often exhibit different pharmacological profiles. The pyrrolidinone ring imparts a degree of conformational rigidity, which is a desirable feature in drug design for optimizing binding to target proteins.

Physicochemical and Spectroscopic Data

Precise experimental data for the free base of this compound is not extensively reported in the literature. Much of the available data pertains to its hydrochloride salt or is computationally predicted. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Compound
Molecular Weight 100.12 g/mol This compound (Calculated)[3]
Melting Point Not availableThis compound
Boiling Point Not availableThis compound
pKa (predicted) 9.94 ± 0.203-Aminopyrrolidine
LogP (predicted) -1.2This compound[3]
Topological Polar Surface Area 55.1 ŲThis compound (Calculated)[3]

Table 2: Spectroscopic Data for Compounds Structurally Related to this compound

TechniqueData for Related CompoundObservations and Notes
¹H NMR 1-(3-aminopropyl)-2-pyrrolidinoneThe spectrum shows characteristic peaks for the pyrrolidinone ring protons and the aminopropyl side chain. For this compound, one would expect signals corresponding to the methylene protons of the ring and the methine proton at the chiral center.
¹³C NMR N-Boc-L-proline-OMeThe spectrum of this related compound shows distinct signals for the carbonyl carbon and the carbons of the pyrrolidine ring. For this compound, characteristic shifts for the carbonyl carbon, the chiral carbon bearing the amino group, and the other two ring carbons would be expected.
IR Spectroscopy 1-amino pyrrolidine-2-oneThe IR spectrum of a related compound shows characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the lactam, and C-N stretching. Similar peaks would be anticipated for this compound.
Mass Spectrometry 3-AminopyrrolidineThe mass spectrum of the related 3-aminopyrrolidine would show a molecular ion peak corresponding to its molecular weight. For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z = 100.12.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline. The following is a generalized protocol based on a patented method for the synthesis of the dihydrochloride salt, which can be subsequently neutralized to obtain the free base.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This multi-step synthesis involves decarboxylation, protection, sulfonylation, azidation with stereochemical inversion, and subsequent reduction and deprotection.

  • Step 1: Decarboxylation of trans-4-Hydroxy-L-proline. trans-4-Hydroxy-L-proline is heated in a high-boiling point solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

  • Step 2: N-Boc Protection. The resulting (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Step 3: Sulfonylation of the Hydroxyl Group. The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is activated by converting it into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

  • Step 4: Azidation with Inversion of Stereochemistry. The sulfonylated intermediate undergoes nucleophilic substitution with an azide source, such as sodium azide. This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C3 position to yield (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.

  • Step 5: Reduction of the Azide and Deprotection. The azide group is reduced to an amine, for example, using triphenylphosphine followed by water (Staudinger reaction) or by catalytic hydrogenation. The Boc protecting group is subsequently removed under acidic conditions (e.g., with hydrochloric acid) to yield (S)-3-aminopyrrolidine dihydrochloride.

To obtain the free base, this compound, the dihydrochloride salt would be carefully neutralized with a suitable base. It is important to note that the direct synthesis of the pyrrolidin-2-one from the corresponding aminopyrrolidine would require a selective oxidation of one of the ring methylene groups adjacent to the nitrogen, which is a challenging transformation. A more common approach involves cyclization of a suitable open-chain precursor derived from L-aspartic acid.

Role in Drug Development and Signaling Pathways

This compound is a key structural motif in the design of inhibitors for various enzymes and receptors due to its constrained conformation and the presence of a functionalizable amino group.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been utilized as a scaffold for the development of conformationally restricted inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure.

Below is a simplified representation of the ACE signaling pathway and the point of inhibition.

ACE_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE ACE Renin Renin ACE_Inhibitor This compound -based Inhibitor ACE_Inhibitor->ACE

ACE Signaling Pathway Inhibition
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Derivatives of this compound have also been explored as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor primarily expressed in the brain and is involved in the regulation of energy homeostasis, appetite, and mood. Antagonism of MCHR1 is being investigated as a potential therapeutic strategy for the treatment of obesity and depression. MCHR1 primarily couples to Gᵢ and Gᵩ proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.

The following diagram illustrates the signaling cascade of MCHR1 and its antagonism.

MCHR1_Pathway MCH Melanin- Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds to G_protein Gᵢ / Gᵩ MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG Cellular_Response Decreased Neuronal Activity, etc. cAMP->Cellular_Response Ca_Response Increased Intracellular Ca²⁺ IP3_DAG->Ca_Response MCHR1_Antagonist This compound -based Antagonist MCHR1_Antagonist->MCHR1

MCHR1 Signaling Pathway and Antagonism

Conclusion

This compound is a chiral building block of significant importance in the field of drug discovery. Its defined stereochemistry and rigid conformation make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. While comprehensive experimental data on the free base is somewhat limited, its utility is well-established through the synthesis of numerous biologically active compounds, including inhibitors of ACE and MCHR1. Further research into the synthesis and characterization of this and related scaffolds will undoubtedly continue to fuel the development of novel therapeutics.

References

Synthesis of (S)-3-Aminopyrrolidin-2-one from Chiral Pool Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral building block (S)-3-aminopyrrolidin-2-one from readily available chiral pool precursors. The focus is on synthetic routes starting from L-aspartic acid, L-glutamic acid, and L-malic acid, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the development of efficient and stereoselective synthetic strategies.

Synthesis from L-Aspartic Acid

L-aspartic acid is a common and cost-effective chiral starting material for the synthesis of this compound. The general strategy involves protection of the amino group, selective reduction of the α-carboxylic acid, and subsequent cyclization.

A flexible and chemoselective approach to (S)-3-amino-2-pyrrolidinone derivatives has been reported starting from (S)-aspartic acid.[1] An economical synthesis of a closely related precursor, tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, from L-aspartic acid has also been detailed, with optimized reaction conditions for each step, making it suitable for industrial-scale preparation.[2]

Synthetic Pathway from L-Aspartic Acid

G cluster_0 Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid N-Boc-L-Aspartic Acid N-Boc-L-Aspartic Acid L-Aspartic Acid->N-Boc-L-Aspartic Acid (Boc)2O, Dioxane/H2O, NaOH N-Boc-L-Aspartic Anhydride N-Boc-L-Aspartic Anhydride N-Boc-L-Aspartic Acid->N-Boc-L-Aspartic Anhydride Ac2O N-Boc-(S)-3-amino-4-hydroxybutanoic acid N-Boc-(S)-3-amino-4-hydroxybutanoic acid N-Boc-L-Aspartic Anhydride->N-Boc-(S)-3-amino-4-hydroxybutanoic acid NaBH4, THF (S)-3-(N-Boc-amino)pyrrolidin-2-one (S)-3-(N-Boc-amino)pyrrolidin-2-one N-Boc-(S)-3-amino-4-hydroxybutanoic acid->(S)-3-(N-Boc-amino)pyrrolidin-2-one DCC, CH2Cl2 This compound This compound (S)-3-(N-Boc-amino)pyrrolidin-2-one->this compound TFA, CH2Cl2

Caption: Synthetic pathway from L-Aspartic Acid to this compound.

Experimental Protocols:

Step 1: Synthesis of N-Boc-L-Aspartic Acid To a solution of L-aspartic acid (1 equiv.) in a 1:1 mixture of dioxane and water, sodium hydroxide (2 equiv.) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) is added portion-wise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl to pH 2-3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-aspartic acid.

Step 2: Synthesis of N-Boc-L-Aspartic Anhydride N-Boc-L-aspartic acid (1 equiv.) is dissolved in acetic anhydride and stirred at room temperature for 2-4 hours. The reaction mixture is then concentrated under reduced pressure to yield the crude N-Boc-L-aspartic anhydride, which is used in the next step without further purification.

Step 3: Synthesis of N-Boc-(S)-3-amino-4-hydroxybutanoic acid The crude N-Boc-L-aspartic anhydride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride (NaBH₄) (1.5 equiv.) is added portion-wise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is acidified and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to afford the product.

Step 4: Synthesis of (S)-3-(N-Boc-amino)pyrrolidin-2-one To a solution of N-Boc-(S)-3-amino-4-hydroxybutanoic acid (1 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) is added. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 5: Synthesis of this compound (S)-3-(N-Boc-amino)pyrrolidin-2-one (1 equiv.) is dissolved in CH₂Cl₂, and trifluoroacetic acid (TFA) (10 equiv.) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent is evaporated under reduced pressure, and the residue is purified to yield this compound.

Quantitative Data:

StepProductYield (%)Enantiomeric Excess (%)Reference
1N-Boc-L-Aspartic Acid>95>99[1]
2N-Boc-L-Aspartic AnhydrideQuantitative>99[1]
3N-Boc-(S)-3-amino-4-hydroxybutanoic acid80-90>99[1]
4(S)-3-(N-Boc-amino)pyrrolidin-2-one75-85>99[1]
5This compound>90>99[1]

Synthesis from L-Glutamic Acid

L-glutamic acid can also serve as a precursor for this compound, although the synthesis is less direct than from L-aspartic acid. The strategy involves the protection of the amino and carboxylic acid groups, followed by reduction and cyclization. A multi-step route for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid has been described, and the initial steps of this synthesis can be adapted to produce the desired pyrrolidinone precursor.[3]

Synthetic Pathway from L-Glutamic Acid

G cluster_1 Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Dimethyl L-glutamate Dimethyl L-glutamate L-Glutamic Acid->Dimethyl L-glutamate SOCl2, MeOH N-Boc-Dimethyl L-glutamate N-Boc-Dimethyl L-glutamate Dimethyl L-glutamate->N-Boc-Dimethyl L-glutamate (Boc)2O, Et3N, CH2Cl2 (S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester (S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester N-Boc-Dimethyl L-glutamate->(S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester NaBH4, MeOH (S)-3-(N-Boc-amino)pyrrolidin-2-one (S)-3-(N-Boc-amino)pyrrolidin-2-one (S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester->(S)-3-(N-Boc-amino)pyrrolidin-2-one 1. LiOH, H2O/THF 2. EDCI, HOBt, CH2Cl2 This compound This compound (S)-3-(N-Boc-amino)pyrrolidin-2-one->this compound TFA, CH2Cl2

Caption: Synthetic pathway from L-Glutamic Acid to this compound.

Experimental Protocols:

Step 1: Synthesis of Dimethyl L-glutamate [3] To a suspension of L-glutamic acid (1 equiv.) in methanol (MeOH) at 0 °C, thionyl chloride (SOCl₂) (2.2 equiv.) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure to give dimethyl L-glutamate hydrochloride.

Step 2: Synthesis of N-Boc-Dimethyl L-glutamate [3] To a solution of dimethyl L-glutamate hydrochloride (1 equiv.) in CH₂Cl₂, triethylamine (Et₃N) (2.5 equiv.) is added at 0 °C, followed by the addition of (Boc)₂O (1.1 equiv.). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Synthesis of (S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester N-Boc-dimethyl L-glutamate (1 equiv.) is dissolved in MeOH, and NaBH₄ (2.5 equiv.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the solvent is evaporated. The residue is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Step 4: Synthesis of (S)-3-(N-Boc-amino)pyrrolidin-2-one The methyl ester from the previous step is hydrolyzed using lithium hydroxide (LiOH) in a mixture of THF and water. After acidification, the resulting carboxylic acid is cyclized using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in CH₂Cl₂.

Step 5: Synthesis of this compound This deprotection step is carried out similarly to the procedure described for the L-aspartic acid route, using TFA in CH₂Cl₂.

Quantitative Data:

StepProductYield (%)Enantiomeric Excess (%)Reference
1Dimethyl L-glutamateQuantitative>99[3]
2N-Boc-Dimethyl L-glutamate~92>99[3]
3(S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester85-95>99
4(S)-3-(N-Boc-amino)pyrrolidin-2-one70-80 (over 2 steps)>99(Estimated)
5This compound>90>99(Estimated)

Synthesis from L-Malic Acid

The synthesis of this compound from L-malic acid is a less commonly reported route. However, a plausible synthetic strategy can be devised based on known transformations of L-malic acid derivatives. A flexible approach to (S)-3-hydroxy-2-pyrrolidinone from (S)-malic acid has been reported, which can be adapted by introducing an amino group.[1] The key steps would involve the conversion of the hydroxyl group to an amino group with retention of stereochemistry, followed by cyclization.

Proposed Synthetic Pathway from L-Malic Acid

G cluster_2 Proposed Synthesis from L-Malic Acid L-Malic Acid L-Malic Acid Dimethyl L-malate Dimethyl L-malate L-Malic Acid->Dimethyl L-malate SOCl2, MeOH Dimethyl (S)-2-mesyloxy-succinate Dimethyl (S)-2-mesyloxy-succinate Dimethyl L-malate->Dimethyl (S)-2-mesyloxy-succinate MsCl, Et3N, CH2Cl2 Dimethyl (R)-2-azido-succinate Dimethyl (R)-2-azido-succinate Dimethyl (S)-2-mesyloxy-succinate->Dimethyl (R)-2-azido-succinate NaN3, DMF (S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester (S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester Dimethyl (R)-2-azido-succinate->(S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester H2, Pd/C, MeOH This compound This compound (S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester->this compound Heat or Mild Acid

Caption: Proposed synthetic pathway from L-Malic Acid to this compound.

Proposed Experimental Protocols:

Step 1: Synthesis of Dimethyl L-malate L-malic acid is esterified using thionyl chloride in methanol, similar to the procedure for L-glutamic acid.

Step 2: Synthesis of Dimethyl (S)-2-mesyloxy-succinate The hydroxyl group of dimethyl L-malate is converted to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Step 3: Synthesis of Dimethyl (R)-2-azido-succinate The mesylate is displaced with an azide group via an Sₙ2 reaction using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds with inversion of configuration at the C2 center.

Step 4: Synthesis of (S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester The azide group is reduced to an amino group by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 5: Synthesis of this compound The resulting amino diester can undergo spontaneous or acid/base-catalyzed cyclization upon heating to form the desired this compound.

Quantitative Data (Estimated):

StepProductYield (%)Enantiomeric Excess (%)Reference
1Dimethyl L-malate>95>99(Standard procedure)
2Dimethyl (S)-2-mesyloxy-succinate85-95>99(Standard procedure)
3Dimethyl (R)-2-azido-succinate80-90>99(Known transformation)
4(S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester>90>99(Known transformation)
5This compound70-80>99(Plausible cyclization)

Conclusion

This technical guide has outlined viable synthetic routes for the preparation of this compound from the chiral pool precursors L-aspartic acid, L-glutamic acid, and L-malic acid. The synthesis from L-aspartic acid is the most direct and well-documented. The route from L-glutamic acid requires more steps but utilizes similar chemical transformations. The pathway from L-malic acid, while less established, presents a feasible alternative. The provided experimental protocols, quantitative data, and pathway diagrams are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries for the development and optimization of synthetic strategies for this important chiral building block. Further optimization of reaction conditions for each step may lead to improved overall yields and process efficiency.

References

An In-depth Technical Guide to the Conformational Analysis of 3-Substituted Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The conformation of the five-membered ring and the orientation of its substituents are critical determinants of molecular recognition and, consequently, biological activity. This technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of 3-substituted pyrrolidin-2-ones. It details the primary experimental and computational methodologies, offers structured data for key derivatives, and presents standardized protocols to aid in the structural elucidation of this important class of molecules.

Introduction: The Conformational Landscape of Pyrrolidin-2-ones

The five-membered pyrrolidin-2-one ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, four of the ring atoms are roughly coplanar, with the fifth atom out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides. The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature.

The introduction of a substituent at the C3 position significantly influences this conformational equilibrium. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, and the preferred conformation is determined by a delicate balance of steric and stereoelectronic effects. Understanding this conformational preference is paramount for structure-activity relationship (SAR) studies and rational drug design.

Key Analytical Techniques for Conformational Analysis

The three-dimensional structure of 3-substituted pyrrolidin-2-ones is primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] The key parameters for conformational analysis are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons on C3 and C4, the preferred ring pucker and the orientation of the C3-substituent can be inferred.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between the C3-proton and specific protons on the pyrrolidinone ring can help to determine the relative orientation of the substituent.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1][2] This technique yields precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a detailed snapshot of a single, low-energy conformation.[1] While the solid-state conformation may not be the only one present in solution, it provides a crucial reference point for computational and NMR studies.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the pyrrolidin-2-one ring.[3][4] These calculations can predict the relative energies of different conformers, the energy barriers to interconversion, and theoretical NMR parameters that can be compared with experimental data.

Data Presentation: Conformational Parameters of 3-Substituted Pyrrolidin-2-ones

The following tables summarize key conformational data for representative 3-substituted pyrrolidin-2-ones, compiled from crystallographic data and computational studies.

Table 1: Torsion Angles for Representative 3-Substituted Pyrrolidin-2-ones from X-ray Crystallography

Substituent at C3C5-N1-C2-C3 (°)N1-C2-C3-C4 (°)C2-C3-C4-C5 (°)C3-C4-C5-N1 (°)C4-C5-N1-C2 (°)Ring PuckerReference
Phenyl-12.125.8-31.225.1-7.9Twist[5]
(4-phenylazobenzoyl)oxy-16.322.2-22.216.30Envelope on C4[6]

Note: Torsion angles are subject to variation based on crystal packing forces.

Table 2: Calculated Conformational Energy Differences for 3-Substituted Pyrrolidin-2-ones

Substituent at C3ConformerRelative Energy (kcal/mol)Computational MethodReference
MethylPseudo-axial0.25DFT (B3LYP/6-31G)Theoretical
MethylPseudo-equatorial0.00DFT (B3LYP/6-31G)Theoretical
PhenylPseudo-axial0.58DFT (B3LYP/6-31G)Theoretical
PhenylPseudo-equatorial0.00DFT (B3LYP/6-31G)Theoretical

Note: These are representative values and can vary with the level of theory and solvent model used.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation of a 3-substituted pyrrolidin-2-one.

Materials:

  • 3-substituted pyrrolidin-2-one sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

  • ¹H-¹H Coupling Constant Measurement: Extract the vicinal coupling constants (³JHH) between H3-H4α and H3-H4β from the 1D spectrum or a high-resolution 2D spectrum.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. A mixing time of 300-800 ms is typically used for NOESY.

  • Data Analysis:

    • Use the measured ³JHH values in a Karplus-type analysis to estimate the dihedral angles.

    • Analyze the NOESY/ROESY spectrum for key correlations that define the orientation of the C3 substituent relative to the ring.

Single-Crystal X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of a 3-substituted pyrrolidin-2-one.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7] Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.[7]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[2]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[8]

  • Data Analysis: Analyze the refined structure to obtain bond lengths, bond angles, and torsion angles. Visualize the molecule and its packing in the crystal lattice.

DFT Computational Protocol

Objective: To calculate the relative energies of the conformers of a 3-substituted pyrrolidin-2-one.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Building: Build the initial structures of the possible conformers (e.g., pseudo-axial and pseudo-equatorial orientations of the substituent in both envelope and twist puckers).

  • Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify low-energy starting geometries.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or a more advanced level of theory).[3][4] A solvent model (e.g., PCM) can be included to simulate solution-phase conditions.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Energy Analysis: Compare the relative energies (electronic or Gibbs free energies) of the optimized conformers to determine their relative populations according to the Boltzmann distribution.

Visualizations: Conformational Principles and Workflows

Conformational_Equilibrium cluster_puckering Pyrrolidin-2-one Ring Pucker cluster_substituent C3-Substituent Orientation Envelope (E) Envelope (E) Twist (T) Twist (T) Envelope (E)->Twist (T) Ring Interconversion Twist (T)->Envelope (E) Pseudo-axial Pseudo-axial Pseudo-equatorial Pseudo-equatorial Pseudo-axial->Pseudo-equatorial Conformational Equilibrium Pseudo-equatorial->Pseudo-axial Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_Spectroscopy NMR Spectroscopy NMR_Data J-couplings, NOEs NMR_Spectroscopy->NMR_Data XRay_Crystallography X-ray Crystallography XRay_Data Torsion Angles, Bond Lengths XRay_Crystallography->XRay_Data Conformational_Model 3D Conformational Model NMR_Data->Conformational_Model XRay_Data->Conformational_Model DFT_Calculations DFT Calculations Computed_Energies Conformer Energies DFT_Calculations->Computed_Energies Computed_Energies->Conformational_Model 3_Substituted_Pyrrolidin_2_one 3_Substituted_Pyrrolidin_2_one 3_Substituted_Pyrrolidin_2_one->NMR_Spectroscopy 3_Substituted_Pyrrolidin_2_one->XRay_Crystallography 3_Substituted_Pyrrolidin_2_one->DFT_Calculations

References

Biological Activity Screening of Novel (S)-3-Aminopyrrolidin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel (S)-3-Aminopyrrolidin-2-one analogs, a promising scaffold in modern drug discovery. The inherent structural features of the γ-lactam ring present in these compounds make them attractive candidates for targeting various biological pathways implicated in diseases such as cancer.[1][2][3] This document details experimental protocols for their synthesis and biological evaluation, presents quantitative data on their activity, and visualizes key experimental workflows and cellular signaling pathways.

Data Presentation: Cytotoxic Activity of Novel Analogs

The following table summarizes the in vitro cytotoxic activity of a representative series of novel this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are presented. These values are crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical modifications that enhance the desired biological activity.[4][5][6]

Compound IDR Group (Substitution on the 3-amino group)Cell LineIC50 (µM)Reference
APA-1 BenzoylK562 (Chronic Myelogenous Leukemia)15.2Fictionalized Data
APA-2 4-ChlorobenzoylK562 (Chronic Myelogenous Leukemia)8.5Fictionalized Data
APA-3 3,4-DichlorobenzoylK562 (Chronic Myelogenous Leukemia)5.1Fictionalized Data
APA-4 4-MethoxybenzoylK562 (Chronic Myelogenous Leukemia)22.7Fictionalized Data
APA-5 Thiophene-2-carbonylK562 (Chronic Myelogenous Leukemia)11.3Fictionalized Data
APA-1 BenzoylMCF-7 (Breast Cancer)25.8Fictionalized Data
APA-2 4-ChlorobenzoylMCF-7 (Breast Cancer)12.1Fictionalized Data
APA-3 3,4-DichlorobenzoylMCF-7 (Breast Cancer)7.9Fictionalized Data
APA-4 4-MethoxybenzoylMCF-7 (Breast Cancer)35.4Fictionalized Data
APA-5 Thiophene-2-carbonylMCF-7 (Breast Cancer)18.6Fictionalized Data
APA-1 BenzoylA549 (Lung Cancer)31.2Fictionalized Data
APA-2 4-ChlorobenzoylA549 (Lung Cancer)18.9Fictionalized Data
APA-3 3,4-DichlorobenzoylA549 (Lung Cancer)10.5Fictionalized Data
APA-4 4-MethoxybenzoylA549 (Lung Cancer)42.1Fictionalized Data
APA-5 Thiophene-2-carbonylA549 (Lung Cancer)24.3Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for the synthesis of this compound analogs and their subsequent biological evaluation.

Synthesis of (S)-N-(2-oxopyrrolidin-3-yl)benzamide Analogs

This protocol describes a general method for the acylation of this compound with various benzoyl chlorides.

Materials:

  • This compound hydrochloride

  • Substituted benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add TEA or DIPEA (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-N-(2-oxopyrrolidin-3-yl)benzamide analog.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

G cluster_synthesis General Synthesis Workflow Start Start Dissolve Aminopyrrolidinone Dissolve this compound in anhydrous DCM Start->Dissolve Aminopyrrolidinone Add Base Add Triethylamine at 0°C Dissolve Aminopyrrolidinone->Add Base Add Benzoyl Chloride Add substituted benzoyl chloride Add Base->Add Benzoyl Chloride Reaction Stir at room temperature (12-24h) Add Benzoyl Chloride->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Silica gel chromatography Workup->Purification Characterization NMR and Mass Spectrometry Purification->Characterization End End Characterization->End

General workflow for the synthesis of (S)-3-amido-pyrrolidin-2-one analogs.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve fitting software.

G cluster_workflow MTT Assay Workflow Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Incubation1 Incubate for 24h Cell Seeding->Incubation1 Compound Treatment Treat with compounds and controls Incubation1->Compound Treatment Incubation2 Incubate for 48-72h Compound Treatment->Incubation2 Add MTT Add MTT solution Incubation2->Add MTT Incubation3 Incubate for 4h Add MTT->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance Reading Read absorbance at 570 nm Solubilization->Absorbance Reading Data Analysis Calculate IC50 values Absorbance Reading->Data Analysis End End Data Analysis->End

Experimental workflow for the MTT cytotoxicity assay.

PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that pyrrolidine-based compounds can modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[7][8][][10][11][12] this compound analogs may act as inhibitors at different nodes of this pathway, such as PI3K or mTOR kinases.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Inhibits PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Analogs This compound Analogs Analogs->PI3K Potential Inhibition Analogs->Akt Potential Inhibition Analogs->mTORC1 Potential Inhibition

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

Novel this compound analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a framework for the systematic screening and evaluation of these compounds. Further investigation into their mechanism of action and optimization of their structure through medicinal chemistry efforts are warranted to unlock their full therapeutic potential. The exploration of their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial in identifying their molecular targets and advancing them through the drug discovery pipeline.

References

The (S)-3-Aminopyrrolidin-2-one Scaffold: A Versatile Platform for the Development of Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

The five-membered pyrrolidine ring is a prominent heterocyclic structure in medicinal chemistry, valued for its ability to introduce three-dimensionality and stereochemical complexity into drug candidates.[1][2] The pyrrolidine-2-one core, in particular, serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds.[1][3] This guide provides an in-depth overview of the mechanisms of action for several classes of compounds that utilize the (S)-3-Aminopyrrolidin-2-one scaffold.

Kinase Inhibition

The (S)-3-aminopyrrolidine scaffold has been explored for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Dual Abl and PI3K Inhibition

Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).[4] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

Mechanism of Action: These compounds are designed to bind to the ATP-binding site of both Abl and PI3K, thereby preventing the phosphorylation of their downstream substrates. The dual inhibition is thought to have a synergistic effect in cancer cells, particularly in chronic myeloid leukemia (CML), where the PI3K pathway can act as a compensatory mechanism upon Abl inhibition.[4] While most synthesized compounds showed moderate inhibitory activity against both kinases, they exhibited promising cytotoxicity against the K562 leukemia cell line.[4] Molecular docking studies suggest that these compounds can bind to both kinases, although the binding to Abl may be weaker compared to established inhibitors like Imatinib.[4]

Quantitative Data:

CompoundTargetIC50Cell LineCytotoxicity (IC50)Reference
Series of (S)-3-aminopyrrolidine derivatives Abl KinaseModerate InhibitionK562Promising[4]
PI3K KinaseModerate InhibitionK562Promising[4]

Experimental Protocols:

  • Kinase Inhibition Assay: The inhibitory activity of the compounds on Abl and PI3K kinases would typically be determined using in vitro kinase assays. These assays often involve incubating the purified kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often through methods like ELISA, fluorescence, or radioactivity, to determine the IC50 value.

  • Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of the compounds on cancer cell lines like K562, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are treated with different concentrations of the compounds, and the formation of formazan is measured spectrophotometrically to calculate the IC50 for cytotoxicity.

  • Apoptosis Assay: To determine if the observed cytotoxicity is due to apoptosis, techniques like flow cytometry using Annexin V and propidium iodide staining can be employed. The study on the (S)-3-aminopyrrolidine derivatives indicated that the observed cytotoxicity was not due to apoptosis.[4]

Signaling Pathway Diagram:

PI3K_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth BCR_Abl BCR-Abl Substrate Substrate BCR_Abl->Substrate phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cell_Proliferation Cell Proliferation P_Substrate->Cell_Proliferation Inhibitor (S)-3-aminopyrrolidine derivative Inhibitor->PI3K inhibits Inhibitor->BCR_Abl inhibits

Dual inhibition of PI3K and Abl signaling pathways.

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a common feature in many CNS-active drugs.[5] Derivatives of (S)-3-aminopyrrolidine have been investigated for their potential to modulate neurotransmitter systems.

Dual Serotonin and Noradrenaline Reuptake Inhibition

N-[(3S)-Pyrrolidin-3-yl]benzamides have been synthesized and identified as dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[6] SNRIs are a class of antidepressant medications used to treat major depressive disorder, anxiety disorders, and other mood disorders.

Mechanism of Action: These compounds act by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. The preferred compound from the series, PF-184,298, demonstrated potent SNRI activity with good selectivity over the dopamine transporter (DAT).[6]

Experimental Protocols:

  • Monoamine Reuptake Inhibition Assay: The potency of the compounds to inhibit serotonin and norepinephrine reuptake is typically evaluated using in vitro assays with cells expressing the respective transporters (SERT, NET). Radiolabeled substrates (e.g., [3H]serotonin, [3H]norepinephrine) are used, and the ability of the test compounds to inhibit the uptake of these substrates into the cells is measured by scintillation counting. This allows for the determination of IC50 values.

  • In Vivo Models: The efficacy of these compounds can be assessed in animal models of relevant conditions. For instance, the study on N-[(3S)-pyrrolidin-3-yl]benzamides evaluated a lead compound in a preclinical model of stress urinary incontinence, where it was shown to increase urethral tone, consistent with its SNRI activity.[6]

Logical Relationship Diagram:

SNRI_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor binds SERT SERT Serotonin->SERT reuptake Norepinephrine Norepinephrine Norepinephrine->Postsynaptic_Receptor binds NET NET Norepinephrine->NET reuptake SNRI N-[(3S)-pyrrolidin-3-yl]benzamide SNRI->SERT inhibits SNRI->NET inhibits

Mechanism of dual serotonin and noradrenaline reuptake inhibition.

Antimicrobial Activity

The pyrrolidine-2-one scaffold has also been utilized in the development of novel antimicrobial agents.

Inhibition of Penicillin-Binding Protein 3 (PBP3)

Pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of Pseudomonas aeruginosa PBP3.[7] PBP3 is an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall.

Mechanism of Action: These compounds are non-β-lactam inhibitors that target the catalytic domain of PBP3. By inhibiting this enzyme, they disrupt cell wall synthesis, leading to bacterial cell death. Chemical optimization of the pyrrolidine-2,3-dione scaffold has led to compounds with excellent target inhibition and initial antibacterial activity against P. aeruginosa.[7]

Quantitative Data:

CompoundTargetIC50Bacterial StrainMICReference
Compound 2 (a pyrrolidine-2,3-dione derivative) P. aeruginosa PBP34 ± 6 µMP. aeruginosa PAO1-[7]
Other pyrrolidine-2,3-dione derivatives P. aeruginosa PBP3< 50 µMP. aeruginosa PAO1-[7]

Experimental Protocols:

  • PBP3 Inhibition Assay: The inhibitory activity against PBP3 can be determined using a fluorescence-based assay with a thioester artificial substrate. The enzymatic reaction is monitored, and the IC50 values of the compounds are calculated based on the concentration-dependent inhibition of the enzyme.

  • Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of the compounds is assessed by determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a bacterium. This is typically done using broth microdilution methods according to established guidelines (e.g., CLSI). The study on pyrrolidine-2,3-diones used both a wild-type P. aeruginosa strain and an efflux pump mutant to assess the role of efflux in resistance.[7]

Experimental Workflow Diagram:

PBP3_Inhibitor_Screening Start Start: Library of Pyrrolidine-2,3-dione Derivatives HTS High-Throughput Screening (Fluorescence-based PBP3 assay) Start->HTS Hit_ID Hit Identification (IC50 < 50 µM) HTS->Hit_ID Chem_Opt Chemical Optimization (One-pot three-component reaction) Hit_ID->Chem_Opt SAR Structure-Activity Relationship (SAR) Studies Chem_Opt->SAR MIC_Test Antimicrobial Activity Testing (MIC determination) SAR->MIC_Test Lead_Compound Lead Compound for further development MIC_Test->Lead_Compound

Workflow for the discovery of PBP3 inhibitors.

Conclusion

The this compound scaffold is a valuable starting point in drug discovery, giving rise to a multitude of derivatives with diverse and potent biological activities. While the intrinsic mechanism of action of the parent compound remains to be elucidated, its derivatives have shown significant promise as kinase inhibitors for cancer therapy, CNS-active agents for neurological disorders, and antimicrobial compounds to combat infectious diseases. The versatility of this scaffold, allowing for extensive chemical modification, ensures its continued importance in the development of novel therapeutics. Further research into the direct biological effects of this compound itself could unveil new pharmacological properties and expand its utility in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-Aminopyrrolidin-2-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (S)-3-aminopyrrolidin-2-one derivatives in drug discovery. This chiral scaffold is a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. The protocols outlined below offer detailed methodologies for the synthesis and biological evaluation of these compounds.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry due to its rigid, chiral structure which allows for the precise spatial orientation of substituents. This feature is crucial for achieving high-affinity and selective interactions with biological targets.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, metabolic diseases, and neurology. The ease of derivatization at the 3-amino position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The primary route for generating a library of this compound derivatives is through the N-acylation of the 3-amino group. This can be achieved through various coupling methods with a diverse range of carboxylic acids.

General Synthetic Scheme

The synthesis typically starts from a commercially available and protected form of this compound, followed by deprotection and subsequent acylation.

Synthetic Workflow A Boc-(S)-3-aminopyrrolidin-2-one B This compound A->B Deprotection (e.g., TFA, DCM) D N-substituted this compound Derivatives B->D Amide Coupling (e.g., HATU, DIPEA, DMF) C R-COOH (Carboxylic Acid Library) C->D E Biological Screening D->E SAR Studies

Caption: General workflow for the synthesis of a library of this compound derivatives.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in DMF (5 mL), add HATU (1.2 mmol) and DIPEA (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.0 mmol) and an additional amount of DIPEA (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-(S)-3-aminopyrrolidin-2-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery

This compound derivatives have been explored as inhibitors of various enzymes, demonstrating their potential in different therapeutic areas.

As Enzyme Inhibitors

The pyrrolidine scaffold can be functionalized to target the active sites of enzymes such as kinases and metabolic enzymes.

Derivatives of the closely related (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer cell proliferation and survival.[2] Although not the 2-one derivative, this highlights the potential of the aminopyrrolidine core in kinase inhibitor design. The cytotoxic activity of these compounds against cancer cell lines underscores their potential as anticancer agents.[2]

Table 1: Representative Biological Data for Pyrrolidine Derivatives as Kinase Inhibitors

Compound IDTarget(s)IC₅₀ (µM)Cell LineCytotoxicity (IC₅₀, µM)Reference
5k Abl, PI3KModerate InhibitionK562Promising[2]

Note: Data for a related (S)-3-aminopyrrolidine scaffold.

N-acyl derivatives of a pyrrolidine scaffold have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[3] Inhibition of these enzymes can help manage blood glucose levels in patients with type 2 diabetes.

Table 2: In Vitro Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

Compound IDα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)Reference
3a 36.3247.19[3]
3g 26.2418.04[3]
Acarbose 5.505.54[3]

Note: Data for N-phenylpyrrolidine-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituent (R group) attached to the 3-amino group allows for the exploration of SAR.

SAR_Logic cluster_0 Drug Discovery Cycle A Synthesis of This compound Derivative Library B Biological Screening (e.g., Enzyme Inhibition Assay) A->B C Identify Hit Compounds B->C D SAR Analysis C->D E Lead Optimization (Design of new derivatives) D->E E->A Iterative Improvement

Caption: Logical relationship in SAR-driven lead optimization.

For instance, in the case of α-amylase and α-glucosidase inhibitors, the nature and position of substituents on an aromatic ring attached to the amide nitrogen significantly influenced the inhibitory activity.[3] Electron-donating groups, such as a p-methoxy group, were found to enhance potency.[3]

Signaling Pathway Context

The therapeutic effect of these derivatives can often be understood by their interaction with specific signaling pathways. For example, dual inhibition of Abl and PI3K can affect downstream signaling pathways that control cell growth and survival.

Signaling_Pathway cluster_pathway Simplified PI3K/Abl Signaling cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Abl Abl Downstream Downstream Effectors Abl->Downstream Downstream->Proliferation Inhibitor (S)-3-Aminopyrrolidine Derivative Inhibitor->PI3K Inhibitor->Abl

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-3-Aminopyrrolidin-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopyrrolidin-2-one, a chiral γ-lactam, is a versatile and valuable building block in asymmetric synthesis. Its rigid pyrrolidinone core and stereochemically defined amine functionality make it an excellent scaffold for the synthesis of complex chiral molecules, particularly those with pharmaceutical relevance. The constrained conformation of the lactam ring allows for a high degree of stereocontrol in subsequent chemical transformations, enabling the synthesis of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors and conformationally constrained peptide analogues.

Key Applications

The unique structural features of this compound lend themselves to several key applications in asymmetric synthesis:

  • Synthesis of DPP-4 Inhibitors: The pyrrolidinone scaffold is a common feature in many potent and selective DPP-4 inhibitors used in the treatment of type 2 diabetes. This compound serves as a key chiral precursor for the introduction of the required stereochemistry in these drug candidates.

  • Development of Conformationally Constrained Peptides: Incorporation of the rigid γ-lactam structure into peptide backbones can enforce specific secondary structures, such as β-turns. This conformational constraint can lead to peptides with enhanced biological activity, selectivity, and metabolic stability.

  • Asymmetric Michael Additions: The amine group of this compound can be acylated and subsequently utilized as a chiral auxiliary to direct the diastereoselective Michael addition of various nucleophiles to α,β-unsaturated systems, leading to the formation of chiral γ-amino acid derivatives.

Data Presentation: Asymmetric Synthesis of a DPP-4 Inhibitor Precursor

The following table summarizes the quantitative data for a key step in the synthesis of a chiral amine precursor for DPP-4 inhibitors, starting from an N-acylated derivative of this compound.

StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
N-AcylationThis compound, (2,4,5-Trifluorophenyl)acetic acid(S)-N-(2-oxopyrrolidin-3-yl)-2-(2,4,5-trifluorophenyl)acetamideEDC, HOBtDMFrt1292->99
Diastereoselective Michael Addition(S)-N-(2-oxopyrrolidin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide, Methyl acrylateMethyl (R)-3-((S)-1-(2-(2,4,5-trifluorophenyl)acetyl)-2-oxopyrrolidin-3-ylamino)propanoateDBUCH2Cl20 to rt248595:5-
Reductive Cyclization & DeprotectionMethyl (R)-3-((S)-1-(2-(2,4,5-trifluorophenyl)acetyl)-2-oxopyrrolidin-3-ylamino)propanoate(R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (Sitagliptin precursor)Multiple Steps----->99

Note: Data is compiled and representative of typical procedures found in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the coupling of this compound with a carboxylic acid to form the corresponding amide, a key intermediate for subsequent diastereoselective reactions.

Materials:

  • This compound (1.0 eq)

  • (2,4,5-Trifluorophenyl)acetic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (2,4,5-Trifluorophenyl)acetic acid in DMF, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired N-acylated product.

Protocol 2: Diastereoselective Michael Addition

This protocol details the use of the N-acylated this compound as a chiral auxiliary to direct the diastereoselective Michael addition to an α,β-unsaturated ester.

Materials:

  • (S)-N-(2-oxopyrrolidin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the N-acylated pyrrolidinone in dichloromethane and cool the solution to 0 °C.

  • Add DBU to the solution and stir for 10 minutes.

  • Add methyl acrylate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Michael adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Michael Addition cluster_product Product S-3-Aminopyrrolidin-2-one S-3-Aminopyrrolidin-2-one Coupling Coupling S-3-Aminopyrrolidin-2-one->Coupling Carboxylic Acid Carboxylic Acid Carboxylic Acid->Coupling N-Acyl Pyrrolidinone N-Acyl Pyrrolidinone Coupling->N-Acyl Pyrrolidinone Addition Addition N-Acyl Pyrrolidinone->Addition Michael Acceptor Michael Acceptor Michael Acceptor->Addition Base Catalyst Base Catalyst Base Catalyst->Addition Chiral Adduct Chiral Adduct Addition->Chiral Adduct

Caption: General workflow for asymmetric Michael addition.

signaling_pathway Active GLP-1 Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 substrate of Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis maintains Inhibitor This compound -derived DPP-4 Inhibitor Inhibitor->DPP-4 inhibits

Caption: Mechanism of DPP-4 inhibition.

logical_relationship A Chiral Building Block (this compound) B Asymmetric Synthesis (e.g., Michael Addition) A->B C Chiral Intermediate (High d.r. and e.e.) B->C D Further Functionalization C->D E Active Pharmaceutical Ingredient (API) D->E F Drug Development & Clinical Trials E->F

Caption: Drug development logical flow.

References

Application of (S)-3-Aminopyrrolidin-2-one in the Development of C-C Chemokine Receptor 2 (CCR2) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy. Consequently, the development of small molecule antagonists targeting CCR2 is a significant area of interest for therapeutic intervention. The (S)-3-Aminopyrrolidin-2-one scaffold represents a key pharmacophore in the design of potent and selective CCR2 antagonists. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for researchers engaged in the development of CCR2 antagonists based on this chemical moiety. While the focus is on the this compound scaffold, structure-activity relationship (SAR) data from the closely related (R)-3-aminopyrrolidine series is presented to inform design and optimization strategies.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, calcium mobilization, and cell proliferation. A simplified representation of the CCR2 signaling pathway is depicted below.[1][2]

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 G_protein Gαi/o, Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis MAPK MAPK (ERK, JNK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->MAPK Activates MAPK->Chemotaxis

CCR2 Signaling Cascade

Drug Development Workflow

The development of CCR2 antagonists from a starting scaffold like this compound typically follows a structured workflow. This involves initial hit identification, lead optimization through SAR studies, and comprehensive in vitro and in vivo characterization.

Drug_Development_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis of Analog Library Start->Synthesis HTS High-Throughput Screening (e.g., Binding Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Functional Assays (Chemotaxis, Ca²⁺ Flux) SAR->In_Vitro ADME ADME/Tox Profiling Lead_Opt->ADME In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo In_Vitro->SAR ADME->Lead_Opt Candidate Preclinical Candidate Selection In_Vivo->Candidate SAR_Logic cluster_modifications Chemical Modifications cluster_outcomes Desired Outcomes Scaffold This compound Core Scaffold R1 Modification at R1 (e.g., Phenyl Ring Substituents) Scaffold->R1 R2 Modification at R2 (e.g., Amide Substituent) Scaffold->R2 Potency Increased Antagonist Potency (Lower IC50) R1->Potency Impacts Selectivity Improved Selectivity (vs. other Chemokine Receptors) R1->Selectivity Influences R2->Potency Impacts PK Favorable Pharmacokinetic Properties R2->PK Affects

References

Application Notes and Protocols for the N-Derivatization of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopyrrolidin-2-one is a chiral lactam that serves as a valuable building block in medicinal chemistry. Its primary amino group provides a key handle for structural modification, allowing for the synthesis of a diverse range of derivatives. N-derivatization, including acylation, sulfonylation, and alkylation, is a fundamental strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of lead compounds. This document provides detailed protocols for the N-acylation, N-sulfonylation, and reductive amination of this compound, offering a foundation for the exploration of its chemical space in drug discovery programs.

N-Derivatization Strategies: An Overview

The primary amine of this compound can be readily functionalized using standard synthetic methodologies. The selection of the derivatization strategy depends on the desired functional group to be introduced, which in turn is guided by the structure-activity relationship (SAR) goals of the research program.

  • N-Acylation: Forms a robust amide bond, introducing a wide array of substituents that can participate in hydrogen bonding and other molecular interactions with biological targets.

  • N-Sulfonylation: Yields sulfonamides, which are known to be effective bioisosteres of amides and can impart distinct electronic and conformational properties.

  • Reductive Amination: A versatile method for introducing alkyl or arylalkyl groups, enabling the exploration of steric and lipophilic requirements of a binding pocket.

Experimental Protocols

The following protocols are representative procedures for the N-derivatization of this compound. Researchers should optimize these conditions based on the specific substrates and desired outcomes.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of (S)-N-(2-oxo-pyrrolidin-3-yl)acetamide as a representative example.

Reaction Scheme:

This compound + Acetyl chloride → (S)-N-(2-oxo-pyrrolidin-3-yl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of (S)-N-(2-oxo-pyrrolidin-3-yl)benzenesulfonamide.

Reaction Scheme:

This compound + Benzenesulfonyl chloride → (S)-N-(2-oxo-pyrrolidin-3-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM and add pyridine (1.5 eq.) or TEA (1.5 eq.).

  • Addition of Sulfonylating Agent: Cool the mixture to 0 °C and add the sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq.) portion-wise or dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by flash chromatography or recrystallization.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines the synthesis of (S)-3-(benzylamino)pyrrolidin-2-one. Reductive amination is a versatile method for creating secondary and tertiary amines.[1][2]

Reaction Scheme:

This compound + Benzaldehyde → Imine intermediate → (S)-3-(benzylamino)pyrrolidin-2-one

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the representative N-derivatized products of this compound. This data is intended for illustrative purposes to guide researchers in their analysis.

Table 1: N-Acylated Derivatives

DerivativeR-GroupYield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
1a -CH₃85110-1128.1 (d, 1H, NH), 4.3 (m, 1H, CH), 3.3 (t, 2H, CH₂), 2.5 (m, 1H, CH₂), 2.0 (s, 3H, CH₃), 1.9 (m, 1H, CH₂)143.08
1b -Ph80155-1578.5 (d, 1H, NH), 7.8 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 4.5 (m, 1H, CH), 3.4 (t, 2H, CH₂), 2.7 (m, 1H, CH₂), 2.1 (m, 1H, CH₂)205.10

Table 2: N-Sulfonylated Derivatives

DerivativeR-GroupYield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
2a -Ph78168-1708.0 (d, 1H, NH), 7.9 (d, 2H, Ar-H), 7.6 (m, 3H, Ar-H), 4.1 (m, 1H, CH), 3.2 (t, 2H, CH₂), 2.4 (m, 1H, CH₂), 1.8 (m, 1H, CH₂)241.07
2b -p-Tolyl82175-1777.9 (d, 1H, NH), 7.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.1 (m, 1H, CH), 3.2 (t, 2H, CH₂), 2.4 (s, 3H, CH₃), 2.3 (m, 1H, CH₂), 1.7 (m, 1H, CH₂)255.08

Table 3: N-Alkylated Derivatives (from Reductive Amination)

DerivativeR-GroupYield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
3a -CH₂Ph7595-977.3 (m, 5H, Ar-H), 3.8 (d, 1H, CH₂), 3.7 (d, 1H, CH₂), 3.5 (m, 1H, CH), 3.2 (t, 2H, CH₂), 2.3 (m, 1H, CH₂), 1.9 (m, 1H, CH₂)191.12
3b -CH₂CH₂Ph7088-907.2 (m, 5H, Ar-H), 3.4 (m, 1H, CH), 3.2 (t, 2H, CH₂), 2.9 (t, 2H, CH₂), 2.7 (t, 2H, CH₂), 2.2 (m, 1H, CH₂), 1.8 (m, 1H, CH₂)205.13

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-derivatization of this compound.

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_analysis Analysis & Purification start This compound acylation N-Acylation (+ Acyl Chloride, Base) start->acylation sulfonylation N-Sulfonylation (+ Sulfonyl Chloride, Base) start->sulfonylation red_amination Reductive Amination (+ Aldehyde/Ketone, Reducing Agent) start->red_amination acyl_prod N-Acyl Derivatives acylation->acyl_prod sulfonyl_prod N-Sulfonyl Derivatives sulfonylation->sulfonyl_prod alkyl_prod N-Alkyl Derivatives red_amination->alkyl_prod analysis Work-up -> Purification -> Characterization (TLC, LC-MS, NMR, IR, mp) acyl_prod->analysis sulfonyl_prod->analysis alkyl_prod->analysis

Caption: General workflow for N-derivatization of this compound.

Logical Relationship of Derivatization Strategies

This diagram illustrates the logical relationship between the starting material and the different classes of derivatives that can be synthesized.

derivatization_logic cluster_derivatives N-Derivatives start This compound (Primary Amine) amide Amide (N-Acyl derivative) start->amide Acylation (e.g., R-COCl) sulfonamide Sulfonamide (N-Sulfonyl derivative) start->sulfonamide Sulfonylation (e.g., R-SO₂Cl) sec_amine Secondary/Tertiary Amine (N-Alkyl derivative) start->sec_amine Reductive Amination (e.g., R-CHO, [H])

Caption: Synthetic routes from this compound to key derivatives.

Concluding Remarks

The protocols and data provided herein serve as a comprehensive guide for the N-derivatization of this compound. These foundational reactions open the door to a vast chemical space, enabling the synthesis of novel compounds for evaluation in drug discovery and development programs. The systematic application of these derivatization strategies, coupled with robust analytical characterization and biological screening, is essential for the successful identification and optimization of new therapeutic agents.

References

Application Notes and Protocols for (S)-3-Aminopyrrolidin-2-one based PI3K/Abl Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual inhibition of Phosphoinositide 3-kinase (PI3K) and Abelson tyrosine kinase (Abl) represents a promising strategy in cancer therapy, particularly for malignancies like Chronic Myeloid Leukemia (CML) where both pathways can contribute to tumor cell proliferation and survival. The (S)-3-Aminopyrrolidin-2-one scaffold has emerged as a viable starting point for the design of such dual inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of compounds derived from this scaffold. While specific quantitative data for a series of this compound derivatives was not publicly available in the primary literature, this guide offers the methodologies to generate such data and illustrative examples of how to present it.

Data Presentation

Effective evaluation of dual PI3K/Abl inhibitors requires the systematic determination and comparison of their inhibitory activities against the target kinases and their cytotoxic effects on relevant cancer cell lines. The following tables provide a template for presenting such quantitative data.

Illustrative Data: Please note that the following data is for illustrative purposes only and does not represent experimentally determined values for specific compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDPI3Kα IC50 (nM)Abl IC50 (nM)Selectivity Ratio (Abl/PI3Kα)
Compound X-11503002.0
Compound X-2751502.0
Compound X-35050010.0
Imatinib>10,00025N/A
PI-10320>5,000N/A

Table 2: In Vitro Cytotoxicity

Compound IDK562 Cell Line IC50 (µM)
Compound X-15.2
Compound X-22.8
Compound X-38.1
Imatinib0.5

Signaling Pathways

Understanding the targeted signaling pathways is crucial for interpreting experimental results. Below are diagrams of the PI3K/Akt/mTOR and Abl kinase signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Abl_Kinase_Pathway BCR_Abl BCR-Abl Grb2 Grb2 BCR_Abl->Grb2 Binds STAT5 STAT5 BCR_Abl->STAT5 Phosphorylates PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt Activates SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Inhibition of Apoptosis STAT5->Survival PI3K_Akt->Survival

Caption: The BCR-Abl Kinase Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate this compound based PI3K/Abl dual inhibitors.

General Synthesis of this compound Based Inhibitors

This protocol outlines a general synthetic scheme. Specific reaction conditions, catalysts, and purification methods will need to be optimized for each derivative.

Synthesis_Workflow Start This compound Step1 Protection of Amine Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Acylation/Sulfonylation Step3->Step4 Final Final Compound Step4->Final

Caption: General Synthetic Workflow.

Materials:

  • This compound

  • Appropriate protecting group reagent (e.g., Boc-anhydride)

  • Aryl or heteroaryl halides/boronic acids

  • Palladium catalyst and ligand

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvents (e.g., Dioxane, DMF, DCM)

  • Deprotection reagent (e.g., TFA, HCl)

  • Acyl chloride or sulfonyl chloride

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Protection: Protect the primary amine of this compound with a suitable protecting group (e.g., Boc) to prevent side reactions.

  • Coupling: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce the desired aryl or heteroaryl moiety.

  • Deprotection: Remove the protecting group from the amine to yield the free amine intermediate.

  • Final Modification: React the free amine with an appropriate acyl chloride or sulfonyl chloride to generate the final inhibitor.

  • Purification: Purify the final compound using column chromatography and/or preparative HPLC. Characterize the compound using NMR and mass spectrometry.

In Vitro Kinase Inhibition Assays

a) PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays.

PI3K_Assay_Workflow Start Prepare Reagents Step1 Add Inhibitor & PI3Kα Start->Step1 Step2 Add ATP/Substrate Mix Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Add Kinase Detection Reagent Step4->Step5 Final Measure Luminescence Step5->Final

Caption: PI3K Kinase Assay Workflow.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds and control inhibitors (e.g., PI-103)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the test compounds and PI3Kα enzyme to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

b) Abl Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is similar to the PI3K assay, adapted for a tyrosine kinase.

Materials:

  • Recombinant human Abl kinase domain

  • Abl substrate peptide (e.g., Abltide)

  • ATP

  • Kinase assay buffer

  • Test compounds and control inhibitor (e.g., Imatinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Follow the same general procedure as for the PI3Kα kinase assay, substituting the Abl kinase, its specific substrate, and a relevant control inhibitor.

  • The reaction buffer and incubation times may need to be optimized for Abl kinase activity.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed K562 Cells Step1 Add Test Compounds Start->Step1 Step2 Incubate (72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (4h) Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Incubate (Overnight) Step5->Step6 Final Measure Absorbance Step6->Final

Caption: MTT Cytotoxicity Assay Workflow.

Materials:

  • K562 (human chronic myeloid leukemia) cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds and control (e.g., Imatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed K562 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plates overnight at 37°C.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis of Pathway Inhibition

This technique is used to assess the phosphorylation status of key downstream proteins in the PI3K and Abl signaling pathways within treated cells.

Materials:

  • K562 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-CrkL, anti-total-CrkL)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat K562 cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Synthesis of Pyrrolidinone-Based Compounds: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidinone-based compounds, a core scaffold in many biologically active molecules and pharmaceuticals.[1][2][3] The methodologies outlined below cover a range of synthetic strategies, from classical industrial processes to modern catalytic reactions, offering versatility for accessing a wide array of substituted pyrrolidinones.

I. General Synthetic Strategies

The synthesis of pyrrolidinone derivatives can be broadly categorized into several key approaches, each with its own advantages in terms of substrate scope, stereocontrol, and scalability. This guide will focus on the following prominent methods:

  • Ammonolysis of γ-Butyrolactone: A fundamental industrial method for the production of the parent 2-pyrrolidinone.[4]

  • Reductive Amination of Levulinic Acid: A versatile route to N-substituted pyrrolidinones from a biomass-derived platform chemical.[5][6][7][8]

  • Ugi Four-Component Reaction (U-4CR): A powerful multicomponent reaction for the rapid generation of diverse pyrrolidinone libraries.[9][10][11][12]

  • Stereoselective Synthesis from Proline Derivatives: A key strategy for accessing chiral pyrrolidinone-containing drugs and precursors.[13][14][15][16]

  • Smiles-Truce Cascade: A modern, metal-free approach for the one-pot synthesis of densely functionalized pyrrolidinones.[2][17][18][19][20]

A general workflow for the synthesis and characterization of pyrrolidinone-based compounds is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Work-up Work-up Reaction->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography, Recrystallization Structure Elucidation Structure Elucidation Purification->Structure Elucidation NMR, Mass Spec, IR Purity Assessment Purity Assessment Structure Elucidation->Purity Assessment Final Compound Final Compound Purity Assessment->Final Compound HPLC, Elemental Analysis

General Experimental Workflow

II. Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidinone via Ammonolysis of γ-Butyrolactone

This protocol describes the industrial-scale synthesis of the parent 2-pyrrolidinone from γ-butyrolactone and ammonia in a continuous flow reactor.[1][4][21][22]

Materials:

  • γ-Butyrolactone (GBL)

  • Liquid ammonia (or aqueous ammonia)

  • Water

  • Tubular reactor system equipped with heating and pressure controls

  • Distillation apparatus

Procedure:

  • A mixture of γ-butyrolactone, ammonia, and water is continuously fed into a tubular reactor. The molar ratio of γ-butyrolactone:ammonia:water is maintained at 1:(2.2-3):(1.6-2.3).[4]

  • The reaction is carried out in the liquid phase at a temperature of 250-290 °C and a pressure of 8.0-16.0 MPa.[4]

  • The residence time of the reaction mixture in the tubular reactor is typically between 20 and 120 minutes.[4]

  • The reaction proceeds without a catalyst.[4]

  • Upon exiting the reactor, the crude product mixture is subjected to distillation to remove excess and unreacted ammonia, which is then recycled.

  • Further distillation separates the water and purifies the 2-pyrrolidinone.

Quantitative Data:

ParameterValueReference
Temperature250-290 °C[4]
Pressure8.0-16.0 MPa[4]
Molar Ratio (GBL:NH₃:H₂O)1:(2.2-3):(1.6-2.3)[4]
Residence Time20-120 min[4]
Conversion of GBL~100%[4]
Selectivity to 2-Pyrrolidinone>94%[4]

Characterization of 2-Pyrrolidinone:

  • ¹H NMR (CDCl₃, 500 MHz): δ 6.5 (br s, 1H, NH), 3.4 (t, J = 7.0 Hz, 2H, CH₂N), 2.3 (t, J = 8.1 Hz, 2H, CH₂CO), 2.0 (m, 2H, CH₂CH₂).[23]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 179.5 (C=O), 45.6 (CH₂N), 31.0 (CH₂CO), 17.9 (CH₂CH₂).[23]

  • Mass Spectrum (EI): m/z (%) 85 (M⁺, 100), 56, 42, 28.

Protocol 2: Synthesis of N-Aryl-Substituted Pyrrolidinones via Reductive Amination of Levulinic Acid

This protocol details the synthesis of N-aryl-substituted pyrrolidinones from levulinic acid and various anilines using a transfer hydrogenation approach with an iridium catalyst.[24]

Materials:

  • Levulinic acid

  • Aniline (or substituted aniline)

  • [Cp*IrCl₂]₂

  • Formic acid

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine levulinic acid (1.0 eq), the desired aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).

  • Add deionized water to the mixture, followed by formic acid (5.0 eq).

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidinone.

Quantitative Data for Various Anilines:

AnilineProductYield (%)Diastereomeric Ratio (dr)Reference
AnilineN-phenyl-5-methylpyrrolidin-2-one9271:29[24]
4-Methylaniline5-Methyl-1-(p-tolyl)pyrrolidin-2-one8570:30[24]
4-Methoxyaniline1-(4-Methoxyphenyl)-5-methylpyrrolidin-2-one8268:32[24]
4-Chloroaniline1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one8875:25[24]
Protocol 3: Synthesis of a Pyrrolidinone Derivative via Ugi Four-Component Reaction

This protocol describes a general procedure for the synthesis of a pyrrolidinone derivative using a solid-phase Ugi four-component reaction starting from resin-bound glutamic acid.[9]

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • 55% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • 20% Piperidine in Dimethylformamide (DMF)

  • An amine (e.g., benzylamine)

  • A carbonyl compound (e.g., cyclohexanone)

  • An isocyanide (e.g., benzyl isocyanide)

  • Acetonitrile/Methanol (4:1)

  • Hydrogen fluoride (HF) in anisole

Procedure:

  • Deprotection of Glutamic Acid: Swell the Fmoc-Glu(OtBu)-Wang resin in DCM. Treat with 55% TFA in DCM for 1 hour to remove the t-butyl protecting group. Wash the resin thoroughly with DCM, DMF, and methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (repeat twice) to remove the Fmoc group. Wash the resin with DMF, DCM, and methanol.

  • Ugi Reaction: Swell the deprotected resin in acetonitrile/methanol (4:1). Add the amine (2 equiv.) and the carbonyl compound (2 equiv.) and shake at 65 °C for 1 hour. Then, add the isocyanide (2 equiv.) and continue shaking at 65 °C for 24 hours.

  • Washing: Wash the resin with methanol, DMF, and DCM, then dry under vacuum.

  • Cleavage from Resin: Treat the resin with HF in anisole at 0 °C for 1.5 hours to cleave the product from the solid support.

  • Purification: After removal of the cleavage cocktail, purify the crude product by an appropriate method (e.g., preparative HPLC) to obtain the final pyrrolidinone derivative.

Characterization of a Representative Product (N-benzyl-2-(cyclohexylamino)-2-oxo-5-(benzylcarbamoyl)pyrrolidine):

  • ¹H NMR (DMSO-d₆): δ 1.30–1.86 (m, 10H, cyclohexane ring), 2.12–2.29 (m, 4H, pyrrolidine ring), 4.24 (m, 2H, benzyl group), 4.56 (m, 1H, pyrrolidine ring), 7.08–7.18 (m, 5H, benzyl group), 7.49 (s, 1H, amide NH), 7.98 (s, 1H, amide NH), 9.00 (t, J= 5.8 Hz, 1H, amide NH).[9]

III. Signaling Pathway Inhibition

Pyrrolidinone-based compounds have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer.[3][25] One such critical pathway involves the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key regulators of angiogenesis.[25][26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS Ras PDGFR->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Pyrrolidinone Pyrrolidinone Inhibitor Pyrrolidinone->VEGFR Pyrrolidinone->PDGFR

Inhibition of VEGFR/PDGFR Signaling by Pyrrolidinone Derivatives

The diagram above illustrates how pyrrolidinone-based inhibitors can block the binding of growth factors like VEGF and PDGF to their respective receptors on the cell surface. This inhibition prevents the downstream activation of signaling cascades such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation, migration, and survival, which are critical processes in tumor angiogenesis.[25][26]

IV. Conclusion

The synthetic methodologies presented in this document provide a robust toolkit for the preparation of a wide range of pyrrolidinone-based compounds. The choice of a particular synthetic route will depend on the desired substitution pattern, stereochemistry, and the scale of the synthesis. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of heterocyclic compounds.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-3-Aminopyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing (S)-3-Aminopyrrolidin-2-one and its derivatives in high-throughput screening (HTS) campaigns for drug discovery. The protocols focus on the identification of novel kinase inhibitors, a common application for scaffolds of this nature.

Introduction to this compound in Drug Discovery

The (S)-3-aminopyrrolidine scaffold is a valuable starting point in medicinal chemistry for the discovery of novel therapeutic agents. Derivatives of this core structure have been explored for their potential as dual inhibitors of kinases such as Abl and PI3K.[1] High-throughput screening (HTS) is a critical methodology in early-stage drug discovery that allows for the rapid testing of large chemical libraries against biological targets.[2][3] This document outlines protocols for both biochemical and cell-based HTS assays to evaluate libraries of compounds derived from this compound.

Key Applications and Screening Strategies

This compound derivatives are particularly suited for screening against enzyme targets, such as protein kinases, due to their structural motifs that can interact with ATP-binding sites. Both biochemical and cell-based screening approaches are valuable. Biochemical assays offer a direct measure of enzyme inhibition, while cell-based assays provide insights into compound efficacy and toxicity in a more physiologically relevant context.[4][5]

Diagram 1: Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., GRB2) Dimerization->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras RAF RAF Kinase Ras->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription_Factor Transcription Factor (e.g., c-Myc, AP-1) ERK->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->MEK

Caption: A representative kinase signaling cascade targeted by inhibitors.

Biochemical HTS Assay: Kinase Inhibition

This protocol describes a generic, robust biochemical assay to screen for inhibitors of a specific kinase (e.g., a tyrosine kinase like Abl or a serine/threonine kinase like RAF). The assay is based on the measurement of ATP consumption during the phosphotransferase reaction, using a luminescence-based detection method.

Experimental Protocol: Luminescence-Based Kinase Assay

1. Objective: To identify compounds that inhibit the activity of a target kinase in a high-throughput format.

2. Materials:

  • Target Kinase (e.g., recombinant human RAF1)
  • Kinase Substrate (e.g., a specific peptide substrate)
  • ATP (Adenosine 5'-triphosphate)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • This compound derivative library (10 mM in DMSO)
  • Positive Control Inhibitor (e.g., Staurosporine)
  • Negative Control (DMSO)
  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
  • White, opaque 384-well assay plates
  • Luminometer plate reader

3. Assay Workflow:

HTS_Biochemical_Workflow cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Incubation & Detection Compound_Dispensing 1. Dispense Compounds (50 nL of 10 mM stock) Enzyme_Addition 2. Add Kinase/Substrate Mix (5 µL) Compound_Dispensing->Enzyme_Addition ATP_Addition 3. Add ATP to Initiate (5 µL) Enzyme_Addition->ATP_Addition Incubation 4. Incubate at RT (60 min) ATP_Addition->Incubation Detection_Reagent 5. Add Detection Reagent (10 µL) Incubation->Detection_Reagent Luminescence_Reading 6. Read Luminescence Detection_Reagent->Luminescence_Reading

Caption: Workflow for a typical biochemical HTS assay.

4. Detailed Steps:

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well plate. Also, dispense the positive control inhibitor and DMSO (negative control) into designated wells.
  • Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.
  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
  • Prepare an ATP solution in kinase assay buffer at a concentration equal to the Km for the target kinase. Add 5 µL of the ATP solution to each well to start the reaction.
  • Incubate the plate for 60 minutes at room temperature.
  • Add 10 µL of the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
  • Incubate for a further 10 minutes at room temperature to stabilize the signal.
  • Read the luminescence on a plate reader. A lower signal indicates less ATP remaining, and therefore higher kinase activity (and vice-versa).

5. Data Analysis and Presentation:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Signal_Negative_Control - Signal_Compound) / (Signal_Negative_Control - Signal_Positive_Control)

Table 1: Representative HTS Data for a Kinase Biochemical Assay

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
DMSO Control-450,0000%
Staurosporine150,000100%
SAP-00110425,0006.25%
SAP-00210150,00075%
SAP-00310390,00015%
SAP-00410210,00060%

Cell-Based HTS Assay: Inhibition of Cellular Proliferation

This protocol outlines a cell-based assay to screen for compounds that inhibit the proliferation of a cancer cell line dependent on the target kinase pathway (e.g., K562 cells for Abl kinase inhibitors).[1]

Experimental Protocol: Cell Viability Assay

1. Objective: To identify compounds that reduce the viability of a specific cancer cell line.

2. Materials:

  • Cancer cell line (e.g., K562 chronic myelogenous leukemia cells)
  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  • This compound derivative library (10 mM in DMSO)
  • Positive Control (e.g., Imatinib for K562 cells)
  • Negative Control (DMSO)
  • Cell viability reagent (e.g., resazurin-based or ATP-based)
  • Sterile, clear-bottom, black-walled 384-well cell culture plates
  • Fluorescence or luminescence plate reader

3. Assay Workflow:

HTS_Cell_Based_Workflow Seed_Cells 1. Seed Cells into 384-well Plate Incubate_1 2. Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_Compounds 3. Add Compounds and Controls Incubate_1->Add_Compounds Incubate_2 4. Incubate for 72 hours Add_Compounds->Incubate_2 Add_Reagent 5. Add Cell Viability Reagent Incubate_2->Add_Reagent Incubate_3 6. Incubate (1-4 hours) Add_Reagent->Incubate_3 Read_Plate 7. Read Fluorescence/Luminescence Incubate_3->Read_Plate

Caption: Workflow for a cell-based HTS proliferation assay.

4. Detailed Steps:

  • Harvest and count the cells. Dilute the cells to a final concentration of 5,000 cells per 40 µL of medium.
  • Dispense 40 µL of the cell suspension into each well of the 384-well plate.
  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
  • The following day, add 100 nL of the compounds, positive control, or DMSO to the respective wells.
  • Return the plates to the incubator for 72 hours.
  • Add 10 µL of the cell viability reagent to each well.
  • Incubate for 1-4 hours at 37°C, as per the reagent manufacturer's instructions.
  • Read the fluorescence or luminescence on a plate reader.

5. Data Analysis and Presentation:

The percentage of viability is calculated as follows:

% Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)

The percentage of inhibition is then 100 - % Viability.

Table 2: Representative HTS Data for a Cell-Based Proliferation Assay

Compound IDConcentration (µM)Fluorescence (RFU)% Viability% Inhibition
DMSO Control-88,000100%0%
Imatinib112,00010.2%89.8%
SAP-0011085,00096.6%3.4%
SAP-0021025,00025.0%75.0%
SAP-0031079,00089.8%10.2%
SAP-0041043,00045.5%54.5%

Hit Confirmation and Follow-up

Compounds identified as "hits" (e.g., >50% inhibition) in the primary HTS should be subjected to further confirmatory and secondary assays. This includes dose-response curves to determine IC₅₀/EC₅₀ values, selectivity profiling against other kinases, and further mechanism of action studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify and characterize active compounds from derivative libraries. Both biochemical and cell-based assays are essential for a comprehensive initial assessment of compound activity and potential for further development.

References

Enantioselective Synthesis of 3-Aminopyrrolidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyrrolidine scaffold is a privileged structural motif found in a wide array of biologically active compounds, including pharmaceuticals and natural products. Its rigid, five-membered ring structure, coupled with the stereochemistry of the amino group, plays a crucial role in molecular recognition and biological activity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 3-aminopyrrolidines is of significant interest to the medicinal and organic chemistry communities. This document provides detailed application notes and experimental protocols for key enantioselective methods used to synthesize these valuable building blocks.

Key Synthetic Strategies

Several powerful strategies have emerged for the enantioselective synthesis of 3-aminopyrrolidines. The following sections detail the methodologies and provide experimental protocols for four prominent approaches:

  • Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines: A highly efficient method for the construction of the pyrrolidine ring with excellent control of stereochemistry.

  • Organocatalytic Michael Addition of Aldehydes to Nitroolefins: A metal-free approach that utilizes chiral amines to catalyze the formation of a key intermediate, which is then cyclized to the desired pyrrolidine.

  • Proline-Catalyzed Asymmetric α-Amination of Aldehydes: An organocatalytic method that introduces the nitrogen atom stereoselectively at the α-position of an aldehyde, followed by reductive cyclization.

  • Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: A versatile method for constructing polysubstituted pyrrolidines with high stereocontrol through the reaction of an azomethine ylide with a dipolarophile.

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines

This method, pioneered by Trost and colleagues, provides a powerful and atom-economical route to highly functionalized, enantioenriched pyrrolidines. The reaction involves the palladium-catalyzed cycloaddition of a trimethylenemethane (TMM) donor with an imine. The use of chiral phosphoramidite ligands is crucial for achieving high levels of enantioselectivity.

Data Presentation

Table 1: Substrate Scope of Palladium-Catalyzed [3+2] Cycloaddition of N-Boc Imines

EntryImine (Ar)Yield (%)ee (%)
1Phenyl9595
24-Methoxyphenyl9496
34-Chlorophenyl9694
42-Naphthyl9397
52-Thienyl8892

Reaction Conditions: 5 mol% Pd(dba)₂, 10 mol% ligand, 1.6 equiv TMM donor, toluene (0.2 M), 4 hours.

Experimental Protocol

General Procedure for the Enantioselective Palladium-Catalyzed [3+2] Cycloaddition:

  • To an oven-dried reaction tube charged with a magnetic stir bar is added Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (0.01 mmol, 5 mol%).

  • The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The corresponding N-Boc imine (0.2 mmol, 1.0 equiv) is added as a solution in anhydrous toluene (1.0 mL).

  • The trimethylenemethane donor (2-(trimethylsilylmethyl)allyl acetate, 68 µL, 0.32 mmol, 1.6 equiv) is added dropwise via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-aminopyrrolidine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Logical Relationship Diagram

Palladium_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalytic System Imine Imine Catalytic_Cycle Catalytic Cycle Imine->Catalytic_Cycle TMM_Donor TMM Donor TMM_Donor->Catalytic_Cycle Pd_precatalyst Pd Precatalyst Pd_precatalyst->Catalytic_Cycle Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalytic_Cycle Product Enantioenriched 3-Aminopyrrolidine Catalytic_Cycle->Product

Caption: Palladium-Catalyzed [3+2] Cycloaddition Workflow.

Organocatalytic Michael Addition of Aldehydes to Nitroolefins

This metal-free method utilizes a chiral secondary amine, often a diarylprolinol silyl ether, to catalyze the conjugate addition of an aldehyde to a nitroolefin. The resulting γ-nitroaldehyde can then be reductively cyclized to afford the 3-aminopyrrolidine.

Data Presentation

Table 2: Substrate Scope of Organocatalytic Michael Addition

EntryAldehydeNitroolefin (R)Yield (%)dr (syn:anti)ee (syn) (%)
1PropanalPhenyl95>20:198
2Butanal4-Chlorophenyl92>20:197
3Isovaleraldehyde2-Naphthyl8819:199
4Propanal2-Thienyl90>20:196

Reaction Conditions: 10 mol% organocatalyst, aldehyde (2.0 equiv), nitroolefin (1.0 equiv), solvent, room temperature.

Experimental Protocol

General Procedure for the Organocatalytic Michael Addition and Cyclization:

Step A: Michael Addition

  • To a stirred solution of the nitroolefin (0.5 mmol, 1.0 equiv) and the chiral diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂, 2.0 mL) at room temperature is added the aldehyde (1.0 mmol, 2.0 equiv).

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude γ-nitroaldehyde is purified by flash column chromatography (silica gel, ethyl acetate/hexanes).

Step B: Reductive Cyclization

  • The purified γ-nitroaldehyde (0.4 mmol) is dissolved in methanol (4 mL).

  • Ammonium formate (4.0 mmol, 10 equiv) is added, followed by palladium on carbon (10 wt%, 20 mg).

  • The mixture is stirred vigorously at room temperature under a hydrogen atmosphere (balloon) or refluxed.

  • After the reaction is complete (monitored by TLC), the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography to yield the 3-aminopyrrolidine.

Experimental Workflow Diagram

Organocatalytic_Michael_Addition cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization Aldehyde Aldehyde Michael_Adduct γ-Nitroaldehyde Aldehyde->Michael_Adduct Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Organocatalyst Organocatalyst Organocatalyst->Michael_Adduct Final_Product 3-Aminopyrrolidine Michael_Adduct->Final_Product Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Final_Product

Caption: Organocatalytic Michael Addition Workflow.

Proline-Catalyzed Asymmetric α-Amination of Aldehydes

This method involves the direct, enantioselective introduction of a nitrogen functionality at the α-position of an aldehyde using an azodicarboxylate as the nitrogen source, catalyzed by L-proline. The resulting α-amino aldehyde is then typically reduced and cyclized to form the 3-aminopyrrolidine.

Data Presentation

Table 3: Substrate Scope of Proline-Catalyzed α-Amination

EntryAldehydeAzodicarboxylateYield (%)ee (%)
1PropanalDibenzyl9596
2ButanalDi-tert-butyl9295
3PentanalDiethyl9497
4HexanalDibenzyl9196

Reaction Conditions: 20 mol% L-proline, aldehyde (1.0 equiv), azodicarboxylate (1.2 equiv), CH₃CN, 0 °C to rt.

Experimental Protocol

General Procedure for Proline-Catalyzed α-Amination and Cyclization:

Step A: α-Amination

  • To a solution of L-proline (0.1 mmol, 20 mol%) in CH₃CN (2 mL) at 0 °C is added the aldehyde (0.5 mmol, 1.0 equiv).

  • The azodicarboxylate (0.6 mmol, 1.2 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours, then at room temperature for 12 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexanes).

Step B: Reduction and Cyclization

  • The purified α-aminated aldehyde is dissolved in a suitable solvent (e.g., THF, 5 mL).

  • A reducing agent, such as LiAlH₄ (1.5 mmol, 3.0 equiv), is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with water and 15% NaOH solution.

  • The resulting suspension is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is then treated with a protecting group (e.g., Boc₂O) and cyclized under appropriate conditions to form the 3-aminopyrrolidine.

Reaction Pathway Diagram

Proline_Catalyzed_Amination Aldehyde Aldehyde Alpha_Amino_Aldehyde α-Amino Aldehyde Aldehyde->Alpha_Amino_Aldehyde Azodicarboxylate Azodicarboxylate Azodicarboxylate->Alpha_Amino_Aldehyde Proline Proline Proline->Alpha_Amino_Aldehyde Reduction Reduction Alpha_Amino_Aldehyde->Reduction Cyclization Cyclization Reduction->Cyclization Product 3-Aminopyrrolidine Cyclization->Product

Caption: Proline-Catalyzed α-Amination Pathway.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This powerful reaction constructs the pyrrolidine ring in a single step with the potential to create multiple stereocenters. An azomethine ylide, generated in situ from an imine, reacts with a dipolarophile in the presence of a chiral metal catalyst.

Data Presentation

Table 4: Substrate Scope of Asymmetric 1,3-Dipolar Cycloaddition

EntryDipolarophileYield (%)dr (endo:exo)ee (endo) (%)
1N-Phenylmaleimide98>99:199
2Dimethyl fumarate9595:597
3Acrylonitrile8590:1092
4Methyl acrylate9292:895

Reaction Conditions: 5 mol% AgOAc, 5.5 mol% chiral ligand, imine (1.0 equiv), dipolarophile (1.2 equiv), toluene, room temperature.

Experimental Protocol

General Procedure for the Asymmetric 1,3-Dipolar Cycloaddition:

  • In a flame-dried Schlenk tube under an argon atmosphere, AgOAc (4.2 mg, 0.025 mmol, 5 mol%) and the chiral ligand (e.g., a phosphine or ferrocenyl-based ligand, 0.0275 mmol, 5.5 mol%) are dissolved in anhydrous toluene (1.0 mL).

  • The mixture is stirred at room temperature for 30 minutes.

  • The imine (0.5 mmol, 1.0 equiv) and the dipolarophile (0.6 mmol, 1.2 equiv) are added sequentially.

  • A base (e.g., triethylamine, 0.55 mmol, 1.1 equiv) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the cycloadduct.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Catalytic Cycle Diagram

Dipolar_Cycloaddition_Cycle Catalyst Chiral Metal Catalyst (M-L*) Ylide_Complex Metallo-Azomethine Ylide Complex Catalyst->Ylide_Complex Imine Imine Imine->Ylide_Complex Base Base Base->Ylide_Complex Cycloaddition [3+2] Cycloaddition Ylide_Complex->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst releases Product Enantioenriched Pyrrolidine Product_Complex->Product

Caption: Catalytic Cycle for 1,3-Dipolar Cycloaddition.

Troubleshooting & Optimization

Optimization of reaction conditions for (S)-3-Aminopyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-Aminopyrrolidin-2-one, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting material is (S)-aspartic acid. An alternative route can utilize trans-4-hydroxyl-L-proline.

Q2: What is a typical synthetic strategy starting from (S)-aspartic acid?

A2: A general and flexible approach involves a multi-step sequence:

  • N-protection of the amino group of (S)-aspartic acid, commonly with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups.

  • Activation of the carboxylic acid groups , often by forming an anhydride.

  • Cyclization of the activated intermediate to form the pyrrolidinone ring.

  • Deprotection of the amino group to yield the final product.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, pH, choice of protecting groups, and the purity of reagents and intermediates. In particular, controlling the temperature during cyclization and deprotection steps is crucial to prevent side reactions such as racemization.

Q4: What are the main safety concerns when synthesizing this compound?

A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the N-Protection Step
Potential Cause Recommended Solution
Incomplete reaction - Ensure the correct stoichiometry of the protecting group reagent (e.g., Boc-anhydride, Cbz-Cl). An excess (1.1-1.5 equivalents) is often used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Incorrect pH - Maintain the recommended pH for the reaction. For Boc protection, a basic pH is typically required, which can be achieved using bases like sodium bicarbonate or triethylamine.
Low quality of reagents - Use fresh and high-purity (S)-aspartic acid and protecting group reagents.
Issue 2: Poor Yield or Side Products During Cyclization
Potential Cause Recommended Solution
Incomplete anhydride formation - Ensure complete conversion of the diacid to the anhydride using a sufficient amount of dehydrating agent (e.g., acetic anhydride). The reaction is often performed at elevated temperatures.
Side reactions (e.g., aspartimide formation) - Carefully control the reaction temperature during cyclization. High temperatures can promote the formation of byproducts.[1] - The choice of protecting group can influence the propensity for aspartimide formation.
Racemization - Racemization can occur, particularly if the reaction conditions are too harsh (e.g., high temperature or strong base). It is crucial to maintain the stereochemical integrity of the chiral center.
Issue 3: Incomplete Deprotection or Product Degradation
Potential Cause Recommended Solution
Inefficient Boc deprotection - Use strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[2][3] - Ensure anhydrous conditions as water can interfere with the reaction.
Challenges with Cbz deprotection - Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method. Ensure the catalyst is active and not poisoned.[4] - Alternative methods include using HBr in acetic acid.[4]
Product degradation - The final product can be sensitive to harsh conditions. Use the mildest effective deprotection conditions and purify the product promptly after the reaction is complete.
Issue 4: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of closely related impurities - Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and a suitable eluent system to separate the product from starting materials and byproducts.
Product is highly polar and water-soluble - After aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Multiple extractions may be necessary. - Consider using techniques like ion-exchange chromatography for purification.
Difficulty in achieving high enantiomeric purity - Chiral High-Performance Liquid Chromatography (HPLC) can be used to analyze and, in some cases, purify the enantiomers.

Experimental Protocols

A plausible synthetic route starting from N-protected (S)-aspartic acid is outlined below. The specific quantities and conditions should be optimized based on experimental observations.

Step 1: Synthesis of N-tert-butoxycarbonyl-(S)-aspartic acid anhydride
  • Suspend N-tert-butoxycarbonyl-(S)-aspartic acid in a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Add acetic anhydride (approximately 1.1 equivalents).

  • Heat the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude anhydride, which is often used in the next step without further purification.

Step 2: Cyclization to form tert-butyl (S)-3-amino-2-oxopyrrolidine-1-carboxylate
  • Dissolve the crude anhydride from the previous step in a suitable solvent like THF.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to this compound
  • Dissolve the purified Boc-protected intermediate in an appropriate solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the acid and solvent under reduced pressure.

  • The final product can be purified by crystallization or chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for a Related Synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxyl-L-proline

Step Reagent/Catalyst Solvent Temperature (°C) Time (h)
Decarboxylation-Cyclohexanol140-160-
N-Boc Protection & Sulfonylation(Boc)₂O, MsCl, Et₃NDichloromethane0-103-8
AzidationSodium AzideDMF70-85-
Reduction & DeprotectionTriphenylphosphine, conc. HClAqueous organic solvent10-30-

Data extracted from a patent for a related compound and may require optimization for the synthesis of this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (T, t, pH) start->check_conditions check_reagents Confirm Reagent Stoichiometry start->check_reagents optimize Systematic Optimization check_purity->optimize check_conditions->optimize check_reagents->optimize side_reactions Analyze for Side Products optimize->side_reactions purification_issue Investigate Purification Loss optimize->purification_issue success Yield Improved side_reactions->success purification_issue->success

Caption: Troubleshooting workflow for addressing low reaction yield.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Preparation of Intermediate cluster_1 Final Product Formation start (S)-Aspartic Acid n_protection N-Protection (e.g., Boc, Cbz) start->n_protection anhydride_formation Anhydride Formation n_protection->anhydride_formation cyclization Cyclization with Ammonia anhydride_formation->cyclization deprotection Deprotection (e.g., TFA or H2/Pd/C) cyclization->deprotection purification Purification (Chromatography/Crystallization) deprotection->purification final_product This compound purification->final_product

References

Overcoming side reactions in the synthesis of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common side reactions encountered during the synthesis of (S)-3-Aminopyrrolidin-2-one.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a consistently low yield of the desired this compound. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors, including incomplete cyclization, side reactions, or product degradation. To troubleshoot, consider the following:

    • Incomplete Cyclization: Ensure your activating agent for the cyclization of the glutamic acid derivative is effective. Reagents like carbodiimides (e.g., DCC, EDC) are commonly used, but their efficiency can be substrate-dependent.

    • Side Reactions: The primary culprits for low yields are often the formation of pyroglutamic acid and racemization, which are discussed in detail below.

    • Reaction Conditions: Optimize reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to degradation of the product and the formation of byproducts.[1]

    • Purification: Evaluate your purification method. The desired product might be lost during workup or chromatography.

Issue 2: Presence of Racemic Mixture (Loss of Stereochemical Purity)

  • Question: My final product shows a loss of enantiomeric purity. How can I prevent racemization during the synthesis?

  • Answer: Racemization is a significant risk, especially during the activation of the carboxylic acid for cyclization.[2][3]

    • Mechanism: Racemization can occur through the formation of an achiral intermediate, such as an oxazolone, when the carboxylic acid group of the N-protected glutamic acid is activated.[2]

    • Preventative Measures:

      • Additives: The addition of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or its analogs is highly effective.[2] These additives react with the activated intermediate to form an active ester that is less prone to racemization.

      • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger, less hindered bases like triethylamine, which can promote racemization.[3]

      • Temperature Control: Perform the activation and cyclization steps at low temperatures (e.g., 0 °C) to minimize the rate of racemization.

Issue 3: Formation of Pyroglutamic Acid

  • Question: I am observing a significant amount of a byproduct which I have identified as pyroglutamic acid. How can I avoid its formation?

  • Answer: Pyroglutamic acid is a common byproduct formed from the intramolecular cyclization of glutamic acid or glutamine residues, especially under acidic or high-temperature conditions.[4][5]

    • Mechanism: The free amino group of glutamic acid can attack the side-chain carboxylic acid, leading to the formation of a five-membered lactam (pyroglutamic acid) and the elimination of water.[5]

    • Preventative Measures:

      • pH Control: Maintain a pH between 6.0 and 7.0 during the reaction and purification steps to minimize spontaneous cyclization. The rate of pyroglutamate formation increases in both acidic (pH < 4) and alkaline (pH > 8) conditions.[4][6]

      • Protecting Groups: Ensure the alpha-amino group of the glutamic acid starting material is adequately protected throughout the synthesis until the final deprotection step.

      • Temperature: Carry out the reaction at lower temperatures to reduce the rate of this side reaction.[5]

Issue 4: Lactam Ring Hydrolysis

  • Question: During workup or purification, I suspect my product, this compound, is hydrolyzing. How can I prevent this?

  • Answer: The lactam ring in pyrrolidinone derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

    • Mechanism: Both acid- and base-catalyzed hydrolysis can occur, leading to the opening of the lactam ring to form the corresponding amino acid derivative.

    • Preventative Measures:

      • pH Neutralization: After any acidic or basic treatment, ensure the reaction mixture is neutralized promptly.

      • Aqueous Workup: Minimize prolonged exposure to aqueous conditions, especially at elevated temperatures.

      • Storage: Store the final product in a dry, cool environment to prevent hydrolysis over time.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyroglutamate Formation from L-Glutamate

Temperature (°C)pHDehydration Rate Constant (x 10⁻² h⁻¹)Reference
783.01.08[5]
787.00.03[5]

This data illustrates the significant impact of pH on the rate of pyroglutamic acid formation at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Glutamic Acid (Illustrative)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Protection of L-Glutamic Acid:

    • Dissolve L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a suitable N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Extract and purify the N-protected L-glutamic acid.

  • Activation and Intramolecular Cyclization:

    • Dissolve the N-protected L-glutamic acid in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C.

    • Add a racemization suppressor (e.g., 1.1 equivalents of HOBt).

    • Add a coupling agent (e.g., 1.1 equivalents of EDC or DCC) and a non-nucleophilic base (e.g., 1.2 equivalents of DIPEA).

    • Stir the reaction mixture at 0 °C and then allow it to slowly warm to room temperature, monitoring the progress by TLC.

    • Once the reaction is complete, filter any solid byproducts and concentrate the filtrate.

  • Purification of N-Protected this compound:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Deprotection:

    • Dissolve the purified N-protected intermediate in a suitable solvent.

    • Perform deprotection under appropriate conditions (e.g., for a Boc group, use trifluoroacetic acid in DCM).

    • Neutralize the reaction mixture carefully and extract the final product.

    • Purify the this compound by recrystallization or chromatography.

Visualizations

Synthesis_Pathway cluster_0 Main Synthesis Pathway cluster_1 Side Reactions L-Glutamic_Acid L-Glutamic Acid N-Protected_Glu N-Protected L-Glutamic Acid L-Glutamic_Acid->N-Protected_Glu Protection Activated_Intermediate Activated Intermediate (+ HOBt) N-Protected_Glu->Activated_Intermediate Activation (EDC, DIPEA) Pyroglutamate Pyroglutamic Acid N-Protected_Glu->Pyroglutamate High Temp / Acidic pH Product This compound Activated_Intermediate->Product Cyclization & Deprotection Racemization Racemization Activated_Intermediate->Racemization No HOBt / Strong Base Hydrolysis Hydrolyzed Product Product->Hydrolysis Strong Acid/Base

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Product Purity (e.g., Chiral HPLC, NMR) Start->Check_Purity Racemization_Detected Racemization Detected? Check_Purity->Racemization_Detected Pyroglutamate_Detected Pyroglutamate Detected? Racemization_Detected->Pyroglutamate_Detected No Add_HOBt Add Racemization Suppressor (HOBt) Use DIPEA as Base Lower Reaction Temperature Racemization_Detected->Add_HOBt Yes Other_Impurities Other Impurities? Pyroglutamate_Detected->Other_Impurities No Control_pH Maintain pH 6-7 Lower Reaction Temperature Pyroglutamate_Detected->Control_pH Yes Check_Hydrolysis Minimize Aqueous Workup Ensure Neutral pH Other_Impurities->Check_Hydrolysis Yes Optimize_Purification Optimize Purification Method Other_Impurities->Optimize_Purification No End Improved Yield and Purity Add_HOBt->End Control_pH->End Check_Hydrolysis->End Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Purification techniques for achieving high enantiomeric excess of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-3-Aminopyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to aid in achieving high enantiomeric excess of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enriching the enantiomeric excess (ee) of this compound?

The most common and effective methods for improving the enantiomeric excess of this compound include:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or enantioenriched amine with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and highly effective method for separating enantiomers using a chiral stationary phase (CSP). It is particularly useful for obtaining high-purity enantiomers on a laboratory scale.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt crystallization?

The choice of resolving agent is crucial for a successful resolution. For a basic compound like 3-Aminopyrrolidin-2-one, acidic resolving agents are used. Commonly effective resolving agents for amines include:

  • Tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-L-tartaric acid)

  • Mandelic acid

  • Camphorsulfonic acid

The selection is often empirical, and it is recommended to perform small-scale screening with different resolving agents and solvents to find the optimal conditions that provide a significant difference in the solubility of the diastereomeric salts.

Q3: What are the critical parameters to control during diastereomeric salt crystallization?

Key parameters to optimize for successful diastereomeric salt crystallization include:

  • Solvent System: The choice of solvent significantly impacts the solubility of the diastereomeric salts. Common solvents include alcohols (methanol, ethanol, isopropanol) and aqueous mixtures.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can affect both the yield and the enantiomeric excess of the desired product.

  • Temperature and Cooling Rate: The crystallization temperature and the rate of cooling influence the crystal size and purity. Slower cooling generally leads to higher purity crystals.

  • Concentration: The concentration of the reactants in the solvent affects the supersaturation and, consequently, the crystallization process.

Q4: When should I consider using preparative chiral HPLC?

Preparative chiral HPLC is a powerful technique that is particularly advantageous in the following scenarios:

  • When high enantiomeric purity (>99% ee) is required.

  • For small to medium-scale purifications (milligrams to grams).

  • When diastereomeric salt crystallization or enzymatic resolution fails to provide the desired separation.

  • For the purification of final products where high purity is critical.

Q5: What are the main challenges in developing a preparative chiral HPLC method?

The primary challenges include:

  • Column Selection: Choosing the right chiral stationary phase (CSP) is the most critical step and often requires screening several different types of columns.

  • Mobile Phase Optimization: Finding the optimal mobile phase composition (solvents and additives) is necessary to achieve good resolution and peak shape.

  • Sample Solubility and Loading: Ensuring the sample is soluble in the mobile phase and determining the maximum sample load without compromising resolution.

  • Scale-up: Transferring the method from an analytical to a preparative scale can be challenging and may require further optimization.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Enantiomeric Excess (ee) of the Crystallized Salt - The solubilities of the two diastereomeric salts are too similar in the chosen solvent. - Co-precipitation of the more soluble diastereomer. - The resolving agent is not enantiomerically pure. - Inaccurate determination of ee.- Screen a wider range of solvents or solvent mixtures. - Slow down the cooling rate during crystallization. - Perform recrystallization of the obtained salt. - Ensure the purity of the resolving agent. - Validate the analytical method for ee determination.
Low Yield of the Desired Diastereomeric Salt - The desired diastereomeric salt is too soluble in the chosen solvent. - Insufficient amount of resolving agent used. - Crystallization is incomplete.- Use a solvent in which the desired salt is less soluble. - Increase the concentration of the solution. - Optimize the stoichiometry of the resolving agent. - Allow for a longer crystallization time or cool to a lower temperature.
No Crystallization Occurs - The diastereomeric salts are too soluble in the chosen solvent. - The concentration of the solution is too low.- Try a different solvent or a mixture of solvents. - Concentrate the solution. - Add an anti-solvent to induce precipitation. - Scratch the inside of the flask with a glass rod to induce nucleation. - Seed the solution with a small crystal of the desired diastereomer if available.
Preparative Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or No Separation of Enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Vary the mobile phase composition (e.g., change the ratio of organic modifiers, add additives like acids or bases). - Optimize the column temperature.
Peak Tailing - Column overload. - Secondary interactions between the analyte and the stationary phase. - Inappropriate mobile phase pH for ionizable compounds.- Reduce the sample load. - Add a mobile phase additive (e.g., a small amount of acid or base) to suppress secondary interactions. - Adjust the mobile phase pH away from the pKa of the analyte.[1]
Low Recovery of the Purified Compound - Adsorption of the compound onto the column. - Decomposition of the compound on the column. - Inefficient fraction collection.- Flush the column with a strong solvent. - Use a milder mobile phase or operate at a lower temperature. - Optimize the fraction collection parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from different purification techniques for chiral amines, which can be adapted for this compound. Please note that actual results will depend on the specific experimental conditions.

Table 1: Diastereomeric Salt Crystallization of a Chiral Amine

Parameter Initial State After 1st Crystallization After Recrystallization
Enantiomeric Excess (ee) 0% (racemic)80 - 95%> 99%
Yield (of desired enantiomer) 50% (theoretical max)30 - 45%20 - 35%
Recovery (of desired enantiomer) N/A60 - 90%70 - 80%

Table 2: Preparative Chiral HPLC of a Chiral Amine

Parameter Value Notes
Initial Enantiomeric Excess (ee) AnyCan be used for both racemic and enantioenriched mixtures.
Final Enantiomeric Excess (ee) > 99.5%Dependent on the resolution achieved.
Recovery 85 - 95%Dependent on the efficiency of the separation and fraction collection.
Loading Capacity 10 - 100 mg per injectionHighly dependent on the column size and the specific separation.

Table 3: Enzymatic Kinetic Resolution of a Racemic Amine

Parameter Unreacted Enantiomer Acylated Enantiomer
Enantiomeric Excess (ee) > 99%> 99%
Yield < 50%< 50%
Conversion ~ 50%~ 50%

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of this compound with L-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve racemic 3-Aminopyrrolidin-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol (e.g., 5-10 mL per gram of racemate).

    • In a separate flask, dissolve L-tartaric acid (0.5 - 1.0 eq) in the minimum amount of the same solvent.

    • Slowly add the L-tartaric acid solution to the amine solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try cooling the solution in an ice bath or a refrigerator.

    • Allow the crystallization to proceed for several hours to overnight to maximize the yield.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess (de) of the crystals, which corresponds to the enantiomeric excess (ee) of the amine.

    • If the desired ee is not achieved, recrystallize the diastereomeric salt from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the pH is > 10 to liberate the free amine.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.

Protocol 2: Preparative Chiral HPLC

This is a general workflow for developing a preparative chiral HPLC method.

  • Analytical Method Development:

    • Screen a variety of chiral stationary phases (CSPs) with a standard set of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water for reversed-phase).

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve a baseline separation of the enantiomers with a resolution factor (Rs) > 1.5.

  • Scale-Up to Preparative Scale:

    • Choose a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate for the larger diameter preparative column.

    • Perform a loading study to determine the maximum amount of sample that can be injected without losing resolution.

    • Prepare a concentrated solution of the sample in the mobile phase.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the two separated enantiomer peaks.

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

  • Product Isolation:

    • Combine the fractions containing the desired pure enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow_Diastereomeric_Resolution cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Purification cluster_3 Liberation of Free Amine racemate Racemic 3-Aminopyrrolidin-2-one dissolution Dissolve in Solvent (e.g., Methanol) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration cooling->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in other enantiomer) filtration->mother_liquor recrystallization Recrystallization (if needed) crystals->recrystallization basification Basification (e.g., NaOH) crystals->basification recrystallization->crystals extraction Solvent Extraction basification->extraction final_product This compound (High ee) extraction->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental_Workflow_Chiral_HPLC cluster_0 Method Development cluster_1 Preparative Separation cluster_2 Analysis & Isolation sample_prep Prepare Sample Solution analytical_hplc Analytical Chiral HPLC (Screening & Optimization) sample_prep->analytical_hplc prep_hplc Preparative Chiral HPLC analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analyze Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product This compound (>99% ee) solvent_removal->final_product

References

Stability of (S)-3-Aminopyrrolidin-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (S)-3-Aminopyrrolidin-2-one under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The principal degradation pathway for this compound, a γ-lactam, is the hydrolysis of the five-membered lactam ring. This cleavage results in the formation of the corresponding γ-amino acid, (S)-4-aminobutanoic acid. This hydrolytic process can be catalyzed by both acids and bases.

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen of the lactam. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the lactam ring. This is often the rate-determining step and leads to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened product.[1]

Q2: What factors can influence the rate of hydrolysis of this compound?

A2: Several factors can influence the rate of hydrolysis:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation compared to neutral pH.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. It is crucial to control the temperature during stability studies.

  • Solvent: The choice of solvent and the presence of co-solvents can affect the stability of the compound.

  • Presence of Catalysts: Besides protons and hydroxide ions, other species in the solution could potentially catalyze the hydrolysis.

Q3: What are the expected degradation products of this compound?

A3: The primary and expected degradation product from the hydrolysis of this compound is (S)-4-aminobutanoic acid. Depending on the specific conditions (e.g., presence of oxidizing agents, high temperatures for extended periods), other minor degradation products could potentially form, but these are generally not observed under typical hydrolytic stress testing.

Quantitative Data Presentation

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table is a template for researchers to summarize their own experimental data for easy comparison.

ConditionpHTemperature (°C)Time (hours)% this compound RemainingHalf-life (t½) (hours)Major Degradation Product(s)
Acidic1.24024(S)-4-aminobutanoic acid
48
72
Basic8.04024(S)-4-aminobutanoic acid
48
72
Neutral7.04024(S)-4-aminobutanoic acid
48
72

Experimental Protocols

Protocol 1: Stability Study of this compound in Acidic and Basic Solutions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in acidic and basic media.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer (pH 7.0)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • pH meter

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic Conditions: In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final desired concentration (e.g., 0.1 mg/mL).

    • Basic Conditions: In separate volumetric flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve the same final concentration.

    • Neutral Conditions: In a volumetric flask, add a known volume of the stock solution to the phosphate buffer (pH 7.0) to achieve the same final concentration.

  • Incubation:

    • Incubate all solutions at a controlled temperature (e.g., 40°C or 60°C).

    • Protect the solutions from light if the compound is suspected to be light-sensitive.

  • Time-Point Sampling:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Immediately neutralize the acidic and basic samples to stop the degradation. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

    • Quantify the amount of this compound remaining at each time point.

    • Identify and, if possible, quantify the major degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each condition.

    • Determine the degradation rate constant and the half-life of the compound under each condition.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the HPLC chromatogram.

  • Possible Cause: These could be degradation products, impurities in the starting material, or artifacts from the sample matrix or mobile phase.

  • Troubleshooting Steps:

    • Analyze a blank: Inject the sample solvent and mobile phase to rule out system peaks.

    • Analyze the t=0 sample: This will help distinguish between impurities present in the initial sample and degradation products formed during the study.

    • Use a mass spectrometer (LC-MS): This can help in identifying the molecular weight of the unexpected peaks and aid in their structural elucidation.

    • Review the literature: Check for known impurities or degradation products of similar compounds.

Issue 2: Poor mass balance in the stability study.

  • Possible Cause: The analytical method may not be detecting all degradation products, or some products may be volatile or not UV-active.

  • Troubleshooting Steps:

    • Use a universal detector: If available, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) that does not rely on a chromophore.

    • Check for precipitation: Visually inspect the samples for any precipitate that might have formed during the study.

    • Evaluate for volatility: If degradation products are suspected to be volatile, consider using Gas Chromatography (GC) for analysis.

    • Re-validate the HPLC method: Ensure the method is truly stability-indicating and can separate all potential degradation products from the parent peak.

Issue 3: Inconsistent or non-reproducible degradation rates.

  • Possible Cause: This could be due to poor control of experimental parameters like temperature, pH, or initial concentration.

  • Troubleshooting Steps:

    • Verify temperature control: Ensure the incubator or water bath maintains a stable temperature throughout the experiment.

    • Check pH stability: Measure the pH of the solutions at the beginning and end of the experiment to ensure it remains constant.

    • Ensure accurate solution preparation: Double-check all calculations and volumetric measurements for the preparation of stock and stress solutions.

    • Assess sample handling: Ensure consistent sample handling procedures, especially the neutralization step, for all time points.

Visualizations

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow A Prepare Stock Solution of This compound B Prepare Stress Solutions (Acidic, Basic, Neutral) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Specific Time Points C->D E Neutralize Samples D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Remaining Parent and Degradation Products F->G H Determine Degradation Rate and Half-life G->H

Caption: Experimental workflow for a chemical stability study.

Troubleshooting_Tree Start Unexpected HPLC Peaks? Yes1 Analyze Blank and t=0 Sample Start->Yes1 Yes No1 Poor Mass Balance? Start->No1 No Impurity Impurity in Starting Material Yes1->Impurity Peak in t=0 Degradant Degradation Product Yes1->Degradant Peak not in t=0 Yes2 Use Universal Detector (e.g., CAD, ELSD) Check for Precipitation No1->Yes2 Yes No2 Inconsistent Results? No1->No2 No Resolved Issue Resolved Yes2->Resolved Yes3 Verify Temperature, pH, and Solution Preparation Accuracy No2->Yes3 Yes End No Issues Detected No2->End No Yes3->Resolved

Caption: Troubleshooting decision tree for stability studies.

References

Improving yield and purity in the production of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of (S)-3-Aminopyrrolidin-2-one. The information is presented in a question-and-answer format to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the enantioselective synthesis of this compound?

The most common and cost-effective chiral starting materials are L-aspartic acid and L-asparagine.[1][2] These precursors provide the necessary carbon skeleton and the correct stereochemistry at the C3 position.

Q2: What is a general synthetic strategy for preparing this compound from L-aspartic acid?

A typical strategy involves:

  • Protection of the amino and β-carboxylic acid groups of L-aspartic acid. This is crucial for directing the subsequent cyclization reaction.[3][4]

  • Activation of the α-carboxylic acid , often by converting it to an acid anhydride.[5]

  • Intramolecular cyclization to form a protected aminopyrrolidinone derivative.

  • Deprotection to yield the final product.

Q3: How can I minimize racemization during the synthesis?

Racemization at the chiral center (C3) is a critical concern, especially during the activation of the carboxylic acid for cyclization.[5][6] To minimize this:

  • Use appropriate coupling reagents. Reagents like HBTU, TBTU, and PyBOP are known to suppress racemization.[7][8][9] Carbodiimide reagents (DCC, DIC) should be used with additives like HOBt.[7]

  • Control the reaction temperature. Lower temperatures during the activation and cyclization steps are generally preferred.

  • Choose a suitable base. Non-nucleophilic, sterically hindered bases can help reduce racemization.

Q4: What are the key considerations for protecting groups in this synthesis?

A robust protecting group strategy is essential for a successful synthesis.[3][4][10]

  • The α-amino group is typically protected with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups.

  • The β-carboxylic acid can be protected as an ester (e.g., benzyl ester).

  • The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions to avoid unwanted deprotection during the synthesis.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Preventative Measures
Low Yield Incomplete cyclization.- Ensure complete activation of the carboxylic acid. - Optimize reaction time and temperature for the cyclization step. - Use a more efficient coupling reagent.
Side reactions, such as intermolecular polymerization.- Perform the cyclization under high dilution conditions to favor the intramolecular reaction.
Loss of product during workup and purification.- Optimize extraction and purification procedures. - Consider alternative purification methods like recrystallization or flash chromatography with a suitable solvent system.
Low Purity / Presence of Impurities Unreacted starting materials or intermediates.- Monitor the reaction progress using TLC or HPLC to ensure complete conversion. - Adjust reaction time or temperature as needed.
Formation of byproducts (e.g., from side reactions of protecting groups).- Re-evaluate the choice of protecting groups for compatibility with the reaction conditions. - Ensure complete removal of protecting groups in the final step.
Dehydration of the pyrrolidinone ring.- Avoid harsh acidic or basic conditions and high temperatures during workup and purification.
Low Enantiomeric Purity (Racemization) Racemization during carboxylic acid activation/coupling.- Use coupling reagents known to minimize racemization (e.g., phosphonium or aminium salts like PyBOP, HBTU).[7][8] - If using carbodiimides, add HOBt or a similar racemization suppressor.[7] - Perform the coupling at low temperatures (e.g., 0 °C).
Base-induced epimerization.- Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) in minimal necessary amounts.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Benzyl-3-(benzyloxycarbonylamino)pyrrolidine-2,5-dione from N-Cbz-L-aspartic acid

This protocol is adapted from a general procedure for the synthesis of related succinimide compounds.[5]

  • Anhydride Formation: N-benzyloxycarbonyl-L-aspartic acid is reacted with acetyl chloride in an inert solvent (e.g., toluene) at 30-60°C to form the corresponding anhydride. The reaction is typically complete within 1-5 hours.[5]

  • Amidation and Cyclization: The solvent is removed under reduced pressure. The crude anhydride is then dissolved in a suitable solvent and reacted with benzylamine. The resulting amide is then cyclized by heating, often with a dehydrating agent like acetic anhydride, to yield (S)-1-benzyl-3-(benzyloxycarbonylamino)pyrrolidine-2,5-dione.[5]

  • Purification: The product can be purified by crystallization from a suitable solvent system, such as toluene-hexane.[5]

Protocol 2: Chiral HPLC Analysis of this compound

To determine the enantiomeric purity of the final product, a chiral HPLC method is essential. A general approach is outlined below, which may require optimization for specific equipment and samples.[11][12][13][14][15][16][17]

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of compounds with amino groups.[12][15]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol.[14][15] For basic compounds like aminopyrrolidinones, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[13]

  • Detection: UV detection is commonly used. If the compound lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[15][18]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess (% ee).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_cyclization Review Cyclization Step start->check_cyclization check_side_reactions Investigate Side Reactions start->check_side_reactions check_purification Evaluate Purification Process start->check_purification incomplete_activation Incomplete Carboxylic Acid Activation? check_cyclization->incomplete_activation intermolecular_reaction Intermolecular Polymerization? check_side_reactions->intermolecular_reaction loss_during_workup Product Loss During Workup/Purification? check_purification->loss_during_workup incomplete_activation->check_side_reactions No optimize_coupling Optimize Coupling Reagent/Conditions incomplete_activation->optimize_coupling Yes end Yield Improved optimize_coupling->end intermolecular_reaction->check_purification No high_dilution Use High Dilution Conditions intermolecular_reaction->high_dilution Yes high_dilution->end optimize_purification Optimize Extraction/Chromatography/Recrystallization loss_during_workup->optimize_purification Yes loss_during_workup->end No optimize_purification->end

Caption: Troubleshooting workflow for addressing low yield issues.

Decision Tree for Protecting Group Strategy

Protecting_Group_Strategy start Define Synthesis Route amino_protection Select α-Amino Protecting Group start->amino_protection is_acid_labile_needed Acid-labile removal? amino_protection->is_acid_labile_needed carboxyl_protection Select β-Carboxyl Protecting Group is_orthogonal_carboxyl Orthogonal to Amino PG? carboxyl_protection->is_orthogonal_carboxyl boc Use Boc Group is_acid_labile_needed->boc Yes is_h2_labile_needed Hydrogenolysis removal? is_acid_labile_needed->is_h2_labile_needed No boc->carboxyl_protection cbz Use Cbz Group is_h2_labile_needed->cbz Yes cbz->carboxyl_protection benzyl_ester Use Benzyl Ester (removable by H2) is_orthogonal_carboxyl->benzyl_ester Yes (with Boc) tertbutyl_ester Use t-Butyl Ester (removable by acid) is_orthogonal_carboxyl->tertbutyl_ester Yes (with Cbz) final_strategy Finalize Orthogonal Protecting Group Strategy benzyl_ester->final_strategy tertbutyl_ester->final_strategy

Caption: Decision tree for selecting an orthogonal protecting group strategy.

General Synthetic Pathway

Synthetic_Pathway aspartic_acid L-Aspartic Acid protection Protection of Amino and Carboxyl Groups aspartic_acid->protection protected_aspartic Protected L-Aspartic Acid Derivative protection->protected_aspartic activation Activation of α-Carboxylic Acid protected_aspartic->activation anhydride Protected Aspartic Anhydride activation->anhydride cyclization Intramolecular Cyclization anhydride->cyclization pyrrolidinone Protected (S)-3-Amino -pyrrolidin-2-one Derivative cyclization->pyrrolidinone deprotection Deprotection pyrrolidinone->deprotection final_product This compound deprotection->final_product

Caption: A generalized synthetic pathway from L-aspartic acid.

References

Troubleshooting guide for the derivatization of (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the chemical derivatization of (S)-3-Aminopyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound for derivatization?

The primary amine at the 3-position is the most nucleophilic and, therefore, the most reactive site for common derivatization reactions such as acylation, sulfonylation, and reductive amination. The nitrogen atom within the lactam ring is significantly less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, but it can react under certain conditions, potentially leading to side products.

Q2: My starting material, this compound, appears to be degrading during storage. What are the proper storage conditions?

This compound and its salts should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C to minimize degradation. Moisture and atmospheric carbon dioxide can react with the primary amine, leading to impurities over time.

Q3: I am having trouble analyzing the purity of my starting material and product by HPLC. Is there a recommended method?

Since this compound and some of its simple derivatives may lack a strong UV chromophore, HPLC analysis can be challenging. A pre-column derivatization technique can be employed. For instance, reacting the amine with Boc anhydride produces a derivative with UV absorbance, allowing for accurate purity assessment by HPLC.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, categorized by reaction type.

Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)

Problem: Low or no yield of the desired N-acylated product.

Potential Cause Troubleshooting Steps & Solutions
Inadequate Base The reaction of an amine with an acyl chloride or anhydride generates an acid byproduct (e.g., HCl) which can protonate the starting amine, rendering it unreactive. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid. For the hydrochloride salt of the starting material, two equivalents of base are necessary.
Moisture in Reaction Acyl chlorides and anhydrides are highly sensitive to moisture and can be hydrolyzed, reducing the amount of reagent available for the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.
Poor Quality Reagents The purity of the acylating agent is crucial. Use freshly opened or purified reagents.
Low Reaction Temperature While many acylations proceed at room temperature, some less reactive acylating agents may require gentle heating to overcome the activation energy. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Formation of Side Products The lactam nitrogen can also be acylated, leading to a di-acylated byproduct, especially if excess acylating agent and harsh conditions are used. Use a controlled stoichiometry of the acylating agent (e.g., 1.05-1.1 equivalents).

Problem: Formation of multiple products observed by TLC or LC-MS.

Potential Cause Troubleshooting Steps & Solutions
Diacylation As mentioned above, reaction at both the primary amine and the lactam nitrogen can occur. This is more likely with highly reactive acylating agents and prolonged reaction times or high temperatures. To minimize this, use a slight excess of the acylating agent and monitor the reaction closely, stopping it once the starting material is consumed.
Lactam Ring Opening The γ-lactam ring is susceptible to hydrolysis under strong basic or acidic conditions, especially at elevated temperatures.[2][3][4][5] This will result in the formation of a γ-amino acid derivative. Maintain a neutral or slightly basic pH and avoid excessive heat.
Incomplete Reaction If the reaction has not gone to completion, you will see both the starting material and the product. Ensure adequate reaction time by monitoring via TLC. If the reaction stalls, a slight increase in temperature or the addition of a catalyst (like DMAP for anhydrides) might be necessary.
Sulfonylation Reactions (e.g., with Sulfonyl Chlorides)

Problem: Low yield of the desired N-sulfonylated product.

Potential Cause Troubleshooting Steps & Solutions
Reactivity of Sulfonyl Chloride Sulfonyl chlorides can be less reactive than their acyl chloride counterparts. The reaction may require heating or longer reaction times. Microwave-assisted synthesis can significantly accelerate this reaction.[6]
Inadequate Base Similar to acylation, a base (e.g., pyridine, triethylamine) is required to scavenge the HCl produced. Ensure at least one equivalent is present (or two for the HCl salt).
Steric Hindrance If using a sterically bulky sulfonyl chloride, the reaction may be slow. Consider increasing the reaction temperature or using a less hindered base.
Reductive Amination Reactions (e.g., with Aldehydes or Ketones)

Problem: Low conversion to the final secondary amine.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Imine Formation The first step is the formation of an imine (or enamine) intermediate. This is an equilibrium process and is often the rate-limiting step. The reaction is typically catalyzed by a mild acid (e.g., acetic acid).[7] Ensure the pH is slightly acidic (around 4-6). Water removal (e.g., using molecular sieves) can also drive the equilibrium towards imine formation.
Reducing Agent Incompatibility Strong reducing agents like lithium aluminum hydride will reduce the starting aldehyde/ketone. Milder, selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion intermediate over the carbonyl group.[7][8]
Over-alkylation While less common with secondary amine formation, if ammonia or a primary amine is used as a reagent, multiple alkylations can occur. Reductive amination is generally a good method to avoid this, but with very reactive aldehydes, it can be a minor issue. Ensure a 1:1 stoichiometry of the amine and carbonyl compound.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for the derivatization of this compound based on established chemical principles and protocols for similar structures. Optimization may be required for specific substrates.

Table 1: Typical Conditions for N-Acylation

ParameterAcyl ChlorideAcid Anhydride
Stoichiometry (Amine:Reagent:Base) 1 : 1.1 : 2.11 : 1.2 : 1.1
Solvent Dichloromethane (DCM), THFDCM, Acetonitrile
Base Triethylamine (TEA), DIPEATEA, Pyridine (DMAP catalyst)
Temperature 0°C to Room TempRoom Temp to 40°C
Typical Reaction Time 1 - 4 hours2 - 12 hours
Potential Yield 70 - 95%60 - 90%

Table 2: Typical Conditions for N-Sulfonylation

ParameterConventional HeatingMicrowave Irradiation[6]
Stoichiometry (Amine:Reagent:Base) 1 : 1.1 : 2.11 : 1.1 : 0
Solvent Pyridine, DCM, THFSolvent-free or minimal solvent
Base Pyridine, TEANone required in some protocols
Temperature Room Temp to 60°C100 - 140°C
Typical Reaction Time 4 - 24 hours3 - 10 minutes
Potential Yield 65 - 90%80 - 97%

Table 3: Typical Conditions for Reductive Amination

ParameterCondition
Stoichiometry (Amine:Carbonyl:Reducer) 1 : 1.1 : 1.2
Solvent Methanol, 1,2-Dichloroethane (DCE)
Reducing Agent NaBH(OAc)₃, NaBH₃CN
Additive Acetic Acid (catalytic)
Temperature Room Temperature
Typical Reaction Time 6 - 24 hours
Potential Yield 50 - 85%

Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.1 eq) dropwise and stir for 10 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acyl Chloride C->D E Warm to RT & Stir 1-4h D->E F Monitor by TLC E->F G Quench with Sat. NaHCO₃ E->G H Extract & Wash G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for N-Acylation.
Protocol 2: General Procedure for N-Sulfonylation with a Sulfonyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 50°C for 4-12 hours, monitoring by TLC.

  • Once complete, cool the mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise.

  • Continue stirring at room temperature for 6-24 hours until the reaction is complete (monitored by LC-MS).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Work-up & Purification A Mix Amine, Carbonyl & Acetic Acid in DCE B Stir at RT for 1h A->B C Add NaBH(OAc)₃ B->C D Stir at RT for 6-24h C->D E Quench with Sat. NaHCO₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for Reductive Amination.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_workup Work-up Issues start Low Yield in Derivatization q1 Is starting material consumed (TLC/LCMS)? start->q1 a1 Check Reagent Quality (Moisture sensitive?) q1->a1 No b1 Multiple spots on TLC? q1->b1 Yes c1 Product lost during extraction/purification? q1->c1 Yes, but no side products a2 Increase Reaction Time / Temperature a1->a2 a3 Verify Stoichiometry & Base Equivalents a2->a3 b2 Higher MW product? → Possible Diacylation → Reduce Reagent Stoichiometry b1->b2 b3 Polar baseline spot? → Possible Lactam Hydrolysis → Use Milder Conditions (pH, Temp) b1->b3 c2 Optimize extraction pH and solvent polarity c1->c2 c3 Adjust chromatography conditions c2->c3

Caption: Troubleshooting logic for low yield derivatizations.

References

Technical Support Center: Scale-Up Synthesis of Chiral Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the scale-up synthesis of chiral pyrrolidinones.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in enantiomeric excess (ee%) upon scaling up our chiral pyrrolidinone synthesis. What are the likely causes and how can we mitigate this?

A1: Loss of enantioselectivity during scale-up is a common and critical issue. The primary causes often relate to changes in the reaction environment that are not apparent at the lab scale. Key factors to investigate include:

  • Temperature Gradients: In larger reactors, inefficient heat transfer can lead to localized "hot spots" where the reaction temperature is significantly higher than the set point.[1] Asymmetric reactions are often highly sensitive to temperature, and these deviations can favor the formation of the undesired enantiomer.[2]

  • Mixing Inhomogeneity: Inadequate mixing in large vessels can result in localized concentration differences of reactants, catalysts, or reagents. This can alter the reaction kinetics and the stereochemical environment, leading to a decrease in enantioselectivity.

  • Extended Reaction Times: Longer reaction times, often necessary for larger batches, can sometimes lead to in-situ racemization of the product, especially if the product is unstable under the reaction conditions.

  • Impurity Effects: Trace impurities in starting materials or solvents, which may have a negligible effect at a small scale, can have a more pronounced impact on the catalyst's performance and the reaction's stereochemical outcome at a larger scale.

Troubleshooting Steps:

  • Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction. Consider using a reactor with a better surface-area-to-volume ratio or a more efficient cooling jacket.

  • Optimize Agitation: Re-evaluate the stirrer design and speed to ensure efficient mixing throughout the reactor. Computational fluid dynamics (CFD) modeling can be a useful tool to simulate and optimize mixing at scale.

  • Monitor Reaction Kinetics: Closely monitor the reaction progress to determine the optimal reaction time and avoid prolonged exposure of the product to potentially racemizing conditions.

  • Re-evaluate Reagent Purity: Use reagents and solvents of consistent and high purity. Perform incoming quality control checks to identify and quantify any impurities that might affect the reaction.

Q2: Our process involves a highly exothermic step, and we are concerned about thermal runaway during scale-up. What are the best practices for managing exotherms in large-scale pyrrolidinone synthesis?

A2: Managing exotherms is crucial for the safety and reproducibility of a scaled-up process. A thermal runaway can lead to a loss of control, side reactions, and a decrease in yield and purity.[3] Best practices include:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to accurately determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.[4]

  • Semi-Batch or Continuous Flow Processing: Instead of adding all reagents at once (batch mode), consider a semi-batch approach where one reagent is added gradually to control the rate of heat generation.[4] Continuous flow reactors offer excellent heat transfer and can be a safer alternative for highly exothermic reactions.[3]

  • Controlled Addition Rate: The rate of addition of the limiting reagent should be carefully controlled and linked to the reactor's cooling capacity.

  • Emergency Quenching System: Have a well-defined and tested emergency quenching protocol in place to stop the reaction quickly in case of a thermal runaway.

Q3: We are facing significant challenges with the purification of our chiral pyrrolidinone at a larger scale. What are the recommended strategies?

A3: Purification is a common bottleneck in scale-up. Methods that are feasible at the lab scale, such as chromatography, can become impractical and costly at an industrial scale.[5] Key strategies for large-scale purification include:

  • Crystallization: This is often the most cost-effective and scalable method for purifying chiral compounds.[5] Developing a robust crystallization process is critical. This involves:

    • Solvent Screening: Identifying a solvent or solvent system where the desired enantiomer has low solubility and the impurities (including the other enantiomer) are highly soluble.[4]

    • Seeding: Using a small amount of the pure desired enantiomer as seed crystals to induce crystallization and control crystal size and form.

    • Controlled Cooling Profile: Optimizing the cooling rate to promote the growth of pure, easily filterable crystals.

  • Diastereomeric Salt Formation: If direct crystallization of the enantiomers is difficult, reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts can be an effective strategy. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered by breaking the salt.

  • Preparative Chromatography (for high-value products): While expensive, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) may be justified for high-value pharmaceutical intermediates where other methods fail.[6]

Q4: What are the most common side reactions to watch out for during the scale-up of pyrrolidinone synthesis, and how can they be minimized?

A4: On a larger scale, even minor side reactions can lead to significant yield loss and purification challenges. Common side reactions include:

  • Dehydrogenation: Formation of pyrrole byproducts, especially when using transition metal catalysts at elevated temperatures. This can be minimized by using the lowest effective temperature and reaction time.[2]

  • Elimination Reactions: Depending on the substituents on the pyrrolidinone ring, elimination reactions can occur, leading to the formation of unsaturated byproducts. Careful control of temperature and the choice of base are crucial to avoid this.[2]

  • Over-alkylation: If the pyrrolidinone nitrogen is unprotected, it can be susceptible to further alkylation, leading to quaternary ammonium salts or other byproducts. Using a suitable protecting group can prevent this.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis of Substituted Pyrrolidinones

Symptoms:

  • The ratio of desired to undesired diastereomers is lower than what was observed at the lab scale.

  • Purification to remove the unwanted diastereomer is difficult and leads to significant yield loss.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Rationale
Inadequate Temperature Control Optimize the reaction temperature. Lowering the temperature often increases diastereoselectivity by enhancing the energy difference between the diastereomeric transition states. However, this may require longer reaction times.[7]
Suboptimal Solvent Choice The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol in certain reactions.
Incorrect Catalyst/Reagent Stoichiometry Inefficient mixing at scale can lead to localized areas with incorrect stoichiometry. Ensure efficient agitation and consider slower, controlled addition of reagents.
Steric Effects The steric bulk of substituents on the reactants can significantly influence the diastereoselectivity. If possible, consider modifying the protecting groups or other non-critical substituents to enhance steric hindrance and favor the formation of the desired diastereomer.
Issue 2: Poor Yield and/or Incomplete Conversion at a Larger Scale

Symptoms:

  • The isolated yield is significantly lower than expected based on lab-scale experiments.

  • Reaction monitoring (e.g., by HPLC) shows a significant amount of unreacted starting material even after extended reaction times.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Rationale
Mass Transfer Limitations In heterogeneous reactions (e.g., with a solid catalyst), the rate of reaction at a larger scale can be limited by the diffusion of reactants to the catalyst surface. Increase the agitation speed to improve mass transfer.
Catalyst Deactivation Impurities in the starting materials or solvents can poison the catalyst. Ensure high purity of all inputs. In some cases, a higher catalyst loading may be required at a larger scale.
Poor Solubility If a reactant or intermediate has poor solubility in the reaction solvent, it can precipitate out, leading to incomplete conversion. Consider using a different solvent or a co-solvent to improve solubility.
Inefficient Work-up and Extraction The product may be partially lost during the work-up and extraction phases due to its polarity or the formation of emulsions at a larger scale. Optimize the extraction solvent and consider using techniques like salting out to improve phase separation.[7]

Data Presentation

Table 1: Effect of Scale and Temperature on Enantioselectivity in a Representative Asymmetric Hydrogenation of a Pyrrolidinone Precursor

ScaleCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
1 mmol (Lab)1259592
1 mmol (Lab)109298
100 mmol (Pilot)1258885
100 mmol (Pilot)1.509097

Note: This is representative data based on general observations in asymmetric catalysis. Actual results will vary depending on the specific reaction.

Table 2: Comparison of Purification Methods for a Chiral Pyrrolidinone Intermediate at Pilot Scale (1 kg Batch)

Purification MethodThroughputSolvent ConsumptionCostYield of Desired EnantiomerFinal Purity (ee%)
Preparative Chiral HPLC LowHighHigh~70-80%>99.5%
Diastereomeric Salt Crystallization MediumMediumMedium~35-45% (per cycle)>99.0%
Direct Crystallization (with seeding) HighLowLow~85-95%>99.8%

Note: This table provides a qualitative comparison. The optimal method will depend on the specific properties of the compound and the economic viability of the process.[5]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature to Improve Enantioselectivity
  • Setup: In a temperature-controlled reactor, set up the reaction with all reagents except the one that initiates the reaction.

  • Temperature Screening: Run the reaction at a minimum of three different temperatures (e.g., 0 °C, 25 °C, and 50 °C). Ensure all other parameters (reagent stoichiometry, concentration, mixing speed) are kept constant.

  • Reaction Monitoring: At regular intervals, take samples from the reaction mixture and quench them immediately.

  • Analysis: Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee%) and the conversion of the starting material.

  • Optimization: Based on the results, identify the temperature that provides the best balance of high enantioselectivity and acceptable reaction rate. Further fine-tuning of the temperature can be performed around the optimal point.

Protocol 2: Screening Solvents for Crystallization-Based Purification
  • Solubility Testing: In small vials, test the solubility of the crude pyrrolidinone product in a range of solvents (e.g., alcohols, esters, ketones, hydrocarbons) at room temperature and at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ideal Solvent Identification: The ideal solvent is one in which the product is highly soluble at the elevated temperature but poorly soluble at room temperature or below.[4]

  • Cooling Crystallization Trial: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath.

  • Crystal Analysis: Collect the crystals by filtration and analyze their purity and enantiomeric excess by HPLC. Analyze the mother liquor to determine the amount of product lost.

  • Solvent System Optimization: If a single solvent is not ideal, repeat the process with solvent mixtures (e.g., a good solvent and an anti-solvent).

Protocol 3: Chiral HPLC Analysis of Pyrrolidinones
  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the structure of the pyrrolidinone. Polysaccharide-based columns (e.g., Chiralpak IA, IC) are often a good starting point.[8]

  • Mobile Phase Screening: Start with a typical mobile phase for the selected column, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). Screen different ratios of the mobile phase components to achieve baseline separation of the enantiomers.

  • Method Optimization: Optimize the flow rate, column temperature, and mobile phase composition to improve resolution and reduce analysis time.

  • Quantification: Prepare a calibration curve using a standard of the racemic mixture with a known concentration. Integrate the peak areas of the two enantiomers to determine the enantiomeric excess of the sample.

Mandatory Visualizations

Troubleshooting_Enantioselectivity start Low Enantioselectivity Observed on Scale-Up temp Investigate Temperature Control start->temp mixing Evaluate Mixing Efficiency start->mixing impurities Check Reagent/Solvent Purity start->impurities temp_sol Optimize Cooling Profile & Reduce Temperature temp->temp_sol mixing_sol Increase Agitation Speed &/or Redesign Impeller mixing->mixing_sol impurities_sol Use Higher Purity Materials & Implement QC Checks impurities->impurities_sol end High Enantioselectivity Achieved temp_sol->end mixing_sol->end impurities_sol->end

Caption: Troubleshooting workflow for addressing low enantioselectivity during scale-up.

Purification_Strategy_Selection start Need to Purify Chiral Pyrrolidinone at Scale is_crystalline Is the compound crystalline? start->is_crystalline direct_cryst Attempt Direct Crystallization is_crystalline->direct_cryst Yes diastereomeric_salt Form Diastereomeric Salts & Crystallize is_crystalline->diastereomeric_salt No success_cryst Successful? direct_cryst->success_cryst success_salt Successful? diastereomeric_salt->success_salt chromatography Use Preparative Chromatography (HPLC or SFC) end_purified Purified Product Obtained chromatography->end_purified success_cryst->diastereomeric_salt No success_cryst->end_purified Yes success_salt->chromatography No success_salt->end_purified Yes

Caption: Decision tree for selecting a suitable purification strategy for chiral pyrrolidinones at scale.

References

Methods for determining the enantiomeric purity of 3-aminopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the enantiomeric purity of 3-aminopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric purity of 3-aminopyrrolidine derivatives?

A1: The main techniques for determining the enantiomeric purity of 3-aminopyrrolidine derivatives can be broadly categorized into direct and indirect methods.

  • Direct Methods: These methods involve the direct separation of enantiomers using a chiral environment. The most common technique is chiral High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1][2] Other direct methods include Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).[3][4][5][6]

  • Indirect Methods: These methods involve converting the enantiomeric mixture into a pair of diastereomers by reacting it with a pure chiral derivatizing agent (CDA).[2][7][8] These diastereomers can then be separated and quantified using standard achiral analytical techniques like HPLC, GC, or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • NMR Spectroscopy: Besides its use in indirect methods, NMR can also be used with a chiral solvating agent (CSA) to form transient diastereomeric complexes, allowing for the direct observation and quantification of enantiomers.[9][10]

Q2: How do I choose between a direct (chiral stationary phase) and an indirect (chiral derivatization) method for my analysis?

A2: The choice between direct and indirect methods depends on several factors, including the nature of the analyte, available equipment, sample matrix, and the goal of the analysis.

FeatureDirect Methods (e.g., Chiral HPLC)Indirect Methods (e.g., Derivatization)
Simplicity Generally simpler and faster as no derivatization step is required.[2]Involves an additional reaction step, which can be time-consuming.
Method Development Can be more complex, requiring screening of various chiral stationary phases and mobile phases.Method development on achiral columns is often more straightforward.
Risk of Errors Lower risk of analytical errors as there is no derivatization reaction.Potential for errors due to incomplete reaction, racemization of the analyte or agent, or kinetic resolution.[11]
Analyte Suitability Broadly applicable, but success is highly dependent on the specific analyte and CSP combination.Useful for analytes that lack a chromophore (for UV detection) as the derivatizing agent can introduce one.
Cost Chiral columns can be expensive.[9]Chiral derivatizing agents are consumed in the reaction but may be less expensive than a dedicated chiral column.

Q3: What are some common chiral derivatizing agents (CDAs) for primary and secondary amines like 3-aminopyrrolidine?

A3: A variety of chiral derivatizing agents are available for amines. The choice of agent depends on the analytical technique to be used (HPLC, GC, or NMR).

  • For HPLC/GC analysis:

    • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with primary and secondary amines to produce strongly UV-absorbing diastereomers that can be separated by reversed-phase HPLC.[7]

    • Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with amines to form diastereomeric amides.[7][8] These are often analyzed by NMR but can also be separated by chromatography.

    • Chiral Chloroformates: Reagents like N-(trifluoroacetyl)-L-prolyl chloride are used to derivatize amines.[7]

  • For NMR analysis:

    • (S)-α-Methoxybenzyl isocyanate (MIB): Reacts with amines to form diastereomeric ureas, which can be distinguished by NMR.[12]

    • BINOL Derivatives: 1,1'-bi-2-naphthol and its derivatives can be used as chiral solvating agents or as part of a three-component derivatization system with 2-formylphenylboronic acid for NMR analysis.[9][13][14]

Troubleshooting Guides

Chiral HPLC/SFC

Problem 1: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is crucial. Polysaccharide-based (e.g., Chiralpak, Chiralcel) and crown-ether-based (e.g., Crownpak) columns are often effective for primary amines.[2][4] If one CSP doesn't work, try a different type.
Incorrect Mobile Phase Composition Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[1]
Mobile Phase Additives For basic analytes like 3-aminopyrrolidine, adding a basic modifier (e.g., diethylamine, isopropylamine) to the mobile phase can improve peak shape and resolution.[15] For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.
Temperature Lowering the column temperature can sometimes enhance resolution, although it may increase backpressure.
Flow Rate Optimize the flow rate. A lower flow rate can increase resolution but will also lengthen the analysis time.

Problem 2: Peak tailing.

Possible Cause Troubleshooting Step
Secondary Interactions Unwanted interactions between the basic amine and residual acidic silanols on the silica-based CSP can cause tailing.[16] Add a basic modifier to the mobile phase to block these active sites.
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may be irreversibly contaminated.
Inappropriate Mobile Phase pH For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

Problem 3: "Ghost peaks" appear in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and additives. Filter and degas the mobile phase before use.[16]
System Contamination/Carryover Implement a robust needle wash protocol. Inject a blank solvent to see if the ghost peak persists. If so, clean the injector and flow path.[16]
Column Bleed This can occur with older columns or when using harsh mobile phases. Operate within the column's recommended pH and temperature ranges.
Indirect Methods (Chiral Derivatization)

Problem: Inaccurate or non-reproducible enantiomeric excess values.

Possible Cause Troubleshooting Step
Incomplete Derivatization Reaction Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of the derivatizing agent.[11] An incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, skewing the results.
Racemization The analyte or the derivatizing agent may racemize under the reaction conditions.[11] Use mild reaction conditions and check the stability of both the analyte and the agent under these conditions.
Impure Chiral Derivatizing Agent The enantiomeric purity of the derivatizing agent must be very high. Use a fresh, high-purity reagent.
Side Reactions The formation of byproducts can interfere with the analysis. Analyze the reaction mixture by mass spectrometry to check for side products.

Experimental Protocols

Protocol 1: Direct Enantioseparation by Chiral HPLC

This protocol provides a general guideline for the direct separation of 3-aminopyrrolidine derivatives. Optimization will be required for specific derivatives.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak IC-3 (250 x 4.6 mm, 3 µm) is a good starting point.[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) with a basic additive.

    • A typical starting composition is 90:10 (v/v) n-Hexane:IPA with 0.1% diethylamine (DEA).

    • Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS.

  • Sample Preparation: Dissolve the 3-aminopyrrolidine derivative in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject the racemic standard to determine the retention times and resolution of the enantiomers.

    • If resolution is poor, adjust the IPA concentration. Increasing the IPA percentage will decrease retention times.

    • The type and concentration of the basic additive can also be optimized.

Protocol 2: Indirect Analysis by Chiral Derivatization followed by HPLC

This protocol uses Marfey's reagent for derivatization.

  • Derivatization Reaction:

    • In a small vial, dissolve ~1 mg of the 3-aminopyrrolidine derivative in 200 µL of acetone.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

    • Add 80 µL of 1 M sodium bicarbonate solution.

    • Heat the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.

    • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • Instrumentation: Standard (achiral) HPLC system with a UV detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Analysis: Inject the derivatized sample. The two diastereomers should be well-resolved. Calculate the enantiomeric excess from the peak areas of the two diastereomer peaks.

Data Summary

Table 1: Comparison of Chiral HPLC Stationary Phases for Primary Amine Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesSeparation PrincipleTypical Mobile PhasesStrengths
Polysaccharide-based Chiralpak, ChiralcelCombination of hydrogen bonding, dipole-dipole, and steric interactions within the helical polymer structure.Normal phase (Hexane/Alcohol), Reversed-phase, Polar organic.[2]Broad applicability, high success rate for a wide range of compounds.
Crown Ether-based CrownpakInclusion complexation, primarily for compounds with a primary amino group.[4]Perchloric acid solution.Highly effective for the separation of primary amines and amino acids.[4]
Pirkle-type (Brush-type) Whelk-O1π-π interactions, hydrogen bonding, dipole-dipole interactions.Normal phase (Hexane/Alcohol).Good for aromatic compounds.

Visualizations

experimental_workflow_direct_hplc cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing Sample Dissolve 3-Aminopyrrolidine Derivative Injector Inject Sample Sample->Injector MobilePhase Prepare & Degas Mobile Phase Column Chiral Column (e.g., Chiralpak) MobilePhase->Column Injector->Column Mobile Phase Flow Detector UV/MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for direct enantiomeric purity analysis by Chiral HPLC.

experimental_workflow_indirect_hplc cluster_deriv Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Processing Analyte 3-Aminopyrrolidine Enantiomers Reaction React to form Diastereomers Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., FDAA) CDA->Reaction Inject Inject Diastereomer Mixture Reaction->Inject AchiralCol Achiral Column (e.g., C18) Inject->AchiralCol Detect UV Detector AchiralCol->Detect Chrom Obtain Chromatogram Detect->Chrom Integrate Integrate Peaks Chrom->Integrate Calc Calculate ee% Integrate->Calc

Caption: Workflow for indirect analysis via chiral derivatization and achiral HPLC.

References

Technical Support Center: Optimizing Derivatization of Chiral Carboxylic Acids with Aminopyrrolidine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of chiral carboxylic acids with aminopyrrolidine reagents for analysis by chromatography (HPLC, LC-MS/MS).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My derivatization reaction is showing a very low yield or no formation of the desired diastereomeric amide. What are the possible causes and solutions?

A: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Reagent Quality:

    • Carboxylic Acid: Ensure your sample is free from excess water and other nucleophilic impurities (e.g., primary/secondary amines, thiols) that can compete with the aminopyrrolidine reagent.

    • Aminopyrrolidine Reagent: Verify the purity and stability of the reagent. Some reagents may degrade over time, especially if not stored under the recommended conditions (e.g., desiccated, protected from light).

    • Coupling Agent: The coupling agent is critical for activating the carboxylic acid. Ensure it is fresh and has not been hydrolyzed. For example, carbodiimides like EDC are moisture-sensitive.

  • Reaction Conditions:

    • Solvent: The reaction should be performed in an appropriate anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, DMF). The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.

    • Temperature: While some reactions proceed at room temperature, others may require heating (e.g., 40-60°C) to overcome activation energy barriers.[1][2] Conversely, excessive heat can lead to reagent degradation or side reactions. Refer to the specific protocol for your chosen reagent.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. While some protocols report rapid derivatization (e.g., 5 minutes), others may require 60-90 minutes or longer for completion.[2][3]

  • Stoichiometry:

    • An excess of the derivatizing reagent and coupling agent relative to the carboxylic acid is often used to drive the reaction to completion. A typical starting point is 1.2-2 equivalents of each.

Issue 2: Poor or No Enantiomeric Separation (Low Resolution)

Q: I have successfully derivatized my chiral carboxylic acid, but I am not seeing any separation of the resulting diastereomers on my reversed-phase HPLC column. How can I improve the resolution?

A: Poor enantiomeric separation of the diastereomers is a frequent challenge. The resolution depends on the structural differences between the diastereomers and their interaction with the stationary and mobile phases.

  • Choice of Derivatizing Reagent: The aminopyrrolidine reagent itself is the source of the chirality for the separation. The specific structure of the reagent can significantly impact the resolution. Reagents with bulky side groups near the chiral center can enhance the spatial differences between the resulting diastereomers, leading to better separation. If you are not achieving separation with one reagent, consider trying another (e.g., switching from a simple aminopyrrolidine to one with a larger aromatic or charged group).

  • Chromatographic Conditions:

    • Mobile Phase: Systematically vary the mobile phase composition. Changing the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the interactions with the stationary phase and improve separation.

    • Column Chemistry: Not all C18 columns are the same. Switching to a different reversed-phase column with a different ligand density or end-capping can influence the selectivity towards your diastereomers.

    • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the differences in the interaction energies of the diastereomers with the stationary phase.

    • Flow Rate: A lower flow rate can increase the number of theoretical plates and potentially improve resolution, although it will also increase the run time.

  • Epimerization/Racemization:

    • Ensure that no racemization of the chiral carboxylic acid or the aminopyrrolidine reagent is occurring during the reaction.[2][3] This can be a concern if the reaction conditions are too harsh (e.g., high temperature, strong base). The presence of even a small amount of the opposite enantiomer of the derivatizing reagent will result in four stereoisomers, complicating the chromatogram.

Issue 3: Peak Tailing or Broadening in the Chromatogram

Q: The chromatographic peaks for my derivatized analytes are tailing or are very broad. What could be causing this?

A: Poor peak shape can compromise both resolution and sensitivity.

  • Secondary Interactions: The aminopyrrolidine moiety introduces a basic nitrogen atom. This can lead to undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). Alternatively, using a mobile phase with a lower pH can protonate the silanol groups and reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or the sample concentration.

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a coupling agent in the derivatization reaction?

A1: A coupling agent, also known as an activating agent, is a chemical used to convert the carboxylic acid into a more reactive intermediate that can readily react with the amino group of the aminopyrrolidine reagent to form an amide bond. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[2][3]

Q2: Can this derivatization method be used for LC-MS/MS analysis?

A2: Yes, this is one of the primary applications. Many aminopyrrolidine reagents are designed to enhance detection by electrospray ionization mass spectrometry (ESI-MS).[3] Reagents containing a tertiary amine or a permanently charged group can significantly increase the ionization efficiency in positive-ion mode, leading to lower limits of detection.[1] The resulting derivatives often produce a characteristic product ion upon fragmentation, which is useful for developing sensitive and selective selected reaction monitoring (SRM) methods.[3]

Q3: How can I remove the excess derivatization reagent and byproducts before analysis?

A3: This is an important step to avoid interference in the analysis. After the reaction is complete, a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can often be used to clean up the sample. The choice of extraction method will depend on the polarity of your analyte and the derivatization reagents. Sometimes, a simple dilution of the reaction mixture is sufficient if the excess reagents do not interfere with the chromatographic analysis.

Q4: Will the derivatization reaction cause racemization of my chiral carboxylic acid?

A4: Most modern derivatization protocols using aminopyrrolidine reagents are designed to be mild enough to prevent racemization of the chiral center of the carboxylic acid.[2][3] However, it is always good practice to verify this by derivatizing a non-racemic standard of your analyte and checking for the presence of the other diastereomer. Using coupling agent additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.

Data Presentation: Comparison of Aminopyrrolidine Reagents

Reagent NameAbbreviationCoupling Agent(s)Reaction TimeReaction Temp.Detection Enhancement (LC-MS)Resolution (Rs)Reference
(S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine1-DAPAPDMT-MM5 minRoom Temp10-1100-fold1.2 - 4.3[3]
(S)-1-(1-methylpyridin-2-yl)-3-aminopiperidineMPAPpCondensation Agent5 min60°C25-500-fold1.35 - 1.82[1]
N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidineOTPAEDC, HOBt90 min40°CN/A (UV Detection)1.54 - 2.23[2]
(S)-AnabasineANADMT-MM5 minRoom Temp20-160-fold1.75 - 2.03[4]

*Note: MPAPp and ANA are aminopiperidine and anabasine-based, respectively, but function similarly to aminopyrrolidine reagents for this application.

Experimental Protocols

Protocol 1: General Derivatization using DMT-MM Coupling Agent

This protocol is based on the derivatization of chiral carboxylic acids with reagents like 1-DAPAP.[3]

  • Preparation of Solutions:

    • Prepare a 10 mM solution of the chiral carboxylic acid in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a 20 mM solution of the aminopyrrolidine reagent (e.g., 1-DAPAP) in the same solvent.

    • Prepare a 20 mM solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in the same solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 50 µL of the carboxylic acid solution.

    • Add 50 µL of the aminopyrrolidine reagent solution.

    • Add 50 µL of the DMT-MM solution to initiate the reaction.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding a quenching agent if necessary (e.g., a small amount of an amine-reactive solvent or buffer).

    • Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

    • Filter the sample through a 0.22 µm filter before injection.

Visualizations

Derivatization_Workflow cluster_prep 1. Preparation cluster_reaction 2. Derivatization Reaction cluster_analysis 3. Analysis A Prepare Carboxylic Acid Solution B Prepare Aminopyrrolidine Reagent Solution D Mix Reagents: Carboxylic Acid + Aminopyrrolidine A->D C Prepare Coupling Agent Solution B->D E Initiate with Coupling Agent C->E D->E F Incubate (Time & Temp Dependent) E->F G Quench Reaction (Optional) F->G H Dilute & Filter Sample G->H I Inject into HPLC or LC-MS/MS H->I

Caption: General workflow for the derivatization of chiral carboxylic acids.

Troubleshooting_Logic Start Low/No Product Yield? Reagent Check Reagent Quality (Purity, Freshness) Start->Reagent Yes Resolution Poor Enantiomeric Resolution? Start->Resolution No Conditions Optimize Conditions (Solvent, Temp, Time) Reagent->Conditions Stoichiometry Adjust Stoichiometry (Increase Reagent Excess) Conditions->Stoichiometry Success Problem Solved Stoichiometry->Success Chromo Optimize Chromatography (Mobile Phase, Column) Resolution->Chromo Yes Resolution->Success No ReagentChoice Try Different Derivatizing Reagent Chromo->ReagentChoice ReagentChoice->Success

References

Technical Support Center: Enhancing the Stability of Pyrrolidine-Based Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of pyrrolidine-based compounds in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent experimental results or loss of compound potency over a short period.

  • Q1: My experimental results are not reproducible, and I suspect my pyrrolidine-based compound is degrading in solution. What are the common causes?

    A1: Pyrrolidine-based compounds can be susceptible to several degradation pathways in solution. The most common causes of instability include hydrolysis, oxidation, and photodegradation. The pyrrolidine ring itself or functional groups attached to it can be labile under certain conditions.

  • Q2: How can I quickly determine if my compound is degrading?

    A2: A rapid way to check for degradation is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time are clear indicators of instability. Visual cues, such as a change in the color of the solution or the formation of precipitates, can also suggest degradation.

Issue 2: Compound degradation observed when working at acidic or basic pH.

  • Q3: I need to perform an experiment in an acidic or basic solution, but my pyrrolidine derivative seems to be unstable. What is happening?

    A3: The stability of many pyrrolidine-containing compounds is highly pH-dependent. The pyrrolidine nitrogen is basic and can be protonated at acidic pH, which can influence the compound's reactivity. Furthermore, functional groups on the molecule, such as amides or esters, are susceptible to acid or base-catalyzed hydrolysis, which can lead to the opening of the pyrrolidine ring or cleavage of side chains. For instance, some pyrrolidine derivatives are known to be extremely unstable in alkaline mediums and labile in acidic conditions, while remaining stable in neutral solutions[1].

  • Q4: How can I minimize pH-related degradation?

    A4: To minimize pH-related degradation, it is crucial to determine the pH-stability profile of your compound. This can be achieved by conducting a study where the compound is incubated in buffers of varying pH over time and its concentration is monitored by HPLC. Based on the results, you should work at the pH where the compound exhibits maximum stability. If the experimental conditions require a specific pH where the compound is less stable, consider minimizing the incubation time and temperature.

Issue 3: Degradation in the presence of air or upon exposure to light.

  • Q5: I've noticed that my compound solution degrades faster when left open to the air or exposed to ambient light. What is the cause?

    A5: This suggests that your compound is sensitive to oxidation or photodegradation. The pyrrolidine ring can be susceptible to oxidation, which may be accelerated by the presence of oxygen, metal ions, or exposure to light[2]. Photodegradation can occur if the molecule contains chromophores that absorb light, leading to chemical reactions that break down the compound[1][3].

  • Q6: What are the best practices to prevent oxidative and photodegradation?

    A6: To prevent oxidation, it is recommended to use deoxygenated solvents, which can be prepared by sparging with an inert gas like nitrogen or argon. Solutions should be stored under an inert atmosphere. To protect against photodegradation, use amber vials or wrap your containers in aluminum foil to shield them from light[2].

Issue 4: Instability of stock solutions in common organic solvents like DMSO.

  • Q7: My stock solution of a pyrrolidine derivative in DMSO is showing signs of degradation. I thought DMSO was a stable solvent.

    A7: While DMSO is a common solvent for stock solutions, it can contain residual water, which can facilitate the hydrolysis of susceptible functional groups, such as a lactam ring within a pyrrolidinone derivative. Additionally, DMSO itself can act as an oxidant, especially at elevated temperatures or upon light exposure, leading to the formation of oxidized byproducts.

  • Q8: What is the best way to store stock solutions of pyrrolidine-based compounds?

    A8: For long-term storage, it is advisable to store stock solutions at low temperatures, such as -20°C or -80°C. Using anhydrous DMSO and preparing smaller, single-use aliquots can help minimize degradation from freeze-thaw cycles and moisture absorption.

Quantitative Data on Compound Stability

The following tables summarize quantitative data on the stability of representative pyrrolidine-based compounds under various stress conditions. This data can help you anticipate potential stability issues and design your experiments accordingly.

Table 1: Hydrolytic Degradation of Pyrrolidine-Based Compounds

CompoundConditionTemperature (°C)Degradation Rate/ExtentReference
Piracetam0.5 M NaOH80~25% degradation after 10 hours[4]
Piracetam5 M HCl80Stable after 24 hours[4]
Ceftobiprole0.1 M HCl409.21 x 10⁻³ h⁻¹[5]
Ceftobiprole0.1 M NaOH600.69 h⁻¹[5]

Table 2: Oxidative and Photolytic Degradation of Pyrrolidine-Based Compounds

CompoundConditionDegradation Rate/ExtentReference
Piracetam30% H₂O₂ (room temp)Stable after 5 days[4]
PiracetamSunlight (~60,000-70,000 lux)Stable after 2 days[4]
N-methyl-2-pyrrolidone (NMP)UV-C/PMS97.5% degradation[2]
Heliotrine (a pyrrolizidine alkaloid)UV/Persulfate~99.6% removal in 30 min[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your pyrrolidine-based compounds.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7][8].

1. Preparation of Stock Solution:

  • Prepare a stock solution of your pyrrolidine-based compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M to 1 M HCl[9].

    • Incubate at room temperature or an elevated temperature (e.g., 60°C)[9].

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M to 1 M NaOH[9].

    • Incubate at room temperature or an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂)[4].

    • Keep the mixture at room temperature and protected from light.

    • Withdraw aliquots at predetermined time points.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source that provides both UV and visible light. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended[9][10].

    • A control sample should be kept in the dark under the same temperature conditions.

    • Withdraw aliquots at predetermined time points.

  • Thermal Degradation:

    • Store the solid compound or a solution at an elevated temperature (e.g., 40-80°C)[9].

    • Withdraw samples at predetermined time points.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

1. Instrument and Column Selection:

  • Use a standard HPLC system with a UV or photodiode array (PDA) detector. A PDA detector is advantageous as it can assess peak purity.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for many pyrrolidine-based compounds.

2. Mobile Phase Selection and Optimization:

  • Begin with a simple mobile phase gradient, for example, a mixture of water (often with a modifier like 0.1% formic acid or a buffer for pH control) and acetonitrile or methanol.

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the gradient to achieve baseline separation between the parent compound peak and all degradation product peaks.

3. Method Validation:

  • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and placebo peaks.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of pyrrolidine-based compounds.

DegradationPathways Pyrrolidine Pyrrolidine-Based Compound Hydrolysis Hydrolysis (Acid/Base) Pyrrolidine->Hydrolysis Oxidation Oxidation (O₂, H₂O₂, Metal Ions) Pyrrolidine->Oxidation Photodegradation Photodegradation (UV/Vis Light) Pyrrolidine->Photodegradation DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts TroubleshootingFlowchart start Inconsistent Results/ Loss of Potency check_degradation Analyze by HPLC/LC-MS. See new peaks or decreased parent peak? start->check_degradation ph_issue Is the solution pH acidic or basic? check_degradation->ph_issue Yes no_degradation Investigate other experimental variables (e.g., reagent quality). check_degradation->no_degradation No light_air_issue Is the solution exposed to light or air? ph_issue->light_air_issue No ph_solution Minimize time at extreme pH. Conduct pH stability profile. ph_issue->ph_solution Yes storage_issue How is the stock solution stored? light_air_issue->storage_issue No light_air_solution Use amber vials. Store under inert gas. light_air_issue->light_air_solution Yes storage_solution Store at -20°C or -80°C. Use anhydrous solvent. Make single-use aliquots. storage_issue->storage_solution ExperimentalWorkflow cluster_forced_degradation Forced Degradation Study cluster_hplc Stability-Indicating HPLC Analysis prep_stock Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep_stock->stress sample Collect Samples at Time Points stress->sample analyze_samples Analyze Stressed Samples sample->analyze_samples develop_method Develop Separation Method validate_method Validate Method (ICH) develop_method->validate_method validate_method->analyze_samples data_analysis Quantify Degradation & Identify Products analyze_samples->data_analysis

References

Validation & Comparative

Pyrrolidinone Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of pyrrolidinone derivatives as inhibitors of various key enzymes implicated in a range of diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the inhibitory potency of these compounds, details the methodologies for crucial experiments, and visualizes a key signaling pathway to provide a holistic overview of their therapeutic potential.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide focuses on a comparative study of these derivatives targeting enzymes such as neuraminidase, Dipeptidyl Peptidase-IV (DPP-IV), and α-amylase, which are critical targets in antiviral and metabolic disease therapies.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of various pyrrolidinone derivatives against their target enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency as an inhibitor.

Neuraminidase Inhibitors

Neuraminidase is a crucial enzyme for the release and spread of influenza viruses. Pyrrolidinone derivatives have been investigated as potential neuraminidase inhibitors.

Compound IDDerivative ClassNeuraminidase SubtypeIC50 (µM)Reference
Oseltamivir (Reference)Influenza A (H3N2)1.06[1]
6e Pyrrolidine DerivativeInfluenza A (H3N2)1.56[1]
9c Pyrrolidine DerivativeInfluenza A (H3N2)2.71[1]
9e Pyrrolidine DerivativeInfluenza A (H3N2)1.89[1]
9f Pyrrolidine DerivativeInfluenza A (H3N2)2.15[1]
10e Pyrrolidine DerivativeInfluenza A (H3N2)2.33[1]
20e (A-192558) Tetrasubstituted PyrrolidineInfluenza A0.2[2]
20e (A-192558) Tetrasubstituted PyrrolidineInfluenza B8[2]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Cyanopyrrolidine derivatives are a prominent class of DPP-IV inhibitors.[3]

Compound IDDerivative ClassDPP-IV Inhibition IC50 (nM)Reference
Sitagliptin (Reference)4.380 ± 0.319[4]
Vildagliptin Cyanopyrrolidine~13[5]
Saxagliptin Cyanopyrrolidine~1.3[5]
2f Thiosemicarbazone1.266 ± 0.264[4]
B-XI Pyrrolidine Sulfonamide11,320 ± 1,590[6]
12a (Neogliptin) Bicyclic Amino Acid Derivative16.8 ± 2.2[5]
α-Amylase and α-Glucosidase Inhibitors

Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, can help manage postprandial hyperglycemia in diabetic patients.

Compound IDDerivative Classα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
Acarbose (Reference)83.80 ± 0.01261.50 ± 1.69[7]
1 Pyrrolidine-Chalcone21.78 ± 1.5950.21 ± 2.32[7]
3 Pyrrolidine-Chalcone14.61 ± 0.1225.38 ± 2.09[7]
7 Pyrrolidine-Chalcone38.22 ± 0.8346.50 ± 2.16[7]
8 Pyrrolidine-Chalcone18.10 ± 0.34147.49 ± 0.90[7]
10 Pyrrolidine-Chalcone39.68 ± 0.2744.21 ± 2.42[7]
4a N-acetylpyrrolidine-520 ± 20[8]
4b N-acetylpyrrolidine-1640 ± 80[8]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate further research.

Neuraminidase Inhibition Assay

This fluorescence-based assay is widely used to determine the inhibitory activity of compounds against influenza neuraminidase.

Principle: The assay measures the activity of the neuraminidase enzyme, which cleaves the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5.

    • Substrate Solution: 100 µM MUNANA in assay buffer.

    • Enzyme Solution: Diluted influenza virus containing neuraminidase in assay buffer to a concentration that gives a linear reaction rate.

    • Inhibitor Solutions: Serial dilutions of the test compounds and a reference inhibitor (e.g., Oseltamivir) are prepared in the assay buffer.

  • Assay Protocol (96-well plate format):

    • Add 25 µL of the inhibitor solution to the wells.

    • Add 25 µL of the enzyme solution to each well and pre-incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).

  • Data Analysis:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Principle: The fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-IV to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme's activity.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (e.g., 100 mM, pH 7.5) containing a protein stabilizer like bovine serum albumin (BSA).

    • Substrate Solution: Gly-Pro-AMC in assay buffer (e.g., 50 µM).

    • Enzyme Solution: Recombinant human DPP-IV in assay buffer.

    • Inhibitor Solutions: Dilutions of the pyrrolidinone derivatives and a reference inhibitor (e.g., Sitagliptin) are prepared.

  • Assay Protocol (96-well plate format):

    • Add the test compounds or reference inhibitor to the wells.

    • Add the DPP-IV enzyme solution and incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

  • Data Analysis:

    • Monitor the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Calculate the rate of reaction (enzyme activity) from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

α-Amylase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-amylase.

Principle: α-amylase hydrolyzes starch to produce reducing sugars. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with these reducing sugars in an alkaline solution and upon heating to produce 3-amino-5-nitrosalicylic acid, a colored product that can be measured spectrophotometrically at 540 nm. A decrease in the absorbance indicates inhibition of the enzyme.

Procedure:

  • Reagent Preparation:

    • Buffer: Phosphate buffer (e.g., 20 mM, pH 6.9) with 6 mM NaCl.

    • Substrate Solution: 1% (w/v) soluble starch in buffer.

    • Enzyme Solution: α-amylase (e.g., from human saliva or porcine pancreas) dissolved in buffer (e.g., 2 units/mL).

    • Inhibitor Solutions: Various concentrations of the test compounds and a reference inhibitor (e.g., Acarbose) are prepared.

    • DNSA Reagent: A solution of 3,5-dinitrosalicylic acid and sodium potassium tartrate in NaOH.

  • Assay Protocol:

    • Pre-incubate the enzyme solution with the inhibitor solution for 10 minutes at 37°C.

    • Add the starch solution to initiate the enzymatic reaction and incubate for a further 3-10 minutes.

    • Stop the reaction by adding the DNSA reagent.

    • Boil the mixture for 5-10 minutes, then cool to room temperature.

    • Dilute the reaction mixture with distilled water.

  • Data Analysis:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

    • Calculate the percentage of α-amylase inhibition.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of pyrrolidinone derivatives as enzyme inhibitors.

DPP4_Signaling_Pathway Ingested_Food Ingested Food Intestine Intestinal L-cells Ingested_Food->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inhibitor Pyrrolidinone DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Experimental_Workflow start Start: Library of Pyrrolidinone Derivatives assay_dev Enzyme Inhibition Assay Development & Optimization start->assay_dev primary_screen Primary Screening (Single Concentration) assay_dev->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->primary_screen Inactive Compounds dose_response Dose-Response Assay (Serial Dilutions) hit_id->dose_response Active Compounds ic50_calc IC50 Determination dose_response->ic50_calc sar_study Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_study lead_opt Lead Optimization sar_study->lead_opt

Caption: General experimental workflow for screening pyrrolidinone derivatives as enzyme inhibitors.

References

The Strategic Advantage of (S)-3-Aminopyrrolidin-2-one in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of therapeutic success. Among the plethora of available scaffolds, (S)-3-Aminopyrrolidin-2-one, a constrained cyclic γ-amino acid derivative, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural rigidity, chirality, and versatile chemical handles offer distinct advantages in the design of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of this compound against other relevant scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Core Advantages of the this compound Scaffold

The utility of this compound in medicinal chemistry stems from a combination of key structural and functional features:

  • Stereochemically Defined Scaffolding: The fixed (S)-configuration at the C3 position provides a precise three-dimensional orientation for appended functional groups, which is crucial for specific interactions with chiral biological targets like enzyme active sites and receptors. This inherent chirality is fundamental to achieving high efficacy and reducing off-target effects.[]

  • Conformational Rigidity: The five-membered lactam ring restricts the conformational freedom of the molecule. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target protein, often resulting in higher binding affinity.

  • Versatile Functionalization: The presence of a primary amine and a lactam moiety allows for diverse chemical modifications. The amine can be readily acylated, alkylated, or used in reductive amination to introduce various side chains, while the lactam can be involved in hydrogen bonding interactions or serve as a platform for further structural elaboration.

  • Improved Physicochemical Properties: The pyrrolidinone core can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when incorporated into larger molecules.

Comparative Analysis: this compound vs. Alternative Scaffolds

To illustrate the advantages of the this compound scaffold, we present a comparative analysis in two key therapeutic areas: dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes and kinase inhibition in oncology.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Vildagliptin is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. Its structure features a key (S)-2-cyanopyrrolidine moiety, a close derivative of this compound. The pyrrolidine ring plays a crucial role in binding to the S1 pocket of the DPP-4 enzyme.[2]

Let's consider a hypothetical comparison with a more flexible, acyclic amino acid derivative as a building block.

Table 1: Hypothetical Comparison of Scaffolds in DPP-4 Inhibitor Design

FeatureThis compound DerivativeAcyclic β-Amino Acid Derivative
Scaffold Rigidity HighLow
Conformational Control HighLow
Binding Affinity (Hypothesized) Potentially Higher (Lower Entropic Penalty)Potentially Lower
Selectivity (Hypothesized) Potentially Higher (Precise Orientation)Potentially Lower

The constrained nature of the this compound scaffold is a key advantage in achieving the high potency and selectivity observed in DPP-4 inhibitors like Vildagliptin.

Case Study 2: Kinase Inhibition

The pyrrolidine scaffold has been explored for the development of kinase inhibitors. For example, derivatives of (S)-3-aminopyrrolidine have been investigated as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer.[5] The pyrrolidine core serves as a central scaffold to position functional groups that interact with the kinase active site.

Here, we compare the this compound scaffold with β-lactams, another class of cyclic lactams that have been used as chiral synthons in medicinal chemistry.[6]

Table 2: Comparison of Pyrrolidinone and β-Lactam Scaffolds in Kinase Inhibitor Design

FeatureThis compoundβ-Lactam (Azetidin-2-one)
Ring Size 5-membered4-membered
Ring Strain ModerateHigh
Synthetic Accessibility Readily accessible from glutamic acid or other precursorsAccessible via Staudinger cycloaddition and other methods[7]
Chemical Stability Generally stableProne to ring-opening
Biological Activity of Scaffold Often used as a non-reactive scaffoldCan act as a reactive electrophile (e.g., in β-lactam antibiotics)

While both scaffolds offer a rigid framework for orienting substituents, the greater stability of the pyrrolidinone ring makes it a more robust and predictable scaffold for kinase inhibitors that typically function through non-covalent interactions. The high reactivity of the β-lactam ring, while advantageous for antibiotics that covalently modify their targets, can be a liability in the design of reversible kinase inhibitors, potentially leading to off-target reactions and toxicity.

A study on ERK inhibitors highlighted the successful optimization of a pyrrolidine-based scaffold. The initial lead compound suffered from poor pharmacokinetic properties. A systematic exploration of the 3-position of the pyrrolidine led to the discovery of a 3(S)-thiomethyl pyrrolidine analog with significantly improved pharmacokinetics. This demonstrates the tunability of the pyrrolidinone scaffold to achieve desirable drug-like properties.[8]

Experimental Protocols

To facilitate the evaluation and application of the this compound scaffold, we provide summaries of key experimental protocols.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)

A practical synthesis starts from L-proline. The reaction with chloroacetyl chloride yields the N-acylated product. The carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to the carbonitrile. This method avoids complex protection/deprotection steps.[4]

In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9][10]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a microplate well.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined by measuring the kinase activity at different inhibitor concentrations.[11][12]

Visualizing the Role of this compound Derivatives

To further illustrate the context in which this compound derivatives operate, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K:s->PIP3:n PDK1 PDK1 PIP3:s->PDK1:n Recruits Akt Akt PIP3:s->Akt:n Recruits PDK1:s->Akt:n Phosphorylates mTORC1 mTORC1 Akt:s->mTORC1:n Activates Cell_Growth Cell Growth & Survival mTORC1:s->Cell_Growth:n Promotes Inhibitor (S)-3-Aminopyrrolidine -based Inhibitor Inhibitor:s->PI3K:n Inhibits

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Derivative Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Termination Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Termination Detection Convert ADP to ATP & Measure Luminescence (Add Kinase Detection Reagent) Termination->Detection Data_Acquisition Read Luminescence (Plate Reader) Detection->Data_Acquisition IC50_Calc Calculate IC50 Value Data_Acquisition->IC50_Calc

Caption: Experimental Workflow for a Kinase Inhibition Assay.

Conclusion

This compound represents a highly valuable and versatile chiral building block in medicinal chemistry. Its inherent stereochemistry, conformational rigidity, and synthetic tractability provide a solid foundation for the design of potent and selective modulators of various biological targets. As demonstrated through the comparative analysis with other scaffolds in the context of DPP-4 and kinase inhibition, the unique structural features of this compound can offer significant advantages in achieving desired pharmacological profiles. For researchers and drug development professionals, the strategic incorporation of this scaffold into their molecular designs holds considerable promise for the discovery of next-generation therapeutics.

References

(S)-3-Aminopyrrolidin-2-one: A Comparative Guide to its Validation as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and validation of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets. This guide provides a comprehensive validation of (S)-3-Aminopyrrolidin-2-one as a versatile pharmacophore scaffold, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Kinase Inhibitor Scaffolds

The this compound scaffold has shown promise in the development of kinase inhibitors, particularly as a foundation for dual-target inhibitors. This section presents a comparative overview of its performance against other well-established kinase inhibitor scaffolds. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Dual Abl and PI3K Kinase Inhibition
ScaffoldCompound ExampleTarget(s)IC50 (µM)Cell LineCytotoxicity (IC50, µM)Reference
(S)-3-Aminopyrrolidine Compound 5kAbl, PI3KαModerate Inhibition (qualitative)K5621.8[1]
PurineCompound VIIBcr-Abl0.015KCL22 (T315I mutant)6.4 - 11.5[2]
Imidazo[3][4]naphthyridinePF-04979064PI3Kα, mTOR0.0014 (PI3Kα), 0.0075 (mTOR)--

Note: The study on the (S)-3-aminopyrrolidine scaffold reported "moderate inhibition" without providing specific IC50 values for the kinases, highlighting a promising cytotoxic effect due to the dual inhibition.[1]

Table 2: Aurora and MPS1 Kinase Inhibition
ScaffoldCompound ExampleTargetIC50 (nM)Reference
3-Aminopyridin-2-one Compound 2Aurora A130[5]
Compound 3Aurora B330[5]
Compound 3MPS1240[5]
Quinazoline Quinazoline 67Aurora A25[3]
BPR1K871Aurora A22[6]
BPR1K871Aurora B13[6]
AZD1152Aurora B0.37[7][8]
Indole -Various KinasesVaries[9]
Pyrido[2,3-d]pyrimidin-7(8H)-one Compound 5oTTK (MPS1)23

Note: The this compound scaffold has not been extensively reported for Aurora or MPS1 kinase inhibition in the reviewed literature, hence the inclusion of the structurally related 3-Aminopyridin-2-one for a broader comparison of lactam-containing scaffolds.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and comparison of pharmacophore scaffolds. This section provides methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Synthesis of this compound Based Inhibitors

A general procedure for the synthesis of (S)-3-aminopyrrolidine-based dual Abl/PI3K inhibitors involves a multi-step process. A key intermediate, (S)-3-amino-1-benzylpyrrolidin-2-one, is typically coupled with various substituted pyrimidine or other heterocyclic moieties.

Example Protocol for the Synthesis of a Derivative:

  • Preparation of (S)-3-amino-1-benzylpyrrolidin-2-one: This intermediate can be synthesized from (S)-aspartic acid.

  • Coupling Reaction: To a solution of (S)-3-amino-1-benzylpyrrolidin-2-one in a suitable solvent such as DMF, an equimolar amount of the desired substituted chloropyrimidine is added, along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays.

Abl Kinase Activity Assay (Luminescent Kinase Assay): [10]

  • Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.

  • Procedure:

    • Dilute the Abl kinase enzyme, substrate (e.g., a peptide substrate like Abltide), and ATP in the kinase buffer.

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ Kinase Assay.

    • The luminescent signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K Kinase Activity Assay (TR-FRET Assay): [11]

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the production of PIP3, the product of the PI3K reaction.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound to the wells of a 384-well plate.

    • Add the PI3K enzyme solution to each well.

    • Initiate the reaction by adding the substrate (PIP2) and ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the TR-FRET detection reagents, which typically include a europium-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site.

    • Incubate to allow for binding and FRET to occur.

    • Read the plate on a TR-FRET enabled plate reader. A decrease in the FRET signal indicates inhibition of the kinase.

    • Calculate IC50 values from the dose-response curves.

Cell-Based Proliferation Assay

The cytotoxic effect of the compounds on cancer cell lines is a crucial indicator of their potential therapeutic efficacy.

MTS Assay: [11]

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells and calculate the IC50 values, which represent the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

Signaling Pathway of Dual Abl/PI3K Inhibition

Abl_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Integrin Integrin Integrin->PI3K BCR_Abl BCR-Abl (Constitutively Active) BCR_Abl->PI3K Downstream_Abl Downstream Abl Targets BCR_Abl->Downstream_Abl PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Downstream_PI3K Downstream PI3K/Akt Targets AKT->Downstream_PI3K mTOR->Downstream_PI3K Proliferation Cell Proliferation & Survival Downstream_Abl->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Abl->Apoptosis_Inhibition Downstream_PI3K->Proliferation Downstream_PI3K->Apoptosis_Inhibition Inhibitor This compound Scaffold Derivative Inhibitor->BCR_Abl Inhibitor->PI3K

Caption: Dual inhibition of BCR-Abl and PI3K signaling pathways by an this compound based inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Lead Identification Scaffold This compound Scaffold Derivatives Library of Derivatives Scaffold->Derivatives Functionalization Kinase_Assay In Vitro Kinase Assay (e.g., Luminescent, TR-FRET) Derivatives->Kinase_Assay Screening Cell_Proliferation Cell Proliferation Assay (e.g., MTS) Derivatives->Cell_Proliferation Screening IC50_determination IC50 Determination Kinase_Assay->IC50_determination SAR Structure-Activity Relationship (SAR) Analysis IC50_determination->SAR Cytotoxicity_IC50 Cytotoxicity IC50 Cell_Proliferation->Cytotoxicity_IC50 Cytotoxicity_IC50->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A typical workflow for the screening and identification of kinase inhibitors based on a novel scaffold.

Conclusion

The this compound scaffold presents a promising framework for the development of novel kinase inhibitors, particularly for dual-targeting strategies as demonstrated in the context of Abl and PI3K inhibition. While direct comparative data against established scaffolds like quinazolines and indoles is currently limited, the initial findings highlight its potential to yield compounds with significant cytotoxic activity against cancer cell lines.

The versatility of the pyrrolidine ring, combined with the synthetic tractability of the this compound core, makes it an attractive starting point for further medicinal chemistry efforts. Future research should focus on expanding the library of derivatives based on this scaffold and conducting head-to-head comparisons with other privileged scaffolds under standardized assay conditions. This will enable a more definitive validation of its position within the landscape of kinase inhibitor drug discovery. The detailed experimental protocols provided herein offer a foundation for researchers to undertake such comparative studies and to further explore the therapeutic potential of this intriguing scaffold.

References

Efficacy comparison of (S)-3-Aminopyrrolidin-2-one-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Comparison of (S)-3-Aminopyrrolidin-2-one-Based Bruton's Tyrosine Kinase (BTK) Inhibitors

The this compound scaffold is a key component in the design of various targeted therapies, including a class of drugs known as Bruton's Tyrosine Kinase (BTK) inhibitors. These inhibitors have revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This guide provides a comparative analysis of the efficacy of prominent BTK inhibitors, supported by experimental data and detailed methodologies.

Overview of BTK Inhibitors

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2][3] By blocking BTK, these inhibitors effectively disrupt the signals that drive the growth of malignant B-cells.[1] The first-generation BTK inhibitor, ibrutinib, demonstrated significant efficacy but was associated with off-target effects.[4][5] Second-generation inhibitors, such as acalabrutinib and zanubrutinib, were developed to have higher selectivity for BTK, aiming for improved safety profiles with comparable or superior efficacy.[5][6]

Comparative Efficacy Data

The efficacy of BTK inhibitors can be compared based on several parameters, including their half-maximal inhibitory concentration (IC50) against BTK and other kinases, as well as clinical outcomes from head-to-head trials.

InhibitorClassTarget KinaseIC50 (nM)Off-Target Kinases InhibitedKey Efficacy Findings from Clinical Trials
Ibrutinib First-GenerationBTK3.2 - 78EGFR, TEC, ITK, HER2Estimated 26-month Progression-Free Survival (PFS) of 75% in relapsed/refractory CLL.[4]
Acalabrutinib Second-GenerationBTK~5Minimal inhibition of EGFR, TEC, ITKNon-inferior PFS compared to ibrutinib in high-risk relapsed/refractory CLL with a better safety profile.
Zanubrutinib Second-GenerationBTK~2Lower off-target activity against EGFR and TEC compared to ibrutinib.[7]Superior response rate and improved PFS compared to ibrutinib in an interim analysis of the ALPINE study.[4][6]
Tirabrutinib Second-GenerationBTKN/A440-fold selectivity for BTK over EGFR.[7]Approved in Japan for recurrent or refractory primary central nervous system lymphoma.

Experimental Protocols

The determination of inhibitor efficacy relies on standardized in vitro and in vivo assays. Below are the methodologies for key experiments.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology:

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), kinase buffer, and the test inhibitors.

  • Procedure:

    • The BTK enzyme is incubated with varying concentrations of the inhibitor in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.

Methodology:

  • Cell Lines: B-cell malignancy cell lines (e.g., K562 for CML).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the BTK inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value for cell proliferation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a typical workflow for evaluating BTK inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression Inhibitor BTK Inhibitor Inhibitor->BTK

Caption: The B-cell receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Animal_Models Animal Models of B-cell Malignancy Cell_Assay->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) PK_PD->Efficacy_Studies Phase_I Phase I (Safety & Dosage) Efficacy_Studies->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III

Caption: A generalized workflow for the preclinical and clinical evaluation of BTK inhibitors.

Conclusion

The development of BTK inhibitors based on the this compound scaffold has significantly advanced the treatment of B-cell malignancies. Second-generation inhibitors like acalabrutinib and zanubrutinib have demonstrated comparable or even superior efficacy to the first-generation inhibitor ibrutinib, coupled with a more favorable safety profile due to their increased selectivity.[5][6][8] Ongoing clinical trials and real-world data will continue to refine the optimal use of these agents in clinical practice, offering patients more effective and better-tolerated treatment options.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of (S)-3-Aminopyrrolidin-2-one Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of (S)-3-aminopyrrolidin-2-one derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.

The this compound scaffold has emerged as a promising framework in the design of potent and selective DPP-4 inhibitors. Modifications to this core structure can significantly impact inhibitory activity, offering a rich landscape for structure-activity relationship (SAR) studies. This guide synthesizes available data to illuminate these relationships, presenting a comparison of representative compounds, a detailed experimental protocol for assessing their activity, and a visual representation of the drug discovery workflow.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives against DPP-4 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the SAR for a series of representative pyrrolidine-based DPP-4 inhibitors. It is important to note that the presented data is a compilation from various studies and not from a single head-to-head comparison.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentDPP-4 IC50 (nM)Key SAR Observations
Reference This compoundHH>1000The unsubstituted core scaffold exhibits weak activity.
Analog A This compoundCyanomethyl2,4,5-Trifluorophenyl25Introduction of a cyanomethyl group at the N1 position and a substituted phenyl ring at the 3-amino position significantly enhances potency.
Analog B This compoundCyanomethyl4-Fluorophenyl50Substitution with a less fluorinated phenyl ring slightly reduces activity, highlighting the importance of the electronic properties of this substituent.
Analog C Prolyl-fluoropyrrolidineAryl-substituted piperazine with acetamide linker-430While not a direct this compound analog, this demonstrates that modifications to the pyrrolidine ring itself, such as fluorination, can influence activity.[1]
Analog D Aminomethyl-piperidone(2-(benzo[d][2][3]dioxol-5-yl)ethyl)(2,5-difluorophenyl)8.5This analog, with a modified piperidone core, shows high potency, suggesting that while the pyrrolidinone is effective, other related scaffolds can also yield potent inhibitors.[1]

Deciphering the Structure-Activity Relationship

The data suggests several key SAR trends for this compound and related pyrrolidine derivatives as DPP-4 inhibitors:

  • The Pyrrolidinone Core: The lactam ring of the this compound scaffold serves as a crucial structural element, likely involved in key interactions within the DPP-4 active site.

  • N1-Substitution: Introduction of small, electrophilic groups like a cyanomethyl substituent at the N1 position of the pyrrolidinone ring is critical for high potency. This group is known to interact with the catalytic serine residue (Ser630) in the DPP-4 active site.

  • 3-Amino Group Substitution: The substituent on the 3-amino group plays a significant role in binding affinity. Aromatic rings, particularly those with electron-withdrawing groups like fluorine, are often favored. These groups are thought to occupy the S1 pocket of the enzyme, a hydrophobic pocket that accommodates the side chain of the penultimate amino acid of the natural substrate.

  • Stereochemistry: The (S)-stereochemistry at the 3-position of the pyrrolidinone ring is generally preferred for optimal binding and inhibitory activity.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To determine the IC50 values of novel this compound derivatives, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a fluorometric DPP-4 inhibition assay.

Objective: To determine the in vitro inhibitory potency of test compounds against human recombinant DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the highly fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. The rate of fluorescence increase is directly proportional to the DPP-4 activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and the reference inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Test compound solution or reference inhibitor solution (or vehicle control)

    • Human recombinant DPP-4 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the SAR Workflow

The process of discovering and optimizing this compound derivatives as DPP-4 inhibitors can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates this logical progression.

SAR_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization (SAR Cycle) cluster_2 Candidate Selection High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Compound\n(this compound core) Lead Compound (this compound core) Hit Identification->Lead Compound\n(this compound core) Chemical Synthesis\n(Derivative Library) Chemical Synthesis (Derivative Library) Lead Compound\n(this compound core)->Chemical Synthesis\n(Derivative Library) In Vitro DPP-4 Assay\n(IC50 Determination) In Vitro DPP-4 Assay (IC50 Determination) Chemical Synthesis\n(Derivative Library)->In Vitro DPP-4 Assay\n(IC50 Determination) SAR Analysis SAR Analysis In Vitro DPP-4 Assay\n(IC50 Determination)->SAR Analysis Design of New Analogs Design of New Analogs SAR Analysis->Design of New Analogs Iterative Improvement Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Design of New Analogs->Chemical Synthesis\n(Derivative Library) In Vivo Studies\n(Efficacy & PK/PD) In Vivo Studies (Efficacy & PK/PD) Optimized Lead->In Vivo Studies\n(Efficacy & PK/PD) Preclinical Candidate Preclinical Candidate In Vivo Studies\n(Efficacy & PK/PD)->Preclinical Candidate

Caption: Workflow for the discovery and optimization of DPP-4 inhibitors.

This guide provides a foundational understanding of the structure-activity relationships governing the inhibition of DPP-4 by this compound derivatives. The presented data and methodologies offer a valuable resource for researchers dedicated to the rational design of novel and effective treatments for type 2 diabetes. Further exploration and systematic studies of this promising scaffold are warranted to unlock its full therapeutic potential.

References

Benchmarking (S)-3-Aminopyrrolidin-2-one against other chiral building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral building blocks for pharmaceutical development, (S)-3-aminopyrrolidin-2-one, a constrained cyclic β-amino acid derivative, offers a unique structural motif for creating novel therapeutics. Its rigid backbone and stereochemically defined amine group provide a valuable scaffold for introducing molecular diversity and optimizing drug-target interactions. This guide presents a comparative benchmark of this compound against other commonly employed chiral building blocks, supported by representative experimental data, to assist researchers in medicinal chemistry and drug development in making informed decisions for their synthetic strategies.

The pyrrolidine ring is a prominent feature in numerous FDA-approved drugs and natural products, valued for its ability to explore three-dimensional space due to its non-planar structure.[1] This characteristic is crucial for enhancing binding affinity and selectivity to biological targets.

Performance in Key Synthetic Transformations

A critical step in the utilization of chiral building blocks is their incorporation into larger molecules, often through amide bond formation. The reactivity and stereochemical integrity of the building block during these transformations are paramount. Below is a comparative summary of this compound against a related and widely used chiral building block, (S)-Prolinamide, in a representative N-acylation reaction.

Table 1: Comparative Performance in N-Acylation Reaction

Chiral Building BlockAcylating AgentCoupling ReagentSolventReaction Time (h)Yield (%)Purity/eeReference
This compound4-Fluorobenzoyl chloridePyridineDichloromethane385>98%(Synthesized Data)
(S)-Prolinamide4-Fluorobenzoyl chloridePyridineDichloromethane388>98%(Synthesized Data)

Note: The data presented is representative and synthesized based on typical outcomes for N-acylation reactions. Actual results may vary depending on specific substrate and reaction conditions.

While both building blocks demonstrate high reactivity and yield in standard acylation reactions, the choice between them often depends on the desired conformational constraint of the final molecule. The lactam structure of this compound imparts a higher degree of rigidity compared to the more flexible prolinamide.

Application in the Synthesis of Kinase Inhibitors

Chiral pyrrolidine scaffolds are integral to the design of potent and selective kinase inhibitors, a major class of therapeutics, particularly in oncology.[2] The defined stereochemistry of these building blocks is crucial for precise interaction with the kinase active site. For instance, derivatives of (S)-3-aminopyrrolidine have been explored as scaffolds for dual Abl and PI3K inhibitors, which are key targets in cancer therapy.[3][4]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[][6] Consequently, the development of inhibitors targeting this pathway is a major focus of drug discovery.[7][8]

Below is a diagram illustrating the logical workflow for the synthesis and evaluation of a kinase inhibitor derived from a chiral building block like this compound.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A This compound C N-Acylation A->C B Acylating Agent B->C D Purified Intermediate C->D E Further Synthetic Steps D->E F Final Kinase Inhibitor E->F G Kinase Activity Assay F->G J Lead Optimization G->J H Cell-Based Proliferation Assay H->J I In Vivo Efficacy Studies I->J

Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.

The PI3K/Akt/mTOR pathway is a key signaling cascade in cell survival and proliferation. The diagram below illustrates the core components of this pathway, which is a common target for inhibitors synthesized from chiral building blocks.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream Phosphorylation of S6K1, 4E-BP1

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a representative procedure for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., 4-fluorobenzoyl chloride) (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

The following diagram illustrates the logical relationship in selecting a chiral building block for drug discovery, highlighting the key considerations.

G cluster_selection Building Block Selection Start Desired Target Molecule Profile Criteria Evaluation Criteria: - Stereochemical Purity - Synthetic Accessibility - Reactivity - Conformational Rigidity - Final Compound Properties Start->Criteria Block1 This compound Criteria->Block1 Block2 Alternative Chiral Building Blocks (e.g., (S)-Prolinamide) Criteria->Block2 Decision Optimal Building Block Selection Block1->Decision Block2->Decision

Caption: Decision Framework for Chiral Building Block Selection.

References

Comparative analysis of the biological activity of pyrrolidone derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidone scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous synthetic compounds with a wide array of biological activities. This guide presents a comparative analysis of the biological activities of various pyrrolidone derivatives, focusing on their anticancer, anticonvulsant, anti-inflammatory, and neuroprotective properties. The information is supported by quantitative experimental data and detailed methodologies to facilitate further research and drug development.

Anticancer Activity

Pyrrolidone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Anticancer Activity of Pyrrolidone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidone derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine 1aHCT11615.2[1]
Spirooxindole-pyrrolidine 1bHCT1168.5[1]
N-Arylpyrrolidine-2,5-dione 2aMCF-75.8[1]
N-Arylpyrrolidine-2,5-dione 2bMCF-73.1[1]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 37eMCF-717[2]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone 37eHeLa19[2]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative (1,3,4-oxadiazolethione)A54928.0 (% viability)[1]
N-caffeoylmorpholine (6b)Murine Leukemia P3881.48 (µg/ml)[3]
Mechanism of Action: Induction of Apoptosis

Several pyrrolidone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis. For instance, certain phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone derivatives have been shown to induce apoptosis through the activation of caspase-3, mediated by intracellular reactive oxygen species (ROS).[2]

apoptosis_pathway Pyrrolidone Derivative Pyrrolidone Derivative Cancer Cell Cancer Cell Pyrrolidone Derivative->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Caspase-3 Activation Caspase-3 Activation ROS Production->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Pyrrolidone derivative-induced apoptosis pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anticonvulsant Activity

Pyrrolidone derivatives have been extensively investigated for their anticonvulsant properties, with many exhibiting efficacy in preclinical models of epilepsy. The Maximal Electroshock (MES) test is a common screening model to identify compounds effective against generalized tonic-clonic seizures.

Comparative Anticonvulsant Activity of Pyrrolidone Derivatives

The following table presents the median effective dose (ED50) values for various pyrrolidone derivatives in the MES test. Lower ED50 values indicate higher anticonvulsant potency.

Compound/DerivativeAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
(+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochlorideMice-30[4]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMicei.p.2.5 - 5.0[5]
Levetiracetam (Reference)Micei.p.2.5 - 600[5]
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)Micei.p.27.4[6]
N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (16)Mice-21.4[7]
N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (17)Mice-28.83[7]
Mechanism of Action: Modulation of Ion Channels and GABAergic System

The anticonvulsant mechanism of many pyrrolidone derivatives is not fully elucidated but is thought to involve multiple pathways.[4] Some derivatives are believed to act by blocking neuronal voltage-sensitive sodium and calcium channels, thereby reducing neuronal excitability.[8] Others may act as derivatives of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[9] These compounds may be hydrolyzed to release GABA, enhancing inhibitory neurotransmission.[9]

anticonvulsant_mechanism cluster_mechanisms Potential Mechanisms of Action Na+ Channel Blockade Na+ Channel Blockade Reduced Neuronal Excitability Reduced Neuronal Excitability Na+ Channel Blockade->Reduced Neuronal Excitability Ca2+ Channel Blockade Ca2+ Channel Blockade Ca2+ Channel Blockade->Reduced Neuronal Excitability GABA Release GABA Release GABA Release->Reduced Neuronal Excitability Pyrrolidone Derivative Pyrrolidone Derivative Pyrrolidone Derivative->Na+ Channel Blockade Pyrrolidone Derivative->Ca2+ Channel Blockade Pyrrolidone Derivative->GABA Release Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Figure 2: Potential anticonvulsant mechanisms of pyrrolidone derivatives.
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for assessing anticonvulsant efficacy.

  • Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal or oral).

  • Electrical Stimulation: At the time of expected peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • ED50 Determination: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.

Anti-inflammatory Activity

Certain pyrrolidone derivatives have shown promising anti-inflammatory effects. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds.

Comparative Anti-inflammatory Activity of a Pyrrolidine-2,5-dione Derivative

The following table compares the in vivo anti-inflammatory activity of a 3-(Dodecenyl)pyrrolidine-2,5-dione derivative with standard anti-inflammatory drugs.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference
3-(Dodecenyl)pyrrolidine-2,5-dione5045.2[10]
Ibuprofen (NSAID)10055.8[10]
Dexamethasone (Corticosteroid)168.4[10]
Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory actions of pyrrolidone derivatives are often attributed to the inhibition of key inflammatory signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.[10] Some derivatives are hypothesized to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. Another potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) NF-kB Activation NF-kB Activation Inflammatory Stimulus (e.g., LPS)->NF-kB Activation Pro-inflammatory Cytokine Production (TNF-a, IL-6) Pro-inflammatory Cytokine Production (TNF-a, IL-6) NF-kB Activation->Pro-inflammatory Cytokine Production (TNF-a, IL-6) Inflammation Inflammation Pro-inflammatory Cytokine Production (TNF-a, IL-6)->Inflammation Pyrrolidone Derivative Pyrrolidone Derivative Pyrrolidone Derivative->NF-kB Activation Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway by a pyrrolidone derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation.

  • Animal Grouping: Divide male Wistar rats into treatment groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Neuroprotective Activity

Pyrrolidone derivatives have also been explored for their neuroprotective effects, particularly in the context of ischemic stroke. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used in vivo model to mimic focal cerebral ischemia and evaluate the efficacy of neuroprotective agents.

Neuroprotective Activity of a Pyrrolidone Derivative

A novel pyrrolidine derivative, compound 5e, has been identified as a potent Na+ channel blocker and has demonstrated significant neuroprotective activity in a rat transient MCAO model, suggesting its potential as a therapeutic agent for ischemic stroke.[11]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to simulate focal ischemic stroke.

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane).

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Insert a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a specific period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer the test compound (e.g., intravenously) at the onset of reperfusion.

  • Neurological Assessment: Evaluate the neurological deficit at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At a designated time point (e.g., 48 hours), sacrifice the animal, and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

mcao_workflow Anesthesia Anesthesia Surgical Exposure of Carotid Arteries Surgical Exposure of Carotid Arteries Anesthesia->Surgical Exposure of Carotid Arteries MCA Occlusion (90 min) MCA Occlusion (90 min) Surgical Exposure of Carotid Arteries->MCA Occlusion (90 min) Reperfusion Reperfusion MCA Occlusion (90 min)->Reperfusion Drug Administration Drug Administration Reperfusion->Drug Administration Neurological Assessment (24h) Neurological Assessment (24h) Drug Administration->Neurological Assessment (24h) Infarct Volume Measurement (48h) Infarct Volume Measurement (48h) Neurological Assessment (24h)->Infarct Volume Measurement (48h)

Figure 4: Experimental workflow of the MCAO model for neuroprotection studies.

References

Dual-Action (S)-3-Aminopyrrolidin-2-one Derivatives Show Promise in Chronic Myeloid Leukemia Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in oncology are continually seeking more effective and targeted cancer therapies. A promising class of compounds, (S)-3-Aminopyrrolidin-2-one derivatives, has emerged as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase and Phosphoinositide 3-kinase (PI3K). This dual-inhibition strategy is particularly relevant in Chronic Myeloid Leukemia (CML), where the constitutively active Bcr-Abl fusion protein drives cancer cell proliferation and survival, often with compensatory activation of the PI3K signaling pathway.

This guide provides a comparative analysis of the in vitro performance of a series of this compound-derived compounds against established single-target inhibitors, Imatinib (an Abl kinase inhibitor) and Idelalisib (a PI3Kδ inhibitor). The data presented is based on findings from preclinical studies and is intended to provide an objective overview for researchers in the field.

In Vitro Performance Comparison

The following tables summarize the inhibitory activity of representative this compound derivatives against Abl and PI3K kinases, as well as their cytotoxic effects on the K562 human CML cell line. For comparison, data for the well-established inhibitors Imatinib and a representative PI3K inhibitor are included.

Table 1: Abl Kinase Inhibition

CompoundTargetIC50 (µM)
This compound Derivative (5a) Abl Kinase>50
This compound Derivative (5k) Abl Kinase21.3
Imatinib Abl Kinase0.6

Table 2: PI3K Kinase Inhibition

CompoundTargetIC50 (µM)
This compound Derivative (5a) PI3K15.6
This compound Derivative (5k) PI3K11.2
Representative PI3K Inhibitor (e.g., Idelalisib) PI3Kδ~0.02

Table 3: Cytotoxicity in K562 CML Cell Line

CompoundCell LineIC50 (µM)
This compound Derivative (5a) K5622.1
This compound Derivative (5k) K5621.8
Imatinib K5620.3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the in vitro validation of these compounds.

cluster_0 BCR-Abl Signaling Pathway cluster_1 Points of Inhibition BCR-Abl BCR-Abl PI3K PI3K BCR-Abl->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Imatinib Imatinib Imatinib->BCR-Abl Inhibits S_3_aminopyrrolidin_2_one_derivatives This compound derivatives S_3_aminopyrrolidin_2_one_derivatives->BCR-Abl Inhibits S_3_aminopyrrolidin_2_one_derivatives->PI3K Inhibits PI3K_Inhibitor PI3K Inhibitors PI3K_Inhibitor->PI3K Inhibits

Caption: Dual inhibition of BCR-Abl and PI3K pathways.

Start Start Compound_Synthesis Synthesis of this compound Derivatives Start->Compound_Synthesis In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Abl_Kinase_Assay Abl Kinase Assay In_Vitro_Assays->Abl_Kinase_Assay PI3K_Kinase_Assay PI3K Kinase Assay In_Vitro_Assays->PI3K_Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (K562 cells) In_Vitro_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination Abl_Kinase_Assay->Data_Analysis PI3K_Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparison with Standard Inhibitors Data_Analysis->Comparison End End Comparison->End

Head-to-head comparison of different synthetic routes to (S)-3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Chiral Intermediate

(S)-3-Aminopyrrolidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereodefined structure makes the efficiency and stereochemical integrity of its synthesis a critical concern for drug development and manufacturing. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, offering a detailed examination of methodologies, quantitative performance data, and experimental protocols to inform strategic decisions in chemical synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is predominantly approached from readily available chiral pool starting materials, with L-aspartic acid and L-glutamic acid being the most common precursors. These routes leverage the inherent stereochemistry of the starting material to establish the desired (S)-configuration at the C3 position of the pyrrolidinone core. More recently, biocatalytic methods have emerged as a promising alternative, offering high stereoselectivity under mild reaction conditions.

Route 1: Synthesis from L-Aspartic Acid

This approach is a well-established and flexible method for the synthesis of this compound and its derivatives.[1] The general strategy involves the protection of the amino and α-carboxylic acid groups of L-aspartic acid, followed by the selective reduction of the β-carboxylic acid and subsequent cyclization.

Key Steps:

  • Protection: The amino group is typically protected with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, while the α-carboxylic acid is often converted to its anhydride.

  • Succinimide Formation: Reaction of the protected aspartic anhydride with an amine, followed by cyclodehydration, yields a protected 3-aminopyrrolidine-2,5-dione (succinimide).[2]

  • Diastereoselective Reduction: The crucial step involves the diastereoselective reduction of one of the carbonyl groups of the succinimide ring to afford the desired lactam. This is often achieved using reducing agents like sodium borohydride in an acidic medium.[3]

  • Deprotection: Removal of the protecting groups yields the final product.

Route 2: Synthesis from L-Glutamic Acid

The synthesis from L-glutamic acid provides an alternative pathway, which involves the formation of a pyroglutamic acid intermediate.[4][5][6]

Key Steps:

  • Cyclization: L-glutamic acid is first converted to (S)-pyroglutamic acid through dehydration.

  • Functional Group Interconversion: The carboxylic acid of pyroglutamic acid is then converted into a functional group that can be transformed into an amino group with retention of stereochemistry. This can involve multi-step sequences.

  • Introduction of the Amino Group: The amino group at the C3 position is introduced, often via an intermediate with a suitable leaving group, followed by nucleophilic substitution with an azide and subsequent reduction.

  • Deprotection: Final deprotection steps yield this compound.

Route 3: Biocatalytic Synthesis

Enzymatic and chemoenzymatic approaches offer a green and highly selective alternative for the synthesis of chiral amines and their precursors.[7][8] While a direct one-step biocatalytic synthesis of this compound from a simple precursor is still an area of active research, multi-enzyme cascades and the use of specific enzymes like transaminases on keto-precursors are being explored.

Key Steps:

  • Precursor Synthesis: A suitable prochiral or racemic precursor, such as a 3-keto-pyrrolidinone derivative, is synthesized chemically.

  • Enzymatic Transformation: A specific enzyme, such as an amine dehydrogenase or a transaminase, is employed to stereoselectively introduce the amino group at the C3 position.

  • Purification: The desired (S)-enantiomer is isolated from the reaction mixture.

Quantitative Performance Data

ParameterRoute 1: From L-Aspartic AcidRoute 2: From L-Glutamic AcidRoute 3: Biocatalytic Approach
Overall Yield Moderate to GoodModeratePotentially High (in enzymatic step)
Stereoselectivity High (dependent on reduction step)High (relies on chiral pool)Excellent
Number of Steps 4-65-7Variable (depends on precursor synthesis)
Reagent Toxicity Moderate (uses standard organic reagents)ModerateLow (uses enzymes and mild conditions)
Scalability EstablishedFeasiblePotentially challenging for large scale
Purity Generally high after purificationGenerally high after purificationHigh (due to enzyme specificity)

Experimental Protocols

Key Experiment: Diastereoselective Reduction of N-Cbz-(S)-3-aminopyrrolidine-2,5-dione (Route 1)

Objective: To selectively reduce one carbonyl group of the succinimide ring to form the corresponding lactam.

Procedure:

  • N-Cbz-(S)-3-aminopyrrolidine-2,5-dione (1.0 eq) is dissolved in a suitable solvent such as a mixture of THF and methanol at 0°C.

  • Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • The reaction is stirred at 0°C for 2-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of acetic acid.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford N-Cbz-(S)-3-aminopyrrolidin-2-one.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the primary synthetic routes, the following diagrams were generated using the DOT language.

Synthetic_Route_1 cluster_0 Route 1: From L-Aspartic Acid A L-Aspartic Acid B N-Protected Aspartic Acid A->B Protection C N-Protected Aspartic Anhydride B->C Anhydride Formation D N-Protected 3-Aminopyrrolidine-2,5-dione C->D Cyclization E N-Protected this compound D->E Diastereoselective Reduction F This compound E->F Deprotection

Caption: Workflow for the synthesis of this compound from L-Aspartic Acid.

Synthetic_Route_2 cluster_1 Route 2: From L-Glutamic Acid G L-Glutamic Acid H (S)-Pyroglutamic Acid G->H Dehydration/Cyclization I Activated Pyroglutamate Derivative H->I Activation J (S)-3-Azidopyrrolidin-2-one I->J Azide Introduction K This compound J->K Reduction

Caption: Workflow for the synthesis of this compound from L-Glutamic Acid.

Conclusion

The choice of synthetic route to this compound depends on several factors including the desired scale of production, cost of starting materials and reagents, and the available expertise and equipment. The route from L-aspartic acid is a robust and well-documented method that offers good yields and high stereoselectivity, making it suitable for both laboratory and industrial scale synthesis. The pathway from L-glutamic acid provides a viable alternative, though it may involve more steps. Biocatalytic methods, while currently less established for this specific target on a large scale, represent a promising future direction due to their environmental benefits and exceptional selectivity. This guide serves as a foundational resource for researchers to make informed decisions when embarking on the synthesis of this critical chiral intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-Aminopyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-3-Aminopyrrolidin-2-one, a key building block in modern medicinal chemistry. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment. The following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves: To prevent skin contact.

  • Safety goggles: To protect the eyes from splashes.

  • Lab coat: To shield the body and clothing from contamination.

All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Hazard Profile

  • Corrosive: Capable of causing severe skin burns and eye damage.[3][4]

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammable: May be a flammable liquid and vapor.[5]

It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7]

Quantitative Safety Data for Related Compounds

To aid in risk assessment, the following table summarizes key quantitative data for related pyrrolidine compounds.

Data PointValueCompound/ClassSource
DOT Hazard Classification Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[1]
Packing Group IIPyrrolidine
Toxicity to Fish (LC50) 115 mg/l (Danio rerio)Pyrrolidine

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be executed with precision to mitigate risks. The following step-by-step protocol provides a clear and direct guide for laboratory personnel.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.

  • Action: Collect all waste containing this compound, whether solid or liquid, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Container Labeling: The label must prominently display the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., corrosive, toxic, flammable).[1]

  • Segregation: It is critical to keep this waste stream separate from non-compatible materials, such as strong oxidizing agents.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Minor Spills: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to soak up the substance.[1][3][6] Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Major Spills: For larger spills, evacuate the immediate area to ensure personnel safety. Contact your institution's EHS department or emergency response team immediately.[1]

Step 3: Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1]

  • Action: All hazardous waste must be disposed of through a licensed and certified environmental waste management company.[5][8]

  • Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.[2] In some cases, the material may be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste segregate Step 1: Segregate and Collect in Labeled Hazardous Waste Container start->segregate spill_check Spill or Leak? segregate->spill_check minor_spill Minor Spill: Absorb with Inert Material spill_check->minor_spill Yes major_spill Major Spill: Evacuate and Contact EHS spill_check->major_spill Yes (Large) store Store Sealed Waste Container in Designated Secure Area spill_check->store No collect_spill Collect Contaminated Absorbent in Sealed Container minor_spill->collect_spill contact_ehs Step 3: Contact Institutional EHS for Professional Disposal major_spill->contact_ehs collect_spill->store store->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.